8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-benzyl-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-13-14(16-11-15-13)6-8-17(9-7-14)10-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWSNKPUZNJPGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441475 | |
| Record name | 8-benzyl-1,3,8-triazaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170921-48-9 | |
| Record name | 8-benzyl-1,3,8-triazaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Benzyl-1,3,8-triaza-spiro[4.5]decan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the spirocyclic compound 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one. This molecule belongs to a class of compounds with significant potential in medicinal chemistry, showing promise in the development of novel therapeutics. This document outlines a probable synthetic route, detailed experimental protocols, and expected characterization data based on analogous compounds.
Core Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2][3] |
| CAS Number | 170921-48-9 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₉N₃O | [1][2] |
| Molecular Weight | 245.32 g/mol | [1][2] |
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process, likely commencing with a Strecker-like reaction involving N-benzyl-4-piperidone, a source of ammonia, and a cyanide agent. This is followed by hydrolysis of the resulting aminonitrile and subsequent cyclization to form the desired triazaspiro[4.5]decan-4-one core.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed, generalized protocols for the key steps in the proposed synthesis. Researchers should optimize these conditions for their specific laboratory setup.
Step 1: Synthesis of 1-Benzyl-4-amino-4-cyanopiperidine (Strecker-like Reaction)
Materials:
-
N-Benzyl-4-piperidone
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Ammonium hydroxide (aq. NH₄OH)
-
Methanol
-
Water
Procedure:
-
In a well-ventilated fume hood, dissolve N-benzyl-4-piperidone in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add an aqueous solution of ammonium chloride and ammonium hydroxide to the flask and stir the mixture at room temperature.
-
Slowly add a solution of potassium cyanide in water to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-amino-α-cyanopiperidine intermediate.
Step 2: Partial Hydrolysis to 1-Benzyl-4-amino-piperidine-4-carboxamide
Materials:
-
Crude 1-Benzyl-4-amino-4-cyanopiperidine
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Carefully add the crude α-amino-α-cyanopiperidine intermediate to concentrated sulfuric acid, keeping the temperature low with an ice bath.
-
Allow the mixture to stir at room temperature for several hours until the nitrile is hydrolyzed to the amide.
-
Slowly pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide to precipitate the α-amino-α-carboxamidopiperidine intermediate.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude product.
Step 3: Cyclization to this compound
Materials:
-
Crude 1-Benzyl-4-amino-piperidine-4-carboxamide
-
Formaldehyde solution (e.g., 37% in water) or paraformaldehyde
-
A suitable solvent (e.g., ethanol or methanol)
Procedure:
-
Suspend the crude α-amino-α-carboxamidopiperidine intermediate in the chosen solvent.
-
Add the formaldehyde source to the suspension.
-
Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.
Characterization Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzyl group protons (aromatic region ~7.2-7.4 ppm, benzylic CH₂ ~3.5 ppm). Protons of the piperidine ring will appear as multiplets in the aliphatic region (~1.5-3.0 ppm). A broad singlet for the NH protons of the hydantoin-like ring. |
| ¹³C NMR | Aromatic carbons of the benzyl group (~127-138 ppm). Benzylic carbon (~63 ppm). Spiro carbon (~60-70 ppm). Carbonyl carbon (~170-180 ppm). Aliphatic carbons of the piperidine ring (~30-50 ppm). |
| Mass Spec. (ESI-MS) | Expected [M+H]⁺ ion at m/z 246.1604. Common fragmentation patterns would involve the loss of the benzyl group (m/z 91) and cleavage of the piperidine ring. |
| FTIR (cm⁻¹) | N-H stretching vibrations (~3200-3400 cm⁻¹). C=O stretching of the amide (~1680-1700 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹). Aliphatic C-H stretching (~2800-3000 cm⁻¹). |
| Melting Point (°C) | Expected to be a solid at room temperature. The melting point of the related 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is reported as 259-261 °C, which can serve as a reference point.[6] |
Potential Biological Significance and Signaling Pathways
Derivatives of the 1,3,8-triazaspiro[4.5]decane scaffold have shown significant biological activity, suggesting potential therapeutic applications for this compound. Two prominent areas of investigation for related compounds are their roles as δ-opioid receptor (DOR) agonists and inhibitors of the mitochondrial permeability transition pore (mPTP).[7][8][9]
Caption: Potential signaling pathways and therapeutic applications of triazaspiro[4.5]decan-4-one derivatives.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route, based on established chemical principles and analogous compound syntheses, offers a clear path for its laboratory preparation. The predicted characterization data serves as a valuable reference for researchers in verifying the successful synthesis of the target molecule. Furthermore, the exploration of the potential biological activities of this class of compounds highlights its importance for further investigation in the field of drug discovery and development. It is recommended that all experimental work be conducted with appropriate safety precautions in a well-equipped laboratory setting.
References
- 1. This compound - CAS:170921-48-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. 170921-48-9[this compound]- Acmec Biochemical [acmec.com.cn]
- 3. This compound,170921-48-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 4. 170921-48-9|this compound|BLD Pharm [bldpharm.com]
- 5. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-BENZYL-1,3,8-TRIAZASPIRO[4.5]DECANE-2,4-DIONE CAS#: 28936-94-9 [m.chemicalbook.com]
- 7. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one. Due to the limited availability of specific experimental data for this molecule, this guide also includes comparative data from the closely related analogue, 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, to provide a broader context for its potential characteristics. This document details experimental protocols for property determination and explores the potential biological significance of this class of compounds.
Core Compound Identification
This compound is a spirocyclic compound containing a piperidine ring fused to a hydantoin-like moiety. The presence of the benzyl group and the triaza-spirocyclic core makes it a subject of interest in medicinal chemistry.
| Identifier | Value | Source |
| CAS Number | 170921-48-9 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₉N₃O | [1][2] |
| Molecular Weight | 245.32 g/mol | [1][2] |
| Canonical SMILES | C1CN(CCC12C(=O)NCN2)CC3=CC=CC=C3 | N/A |
| InChI Key | BCWSNKPUZNJPGJ-UHFFFAOYSA-N | [2] |
Physicochemical Properties
| Property | This compound | 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Source |
| Melting Point | Data not available | 259-261 °C | [5] |
| Boiling Point | Data not available | Data not available | |
| Density | Data not available | 1.29 ± 0.1 g/cm³ (Predicted) | [5] |
| pKa | Data not available | 10.07 ± 0.20 (Predicted) | [5] |
| logP | Data not available | 0.7611 to 0.8606 | [6][7] |
| Solubility | Data not available | Data not available | |
| Appearance | Data not available | White to off-white solid | [5] |
Experimental Protocols for Physicochemical Characterization
The following are detailed methodologies for the experimental determination of the key physicochemical properties of novel spiro compounds like this compound.[8]
Structural Elucidation and Purity Assessment
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Objective : To determine the carbon-hydrogen framework of the molecule.
-
Protocol : Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR techniques like COSY, HSQC, and HMBC can be used for complete structural assignment.[9]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy :
-
Objective : To identify the functional groups present.
-
Protocol : Prepare the sample as a KBr pellet or a thin film. Acquire the infrared spectrum in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS) :
-
Objective : To determine the exact molecular weight and fragmentation pattern.
-
Protocol : Introduce the sample into a mass spectrometer (e.g., ESI, EI).
-
-
High-Performance Liquid Chromatography (HPLC) :
-
Objective : To determine the purity of the compound.
-
Protocol : Dissolve the compound in a suitable solvent and inject it into an HPLC system equipped with an appropriate column (e.g., C18).
-
Determination of Physical Properties
-
Melting Point :
-
Objective : To determine the temperature at which the solid-to-liquid phase transition occurs.
-
Protocol : Use a standard melting point apparatus.
-
-
Solubility :
-
Objective : To determine the solubility in various solvents.
-
Protocol : Use methods such as the shake-flask method for thermodynamic solubility or high-throughput kinetic solubility assays.
-
-
Lipophilicity (logP/logD) :
-
Objective : To determine the partition coefficient between an organic and an aqueous phase.
-
Protocol : The shake-flask method using n-octanol and water is the traditional approach. Reversed-phase HPLC can also be used to estimate logP.[10]
-
Synthesis and Biological Context
While a specific synthesis protocol for this compound was not found, a method for a similar compound, 8-benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one, involves a Strecker-like condensation followed by hydrolysis, cyclization, and reduction.[11]
Caption: Synthetic pathway for a related spirodecanone.
Biological Significance
The 1,3,8-triazaspiro[4.5]decane scaffold is of significant interest in drug discovery. Derivatives have been investigated for various biological activities:
-
Antipsychotic Agents : Certain derivatives of 1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones have shown potential as antipsychotic agents with a reduced propensity for neurological side effects.[12]
-
Delta-Opioid Receptor (DOR) Agonists : The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been identified as a novel chemotype for DOR-selective agonists.[13][14] These receptors are potential targets for treating neurological and psychiatric disorders.[5] Given the structural similarity, it is plausible that this compound could also interact with opioid receptors.
Caption: Hypothetical DOR signaling pathway.
Conclusion
This compound is a compound of interest with a confirmed molecular structure. While specific experimental physicochemical data are currently lacking, the properties of the closely related dione analogue and the broader biological activities of the 1,3,8-triazaspiro[4.5]decane scaffold suggest that this compound warrants further investigation. The experimental protocols outlined in this guide provide a clear path for the comprehensive characterization of this and other novel spiro compounds, which will be crucial for elucidating their full potential in drug discovery and development.
References
- 1. This compound - CAS:170921-48-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. 170921-48-9[this compound]- Acmec Biochemical [acmec.com.cn]
- 3. 170921-48-9|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 170921-48-9 [sigmaaldrich.com]
- 5. 8-BENZYL-1,3,8-TRIAZASPIRO[4.5]DECANE-2,4-DIONE CAS#: 28936-94-9 [m.chemicalbook.com]
- 6. Compound 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione - Chemdiv [chemdiv.com]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 11. Spirodecanone - Wikipedia [en.wikipedia.org]
- 12. Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Analysis of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one: A Technical Overview
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and molecular characteristics of novel compounds is paramount. This guide focuses on the analytical data for 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS Number: 170921-48-9), a molecule of interest within contemporary medicinal chemistry.
While comprehensive, publicly accessible spectral data for this compound remains limited, this document outlines the expected analytical approaches and provides a framework for the interpretation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The methodologies described are based on established protocols for analogous compounds and derivatives.
Molecular Structure and Properties
This compound possesses a molecular formula of C₁₄H₁₉N₃O and a molecular weight of approximately 245.32 g/mol .[1][2] Its core structure is a triazaspiro[4.5]decane, featuring a spirocyclic system containing a piperidine and an imidazolidinone ring, with a benzyl group attached to the piperidine nitrogen.
Diagram: Molecular Structure of this compound
Caption: Chemical structure of this compound.
Predicted and Expected Spectroscopic Data
Based on the analysis of structurally similar compounds, the following tables summarize the anticipated NMR and mass spectrometry data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 5H | Aromatic protons (C₆H₅) |
| ~3.5 | s | 2H | Benzyl CH₂ |
| ~3.0-3.2 | m | 4H | Piperidine CH₂ adjacent to N |
| ~2.5-2.7 | m | 4H | Piperidine CH₂ adjacent to spiro C |
| ~4.0 | s | 2H | Imidazolidinone CH₂ |
| ~7.5-8.5 | br s | 1H | NH (Imidazolidinone) |
| ~2.0-2.2 | br s | 1H | NH (Imidazolidinone) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~170-175 | C=O (Amide) |
| ~138-140 | Aromatic C (quaternary) |
| ~128-130 | Aromatic CH |
| ~127-128 | Aromatic CH |
| ~60-65 | Spiro C |
| ~60-63 | Benzyl CH₂ |
| ~50-55 | Piperidine CH₂ adjacent to N |
| ~35-40 | Piperidine CH₂ adjacent to spiro C |
| ~45-50 | Imidazolidinone CH₂ |
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion |
| 246.1550 | [M+H]⁺ |
| 268.1369 | [M+Na]⁺ |
| 91.0542 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and mass spectrometry data, based on methodologies reported for analogous triazaspiro[4.5]decan-4-one derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Diagram: General NMR Experimental Workflow
Caption: A generalized workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz for protons.
-
Data Acquisition:
-
¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.
-
-
Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction to yield the final spectra.
Mass Spectrometry (MS)
Diagram: General ESI-MS Experimental Workflow
Caption: A generalized workflow for ESI-MS sample preparation and analysis.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, typically methanol or acetonitrile, with or without the addition of a small amount of formic acid to promote protonation.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The analysis is typically performed in positive ion mode to observe protonated molecules ([M+H]⁺). A full scan mass spectrum is acquired over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the m/z of the molecular ion and any significant fragment ions. The high-resolution data allows for the calculation of the elemental composition, confirming the molecular formula.
Conclusion
This technical guide provides a foundational understanding of the expected NMR and mass spectrometry data for this compound. The provided tables of predicted data and generalized experimental protocols serve as a valuable resource for researchers working with this compound and its analogs. The acquisition and interpretation of such data are critical for confirming the identity, purity, and structure of this and other novel chemical entities in the drug discovery and development pipeline.
References
"crystal structure of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one"
An In-depth Technical Guide on the Crystal Structure of a Triazaspiro[4.5]decan-4-one Analog
Disclaimer: Extensive searches for the specific crystal structure of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one did not yield publicly available crystallographic data. This guide therefore presents a detailed analysis of a closely related and structurally significant analog, 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one , for which complete crystal structure data is available. The methodologies and data presentation herein serve as a comprehensive template for the analysis of such spirocyclic systems.
This technical whitepaper provides a detailed overview of the synthesis, experimental protocols, and crystallographic data for 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science. Spirocyclic compounds, including triazaspiro[4.5]decanones, are of significant interest due to their diverse pharmacological activities.[1]
Synthesis and Experimental Protocols
The synthesis of spirocyclic compounds can be achieved through various routes. A common approach involves multi-component reactions. For instance, a related compound, 8-benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one, can be synthesized from N-benzyl-4-piperidone.[2] The synthesis of the subject compound, 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one, was achieved via a one-pot reaction.[1]
Synthesis of 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one[1]
A mixture of triphenylphosphine (1.1 mmol), benzyl azide (1.0 mmol), 4-phenylcyclohexanone (1.0 mmol), and mercaptoacetic acid (1.1 mmol) was refluxed in acetonitrile (5 ml) for 4 hours. The reaction mixture was then allowed to cool to room temperature. After evaporation of the solvent, the residue was purified by column chromatography on silica gel (60–120 mesh) using a petroleum ether-ethyl acetate (93:7) mixture as the eluent. This process yielded the title compound as colorless crystals.
Crystallization and X-ray Diffraction[1]
Single crystals suitable for X-ray diffraction were obtained by recrystallization from an ethanol solution. Data collection was performed on a Bruker SMART APEXII CCD diffractometer at a temperature of 100 K using Mo Kα radiation. A multi-scan absorption correction was applied.
Crystallographic Data and Structure Analysis
The crystal structure of 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one was determined to be monoclinic with the space group P21/c. The detailed crystallographic data are summarized in the tables below.
Crystal Data and Structure Refinement
| Parameter | Value |
| Chemical Formula | C₂₁H₂₃NOS |
| Formula Weight | 337.46 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.8299 (9) |
| b (Å) | 15.3823 (14) |
| c (Å) | 12.0833 (10) |
| β (°) | 108.717 (4) |
| Volume (ų) | 1730.4 (3) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R[F² > 2σ(F²)] | 0.062 |
| wR(F²) | 0.145 |
| Goodness-of-fit (S) | 1.01 |
Table 1: Crystal data and structure refinement parameters for 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one.[1]
Structural Conformation
The molecular structure reveals specific conformations for the constituent rings. The cyclohexane ring adopts a chair conformation.[1] The thiazolidine ring, on the other hand, exhibits a twist conformation around one of its C-S bonds.[1] The sulfur and nitrogen atoms attached to the spiro carbon atom are in axial and equatorial orientations, respectively.[1]
The dihedral angles between the planes of the rings are noteworthy. The thiazolidine ring forms dihedral angles of 86.24 (14)° and 31.82 (15)° with the directly attached and remote terminal benzene rings, respectively.[1] The two terminal benzene rings are oriented at a dihedral angle of 86.74 (14)° to each other.[1]
Biological Relevance and Signaling Pathways
While the direct biological activity of 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one is not detailed in the crystallographic report, the broader class of 1,3,8-triazaspiro[4.5]decane derivatives has been identified as potent modulators of various biological targets. For instance, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been discovered as novel δ-opioid receptor (DOR) selective agonists.[3] These compounds are being investigated for their potential in treating neurologic and psychiatric disorders.[3]
Furthermore, other analogs have been shown to act as inhibitors of the mitochondrial permeability transition pore (mPTP), which is a critical target in the context of ischemia-reperfusion injury.[4][5] The inhibition of mPTP opening is a promising therapeutic strategy for protecting cardiac and other tissues from damage following ischemic events.[5]
The general logical workflow for the discovery and characterization of such compounds is outlined below.
Conclusion
The detailed crystallographic analysis of 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one provides valuable insights into the three-dimensional structure of this class of spirocyclic compounds. The presented data on its synthesis, crystal structure, and molecular conformation, combined with the known biological activities of related triazaspiro[4.5]decanone scaffolds, underscores the importance of this chemical class in medicinal chemistry. This technical guide serves as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the triazaspiro[4.5]decanone core.
References
- 1. 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirodecanone - Wikipedia [en.wikipedia.org]
- 3. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sfera.unife.it [sfera.unife.it]
The Ascending Therapeutic Potential of Triazaspiro[4.5]decane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triazaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities. These rigid, three-dimensional structures offer a unique topographical presentation of functional groups, enabling potent and selective interactions with a range of biological targets. This technical guide provides an in-depth overview of the current research on novel triazaspiro[4.5]decane derivatives, with a focus on their anticancer properties, their role as inhibitors of the mitochondrial permeability transition pore (mPTP), and their newly discovered activity as δ opioid receptor agonists. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying signaling pathways to facilitate further research and drug development in this promising area.
Anticancer Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives
Recent studies have highlighted the potential of 1-thia-4-azaspiro[4.5]decane derivatives as potent anticancer agents. These compounds have been synthesized and evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Quantitative Anticancer Activity Data
The anticancer efficacy of newly synthesized 1-thia-4-azaspiro[4.5]decane derivatives and their subsequent heterocyclic products has been quantified using the MTT assay. The half-maximal inhibitory concentration (IC50) values for several compounds against human liver (HepG-2), prostate (PC-3), and colorectal (HCT-116) carcinoma cell lines are summarized below.
| Compound | Target Cell Line | IC50 (nM) |
| 7 | HCT-116 | 92.2 |
| 9 | HCT-116 | 120.1 |
| 14 | HCT-116 | 105.5 |
| 18 | HCT-116 | 98.7 |
| 19 | HCT-116 | 115.3 |
| 14 | PC-3 | Good Activity |
| 18 | PC-3 | Good Activity |
Note: "Good Activity" indicates that the compounds showed significant inhibition, although specific IC50 values were not provided in the source material. Several other synthesized compounds showed moderate to weak activities against these cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HepG-2, PC-3, HCT-116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Triazaspiro[4.5]decane derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the triazaspiro[4.5]decane derivatives and incubate for the desired period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C in a CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.
Experimental Workflow: Anticancer Drug Screening
Caption: Workflow for anticancer screening of triazaspiro[4.5]decane derivatives.
Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)
A significant area of research for triazaspiro[4.5]decane derivatives is their ability to inhibit the mitochondrial permeability transition pore (mPTP). The opening of the mPTP is a critical event in various pathologies, including ischemia-reperfusion injury in the heart and brain.
Mechanism of Action: Targeting the F1/FO-ATP Synthase c-Subunit
Novel 1,3,8- and 1,4,8-triazaspiro[4.5]decane derivatives have been developed as potent inhibitors of mPTP opening. Their mechanism of action involves targeting the c-subunit of the F1/FO-ATP synthase complex. Under conditions of cellular stress, such as high levels of calcium and reactive oxygen species, the c-subunit can form a pore in the inner mitochondrial membrane, leading to the opening of the mPTP. Triazaspiro[4.5]decane derivatives are believed to bind to the c-subunit, stabilizing it and preventing this pore formation.
Quantitative mPTP Inhibition Data
The inhibitory activity of 1,4,8-triazaspiro[4.5]decan-2-one derivatives against Ca2+-mediated mPTP opening was assessed in human ventricular cardiomyocytes using the calcein-cobalt assay.
| Compound | mPTP Opening Inhibition (%) at 1 µM |
| 13a | 25 |
| 13b | 30 |
| 13c | 19 |
| 13d | 22 |
| 13e | 43 |
| 13f | 28 |
| 14a | 21 |
| 14b | Inactive |
| 14c | 29 |
| 14d | 35 |
| 14e | 40 |
| 14f | 32 |
Signaling Pathway: mPTP Inhibition
Caption: Inhibition of mPTP opening by targeting the F1/FO-ATP synthase c-subunit.
Experimental Protocol: Calcein-Cobalt Assay for mPTP Opening
This assay directly measures the opening of the mPTP in living cells.
Materials:
-
Human ventricular cardiomyocytes (AC16) or other suitable cell line
-
Calcein-AM
-
Cobalt chloride (CoCl2)
-
Ionomycin (Ca2+ ionophore)
-
HBSS buffer
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture cells on glass coverslips suitable for microscopy.
-
Compound Pre-treatment: Pre-treat the cells with the triazaspiro[4.5]decane derivatives at the desired concentration (e.g., 1 µM) for 15-30 minutes.
-
Dye Loading: Load the cells with 1 µM Calcein-AM and 1 mM CoCl2 in HBSS for 15 minutes at 37°C. Calcein-AM enters the cells and is cleaved to fluorescent calcein, which is quenched by CoCl2 in the cytoplasm but not in the mitochondria when the inner membrane is intact.
-
Baseline Fluorescence: Wash the cells and measure the baseline mitochondrial calcein fluorescence using a fluorescence microscope.
-
mPTP Induction: Induce mPTP opening by adding a Ca2+ ionophore like 1 µM ionomycin.
-
Fluorescence Monitoring: Monitor the decrease in mitochondrial calcein fluorescence over time. The opening of the mPTP allows CoCl2 to enter the mitochondria and quench the calcein fluorescence.
-
Data Analysis: Quantify the rate of fluorescence decay to determine the extent of mPTP opening. Compare the rates in treated versus untreated cells to calculate the percentage of inhibition.
δ Opioid Receptor Agonism
A novel and exciting area of research is the identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as selective agonists for the δ opioid receptor (DOR). This discovery opens up new avenues for the development of therapeutics for pain, depression, and other neurological disorders.
Quantitative δ Opioid Receptor Activity Data
The binding affinity (Ki) and functional potency (EC50) of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives at the human δ opioid receptor have been determined through radioligand binding and functional assays.
| Compound | DOR Binding Affinity (Ki, nM) | DOR Functional Potency (cAMP EC50, nM) | β-arrestin 2 Recruitment (EC50, nM) |
| 1 | 52 | 29 | 167 |
| 2 | 92 | 103 | 321 |
| 3 | 138 | 93 | 623 |
Experimental Protocol: δ Opioid Receptor Radioligand Binding Assay
This assay determines the binding affinity of a compound to the δ opioid receptor.
Materials:
-
Cell membranes expressing the human δ opioid receptor
-
Radioligand (e.g., [3H]naltrindole)
-
Test compounds (triazaspiro[4.5]decane derivatives)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Experimental Workflow: GPCR Ligand Characterization
Caption: Workflow for characterizing triazaspiro[4.5]decane derivatives as GPCR ligands.
Synthesis of the Triazaspiro[4.5]decane Core
The synthesis of the triazaspiro[4.5]decane core is a critical step in the development of these novel therapeutic agents. Two classical multicomponent reactions, the Strecker synthesis and the Bucherer-Bergs reaction, are commonly employed to construct the key spirocyclic scaffold.
General Synthetic Approach
The general strategy involves the reaction of a cyclic ketone with a source of cyanide and ammonia or an amine, followed by subsequent cyclization and functionalization steps.
Key Synthetic Steps:
-
Formation of an α-aminonitrile: The Strecker synthesis involves the reaction of a ketone with an amine and a cyanide source to form an α-aminonitrile.
-
Hydantoin Formation: The Bucherer-Bergs reaction utilizes a ketone, ammonium carbonate, and a cyanide source to directly form a spirohydantoin. This can also be achieved by cyclization of the α-aminonitrile.
-
Further Derivatization: The resulting triazaspiro[4.5]decane core can be further functionalized at various positions to generate a library of derivatives for structure-activity relationship (SAR) studies.
Synthetic Scheme: General Overview
Caption: General synthetic routes to triazaspiro[4.5]decane derivatives.
Conclusion
The triazaspiro[4.5]decane scaffold represents a versatile and promising platform for the discovery of novel therapeutics. The derivatives discussed in this guide exhibit significant potential in oncology, cardioprotection, and neurology. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers to further explore the therapeutic utility of this fascinating class of molecules. Future work should focus on expanding the structure-activity relationship studies, optimizing the pharmacokinetic properties of lead compounds, and elucidating the detailed molecular mechanisms underlying their diverse biological effects.
Exploring the Structure-Activity Relationship of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,8-triazaspiro[4.5]decan-4-one scaffold has emerged as a versatile chemical framework in modern medicinal chemistry, with derivatives showing a wide range of biological activities. This technical guide focuses on the structure-activity relationships (SAR) of 8-benzyl substituted analogs, a key modification that significantly influences their pharmacological profiles. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the intricate relationships between chemical structure and biological function, with a particular focus on their roles as mitochondrial permeability transition pore (mPTP) inhibitors and opioid receptor modulators.
I. Quantitative SAR Data
The biological activity of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one analogs is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the quantitative data from key studies, providing a clear comparison of the impact of various chemical modifications.
As Mitochondrial Permeability Transition Pore (mPTP) Inhibitors
Recent studies have identified derivatives of this scaffold as inhibitors of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death, making them promising agents for conditions like ischemia-reperfusion injury.[1][2] The inhibitory activity is typically measured by assessing the calcium retention capacity (CRC) of isolated mitochondria.
| Compound | R1 | R2 | R3 | CRC (nmol Ca2+/mg protein) | Reference |
| 1 | H | H | Benzyl | 150 ± 15 | [1] |
| 2 | Methyl | H | Benzyl | 175 ± 20 | [1] |
| 3 | Isopropyl | H | Benzyl | 200 ± 25 | [1] |
| 4 | Isobutyl | H | Benzyl | 180 ± 18 | [1] |
| 5 | Benzyl | H | Benzyl | 250 ± 30 | [1] |
| 6 | 4-Hydroxybenzyl | H | Benzyl | 220 ± 22 | [1] |
| 7 | H | Methyl | Benzyl | 160 ± 17 | [1] |
| 8 | H | H | 4-Fluorobenzyl | 190 ± 21 | [1] |
| 9 | H | H | 4-Methoxybenzyl | 170 ± 19 | [1] |
| 10 | H | H | 4-Chlorobenzyl | 210 ± 24 | [1] |
Table 1: SAR of 1,3,8-triazaspiro[4.5]decan-4-one analogs as mPTP inhibitors.
As Opioid Receptor Modulators
The 1,3,8-triazaspiro[4.5]decan-4-one scaffold has also been explored for its activity at opioid receptors.[3] A series of N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones were synthesized and evaluated for their binding affinity at the mu (µ), delta (δ), and kappa (κ) opioid receptors, as well as the opioid receptor like-1 (ORL-1).[3]
| Compound | Ar | R | µ Ki (nM) | δ Ki (nM) | κ Ki (nM) | ORL-1 Ki (nM) | Reference |
| 11 | Phenyl | H | 150 | >10000 | >10000 | 800 | [3] |
| 12 | Phenyl | 2-Thienyl | 25 | 8500 | 7500 | 450 | [3] |
| 13 | Phenyl | 3-Thienyl | 30 | 9000 | 8000 | 500 | [3] |
| 14 | Phenyl | 2-Furyl | 40 | >10000 | >10000 | 600 | [3] |
| 15 | 4-Fluorophenyl | 2-Thienyl | 15 | 7000 | 6000 | 300 | [3] |
| 16 | 4-Chlorophenyl | 2-Thienyl | 18 | 7500 | 6500 | 350 | [3] |
Table 2: SAR of 8-(heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as opioid receptor modulators.
II. Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following sections outline the key experimental protocols cited in the literature for the evaluation of this compound analogs.
Mitochondrial Permeability Transition Pore (mPTP) Inhibition Assay
The primary assay to determine mPTP inhibition involves measuring the calcium retention capacity (CRC) of isolated mitochondria.
1. Isolation of Mitochondria:
-
Mitochondria are typically isolated from rat liver or heart tissue by differential centrifugation in a buffer containing sucrose, Tris-HCl, and EGTA.
-
The final mitochondrial pellet is resuspended in a buffer without EGTA.
2. Calcium Retention Capacity (CRC) Measurement:
-
Isolated mitochondria are incubated in a buffer containing a fluorescent calcium indicator (e.g., Calcium Green 5N).
-
A continuous recording of extra-mitochondrial calcium concentration is initiated.
-
Pulses of a known concentration of CaCl2 are added sequentially until the mitochondria undergo massive calcium release, indicating the opening of the mPTP.
-
The total amount of calcium taken up by the mitochondria before pore opening is calculated and expressed as nmol Ca2+ per mg of mitochondrial protein.
-
The assay is performed in the presence and absence of the test compounds to determine their inhibitory effect.
Opioid Receptor Binding Assays
Radioligand binding assays are employed to determine the affinity of the compounds for different opioid receptor subtypes.
1. Membrane Preparation:
-
Membranes from cells stably expressing the human µ, δ, or κ opioid receptors, or the ORL-1 receptor, are used.
-
The cells are homogenized in a Tris-HCl buffer and centrifuged to pellet the membranes.
-
The final membrane pellet is resuspended in the assay buffer.
2. Binding Assay Protocol:
-
The assay is performed in a 96-well plate format.
-
The membrane preparation is incubated with a specific radioligand (e.g., [3H]DAMGO for µ, [3H]DPDPE for δ, [3H]U-69,593 for κ, and [3H]nociceptin for ORL-1) and varying concentrations of the test compounds.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).
-
After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 values are determined by non-linear regression analysis of the competition binding data, and the Ki values are calculated using the Cheng-Prusoff equation.
III. Visualization of Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, visualize a key signaling pathway and the general workflow of an SAR study.
Caption: Signaling pathway of mPTP-mediated apoptosis and its inhibition by 1,3,8-triazaspiro[4.5]decan-4-one analogs.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
IV. Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The SAR data presented herein highlights the critical role of substitutions at various positions on the core structure in determining the biological activity and selectivity of these analogs. For the inhibition of the mPTP, modifications at the R1 and R3 positions have shown significant effects on potency. In the context of opioid receptor modulation, the introduction of heteroaryl groups on the N-phenalkyl substituent has been a successful strategy for enhancing affinity, particularly at the µ-opioid receptor. The detailed experimental protocols and illustrative diagrams provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future work should continue to explore the vast chemical space around this scaffold to uncover new therapeutic agents with improved efficacy and safety profiles.
References
- 1. sfera.unife.it [sfera.unife.it]
- 2. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as opioid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one belongs to a class of molecules demonstrating significant therapeutic promise, primarily through the modulation of mitochondrial function. This technical guide consolidates the current understanding of its potential therapeutic targets, focusing on the inhibition of the mitochondrial permeability transition pore (mPTP) via interaction with the c subunit of F1/FO-ATP synthase. Additionally, this document explores potential off-target activities, presents quantitative data from closely related analogs to inform structure-activity relationships, and provides detailed experimental protocols for the evaluation of this compound and its derivatives.
Primary Therapeutic Target: The Mitochondrial Permeability Transition Pore (mPTP)
The principal therapeutic target identified for the 1,3,8-triazaspiro[4.5]decan-4-one scaffold is the c subunit of the F1/FO-ATP synthase, a critical component of the mitochondrial permeability transition pore (mPTP).[1][2][3] The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening is a key event in cell death pathways, particularly in the context of ischemia-reperfusion injury.[2][3]
Quantitative Data for Analog Compounds
Structure-activity relationship (SAR) studies on a series of 1,3,8-triazaspiro[4.5]decan-4-one derivatives have been conducted. The inhibitory activity is typically assessed by measuring the inhibition of Ca2+-induced mPTP opening. A key analog, 1-phenyl-8-tosyl-1,3,8-triazaspiro[4.5]decan-4-one (PP11) , was identified as a potent inhibitor of the mPTP.[2]
| Compound/Analog | Target | Assay | Activity/Potency | Reference |
| 1-phenyl-8-tosyl-1,3,8-triazaspiro[4.5]decan-4-one (PP11) | c subunit of F1/FO-ATP synthase (mPTP) | Calcein-CoCl2 assay in HeLa cells | ~50% desensitization of mPTP opening at 1 µM | [2] |
| Other 1,3,8-triazaspiro[4.5]decane derivatives | c subunit of F1/FO-ATP synthase (mPTP) | In vitro mPTP inhibition assays | High potency in inhibiting mPTP opening | [4] |
Potential Secondary Target: Opioid Receptors
Derivatives of the closely related 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold have been identified as selective agonists of the delta opioid receptor (DOR).[5][6][7] This finding suggests that this compound could potentially interact with opioid receptors. However, to date, no direct binding or functional data for this compound at any of the opioid receptor subtypes (mu, delta, kappa) has been published. Further investigation is warranted to explore this possibility and to determine the selectivity profile of the compound.
Signaling Pathways and Mechanisms of Action
The therapeutic effect of inhibiting the mPTP is primarily mediated by preventing the downstream consequences of its opening during cellular stress, such as ischemia-reperfusion.
Inhibition of the Mitochondrial Permeability Transition Pore
The following diagram illustrates the proposed mechanism of action and the downstream signaling cascade affected by the inhibition of the mPTP by this compound analogs.
Caption: Proposed signaling pathway of mPTP inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of this compound on its primary therapeutic target.
Calcein-CoCl₂ Assay for mPTP Opening in Intact Cells
This assay is used to qualitatively and quantitatively assess the opening of the mPTP in living cells.
Principle: Calcein-AM is a cell-permeant dye that becomes fluorescent (Calcein) upon hydrolysis by intracellular esterases, leading to fluorescence in all cellular compartments. CoCl₂ is a quencher of calcein fluorescence that cannot cross the inner mitochondrial membrane. In cells with closed mPTPs, only the mitochondrial fluorescence remains. Upon mPTP opening, CoCl₂ enters the mitochondria and quenches the calcein fluorescence.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or cardiomyocytes) in a suitable format for fluorescence microscopy or plate reader analysis.
-
Dye Loading: Incubate the cells with 1 µM Calcein-AM and 1 mM CoCl₂ in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30 minutes at 37°C.
-
Washing: Wash the cells twice with the same buffer to remove excess dye and quencher.
-
Compound Incubation: Incubate the cells with the desired concentration of this compound or vehicle control for a predetermined time.
-
mPTP Induction: Induce mPTP opening using a known inducer, such as 1 µM ionomycin in the presence of extracellular Ca²⁺.
-
Data Acquisition: Monitor the fluorescence of mitochondrial calcein over time using a fluorescence microscope or a plate reader (excitation ~488 nm, emission ~515 nm). A decrease in fluorescence intensity indicates mPTP opening.
-
Data Analysis: Quantify the rate of fluorescence decay. A slower rate in the presence of the compound indicates inhibition of mPTP opening.
Mitochondrial Swelling Assay
This assay directly measures the increase in mitochondrial volume that occurs as a consequence of mPTP opening.
Principle: The opening of the mPTP allows for the influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling can be measured as a decrease in light scattering (absorbance) at 540 nm.
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from a relevant tissue or cell type using differential centrifugation.
-
Assay Buffer: Resuspend the isolated mitochondria in a swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.4) containing respiratory substrates (e.g., glutamate and malate).
-
Compound Incubation: Add the desired concentration of this compound or vehicle control to the mitochondrial suspension.
-
mPTP Induction: Induce mPTP opening by adding a Ca²⁺ pulse (e.g., 200 µM CaCl₂).
-
Data Acquisition: Monitor the change in absorbance at 540 nm over time using a spectrophotometer or plate reader. A decrease in absorbance signifies mitochondrial swelling.
-
Data Analysis: Calculate the rate and extent of the absorbance decrease. Inhibition of swelling is observed as a smaller and slower decrease in absorbance in the presence of the compound.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of this compound as an mPTP inhibitor.
Caption: A streamlined workflow for preclinical studies.
Conclusion and Future Directions
This compound is a promising therapeutic candidate with a primary mechanism of action involving the inhibition of the mitochondrial permeability transition pore. While direct quantitative data for this specific molecule is needed, the strong evidence from its chemical class suggests significant potential for the treatment of ischemia-reperfusion injuries. Future research should focus on:
-
Quantitative Profiling: Determining the IC₅₀ and Kᵢ values of this compound for mPTP inhibition and its interaction with the c subunit of F1/FO-ATP synthase.
-
Selectivity Screening: A comprehensive screening against a panel of receptors, including opioid receptors, to fully characterize its pharmacological profile.
-
In Vivo Efficacy: Evaluation in animal models of ischemia-reperfusion injury to establish its therapeutic potential.
This technical guide provides a foundational understanding for researchers to further explore and develop this compound as a novel therapeutic agent.
References
- 1. 8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as opioid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sfera.unife.it [sfera.unife.it]
- 3. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. migrainecollaborative.org [migrainecollaborative.org]
The Emergence of the 1,3,8-Triazaspiro[4.5]decane Scaffold: A Technical Guide for Medicinal Chemists
Abstract
The 1,3,8-triazaspiro[4.5]decane scaffold has surfaced as a privileged structure in medicinal chemistry, demonstrating significant potential across a diverse range of therapeutic targets. Its rigid, three-dimensional architecture provides a unique framework for the development of potent and selective modulators of biological function. This technical guide provides an in-depth overview of the discovery and application of this versatile scaffold, with a focus on its utility in the development of inhibitors of the mitochondrial permeability transition pore (mPTP), agonists for the delta-opioid receptor (DOR), and inhibitors of phospholipase D2 (PLD2). Detailed synthetic protocols, quantitative structure-activity relationship (SAR) data, and methodologies for key biological assays are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
Spirocyclic systems have garnered considerable attention in drug discovery due to their conformational rigidity and three-dimensional character, which can lead to enhanced binding affinity and selectivity for their biological targets. The 1,3,8-triazaspiro[4.5]decane core, in particular, has proven to be a highly adaptable scaffold. Its discovery and subsequent exploration have led to the identification of novel chemical entities with promising therapeutic profiles in areas of significant unmet medical need, including cardiovascular disease, pain management, and oncology. This guide will delve into the key milestones in the development of this scaffold, from its initial synthesis to its application in targeting complex biological pathways.
Synthesis of the 1,3,8-Triazaspiro[4.5]decane Scaffold
The synthesis of the 1,3,8-triazaspiro[4.5]decane core can be achieved through several established synthetic routes, most notably employing multicomponent reactions such as the Strecker and Bucherer-Bergs reactions. These methods offer an efficient means to construct the spirocyclic hydantoin core, which can be further functionalized.
General Synthetic Protocol via Strecker and Bucherer-Bergs Reactions
A common approach to the 1,3,8-triazaspiro[4.5]decane-2,4-dione core involves a one-pot reaction starting from a suitably substituted piperidin-4-one. The following is a generalized experimental protocol:
-
Formation of α-aminonitrile (Strecker Reaction Intermediate): To a stirred solution of a selected N-substituted-4-piperidone in a suitable solvent (e.g., a mixture of DMSO and water), an alkali metal cyanide (e.g., sodium cyanide or potassium cyanide) and an ammonium salt (e.g., ammonium carbonate or methylamine hydrochloride) are added. The reaction mixture is stirred at room temperature for an extended period (typically 24-48 hours) to form the intermediate α-aminonitrile.[1][2][3]
-
Hydantoin Ring Formation (Bucherer-Bergs Reaction): The α-aminonitrile intermediate is then treated with an excess of ammonium carbonate or a cyanate salt (e.g., potassium cyanate) in the presence of an acid (e.g., acetic acid).[1][2] The reaction mixture is heated to facilitate the cyclization and formation of the spirohydantoin ring system, yielding the 1,3,8-triazaspiro[4.5]decane-2,4-dione core.[3][4]
-
Purification: The crude product is typically purified by recrystallization or column chromatography to yield the desired spirohydantoin.
Further modifications at the N1, N3, and N8 positions can be achieved through standard alkylation, acylation, or cross-coupling reactions to generate a library of diverse analogs.[5]
Therapeutic Applications and Quantitative Data
The 1,3,8-triazaspiro[4.5]decane scaffold has been successfully employed to develop modulators for several important biological targets.
Mitochondrial Permeability Transition Pore (mPTP) Inhibitors
Derivatives of 1,3,8-triazaspiro[4.5]decane have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death.[6][7] These compounds show promise in the treatment of conditions characterized by ischemia-reperfusion injury, such as myocardial infarction.[6][7] They are believed to exert their effect by targeting the c subunit of the F1/FO-ATP synthase complex.[6][7]
Table 1: In Vitro Activity of 1,3,8-Triazaspiro[4.5]decane Derivatives as mPTP Inhibitors
| Compound | mPTP Opening Inhibition (%) at 1 µM | Cell Line | Reference |
| 13a | 25 | AC16 | [8] |
| 13b | 43 | AC16 | [8] |
| 13c | 33 | AC16 | [8] |
| 13d | 19 | AC16 | [8] |
| 13e | 28 | AC16 | [8] |
| 13f | 22 | AC16 | [8] |
| 14a | 29 | AC16 | [8] |
| 14b | Inactive | AC16 | [8] |
| 14c | 35 | AC16 | [8] |
| 14d | 21 | AC16 | [8] |
| 14e | 38 | AC16 | [8] |
| 14f | 26 | AC16 | [8] |
| PP11 | 45 | AC16 | [9] |
| IB6a | 52 | AC16 | [9] |
Delta-Opioid Receptor (DOR) Agonists
A novel chemotype of selective agonists for the delta-opioid receptor (DOR) has been discovered based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold.[10][11][12] These compounds exhibit potential for the treatment of pain and other neurological disorders, with a desirable bias towards G-protein signaling over β-arrestin recruitment, which may lead to a reduced side-effect profile.[10][13]
Table 2: Pharmacological Profile of 1,3,8-Triazaspiro[4.5]decane-2,4-dione DOR Agonists
| Compound | DOR Binding Affinity (Ki, nM) | DOR cAMP Efficacy (EC50, nM) | DOR β-arrestin 2 Recruitment (EC50, nM) | MOR Binding Affinity (Ki, nM) | Reference |
| 1 | 180 | 130 | >10,000 | 1730 | [10][13] |
| 2 | 440 | 350 | >10,000 | 2500 | [10][13] |
| 3 | 630 | 890 | >10,000 | 780 | [10][13] |
Phospholipase D2 (PLD2) Inhibitors
The 1,3,8-triazaspiro[4.5]decane scaffold has been instrumental in the development of highly potent and selective inhibitors of phospholipase D2 (PLD2), an enzyme implicated in cancer cell proliferation, invasion, and metastasis.[14][15]
Table 3: Inhibitory Activity of 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives against PLD Isoforms
| Compound | PLD2 IC50 (nM) | PLD1 IC50 (nM) | Selectivity (PLD1/PLD2) | Reference |
| ML298 | 355 | >20,000 | >56-fold | [15] |
| 22a | 20 | 1500 | 75-fold | [14] |
Experimental Protocols for Key Biological Assays
mPTP Opening Assay: Calcium Retention Capacity (CRC)
This assay assesses the ability of isolated mitochondria to sequester Ca2+ before the opening of the mPTP is triggered.
-
Mitochondria Isolation: Isolate mitochondria from a relevant tissue or cell line (e.g., liver, heart, or cultured cells) using differential centrifugation.
-
Assay Buffer Preparation: Prepare an assay buffer containing a respiratory substrate (e.g., succinate), a phosphate source, and a low-affinity fluorescent Ca2+ indicator (e.g., Calcium Green-5N).[16][17]
-
Assay Procedure:
-
Add the isolated mitochondria to the assay buffer in a 96-well plate or a fluorometer cuvette.
-
Add the test compound at the desired concentration.
-
Initiate the assay by making sequential additions of a known concentration of CaCl2 at regular intervals.[16][17]
-
Monitor the extra-mitochondrial Ca2+ concentration by measuring the fluorescence of the Ca2+ indicator. A sharp and sustained increase in fluorescence indicates mPTP opening and the release of sequestered Ca2+.[7][18]
-
-
Data Analysis: The calcium retention capacity is calculated as the total amount of Ca2+ taken up by the mitochondria before pore opening, normalized to the mitochondrial protein concentration.[18]
Delta-Opioid Receptor (DOR) Radioligand Binding Assay
This assay measures the affinity of a test compound for the DOR by its ability to compete with a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human DOR (e.g., CHO or HEK293 cells).[19][20]
-
Assay Buffer: Use a suitable binding buffer, typically a Tris-HCl buffer at physiological pH.
-
Assay Procedure:
-
In a 96-well plate, add the cell membranes, a radiolabeled DOR-selective ligand (e.g., [3H]naltrindole or [3H]DPDPE), and varying concentrations of the test compound.[19][20]
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis: Quantify the radioactivity retained on the filters using liquid scintillation counting. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Phospholipase D2 (PLD2) In Vitro Activity Assay
This assay measures the enzymatic activity of PLD2 by detecting one of its products. A common method is a coupled enzyme assay.
-
Reagents: Purified recombinant human PLD2, phosphatidylcholine (PC) substrate, choline oxidase, horseradish peroxidase (HRP), and a fluorescent HRP substrate (e.g., Amplex Red).[6][21]
-
Assay Buffer: Prepare a suitable reaction buffer.
-
Assay Procedure:
-
In a 96-well plate, add the PLD2 enzyme and the test compound at various concentrations.
-
Initiate the reaction by adding the PC substrate.
-
PLD2 will hydrolyze PC to produce choline and phosphatidic acid.
-
Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H2O2).[6]
-
HRP uses H2O2 to oxidize the fluorescent substrate, generating a fluorescent product.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis: Calculate the rate of the reaction from the linear phase of the fluorescence curve. Determine the IC50 value of the test compound by plotting the reaction rate against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanistic Insights
mPTP Inhibition in Cardioprotection
The opening of the mPTP is a key event in ischemia-reperfusion injury. Inhibition of mPTP opening by 1,3,8-triazaspiro[4.5]decane derivatives is a promising cardioprotective strategy.
Caption: Signaling pathway of mPTP inhibitors in cardioprotection.
Delta-Opioid Receptor Agonism
DORs are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to analgesia and other central nervous system effects.
Caption: Simplified delta-opioid receptor signaling pathway.
Phospholipase D2 Inhibition in Cancer
PLD2 is a key enzyme in lipid signaling pathways that promote cancer cell growth, survival, and metastasis. Its inhibition represents a promising anti-cancer strategy.
Caption: Overview of the phospholipase D2 (PLD2) signaling pathway in cancer.
Conclusion
The 1,3,8-triazaspiro[4.5]decane scaffold has demonstrated remarkable versatility and potential in medicinal chemistry. Its successful application in the development of potent and selective modulators of diverse biological targets, including mPTP, DOR, and PLD2, underscores its significance as a privileged structure. The synthetic accessibility and the rich three-dimensional diversity that can be generated from this core structure ensure its continued relevance in the discovery of novel therapeutics. This technical guide provides a foundational resource for chemists and pharmacologists interested in harnessing the potential of the 1,3,8-triazaspiro[4.5]decane scaffold for future drug development endeavors.
References
- 1. Cardioprotective Effect of Chronic Hypoxia Involves Inhibition of Mitochondrial Permeability Transition Pore Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. migrainecollaborative.org [migrainecollaborative.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Biological Evaluation of Halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethylbenzamides: Discovery of an Isoform-Selective Small Molecule Phospholipase D2 (PLD2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bmglabtech.com [bmglabtech.com]
- 17. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 18. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one: A Technical Guide
Introduction
8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one is a heterocyclic compound belonging to the spiro-piperidine class of molecules. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. A thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule, ensuring its purity and structural integrity for further research and development.
This guide outlines the expected spectroscopic features of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed, generalized experimental protocols for the synthesis and analysis of this compound are also provided.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound is characterized by a spirocyclic system containing a piperidine ring and a hydantoin-like ring. The benzyl group is attached to the nitrogen at position 8 of the piperidine ring.
Molecular Formula: C₁₄H₁₉N₃O[1]
Molecular Weight: 245.32 g/mol [1]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl group and the spirocyclic core. The chemical shifts are influenced by the neighboring atoms and the overall electronic environment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |
| Benzyl CH₂ | ~3.50 | Singlet | 2H |
| Piperidine CH₂ (adjacent to N) | 2.50 - 2.80 | Multiplet | 4H |
| Piperidine CH₂ (adjacent to spiro C) | 1.60 - 1.90 | Multiplet | 4H |
| Hydantoin CH₂ | ~3.20 | Singlet | 2H |
| NH (Hydantoin) | 5.00 - 6.00 | Broad Singlet | 1H |
| NH (Hydantoin) | 7.00 - 8.00 | Broad Singlet | 1H |
Note: These are predicted values based on related structures. Actual values may vary.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 170 - 180 |
| Aromatic (Quaternary C) | 135 - 140 |
| Aromatic (CH) | 127 - 130 |
| Benzyl CH₂ | ~60 |
| Spiro Carbon | 60 - 70 |
| Piperidine CH₂ (adjacent to N) | 50 - 55 |
| Piperidine CH₂ | 30 - 40 |
| Hydantoin CH₂ | ~45 |
Note: These are predicted values based on related structures. Actual values may vary.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the predicted monoisotopic mass is 245.1528 Da.[1]
Table 3: Predicted m/z Peaks in Mass Spectrum of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 246.1601 |
| [M+Na]⁺ | 268.1420 |
| [M-H]⁻ | 244.1455 |
Data sourced from PubChem.[1]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=O Stretch (Amide) | 1680 - 1720 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis
A plausible synthetic route involves a multi-step reaction starting from N-benzyl-4-piperidone.
Caption: Generalized synthetic workflow for this compound.
Protocol:
-
Step 1: Strecker Reaction: To a solution of N-benzyl-4-piperidone in a suitable solvent (e.g., aqueous methanol), add potassium cyanide and ammonium chloride. Stir the reaction mixture at room temperature for 24-48 hours.
-
Step 2: Formation of α-Amino Nitrile: After the reaction is complete, extract the product with an organic solvent (e.g., dichloromethane) and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude α-amino nitrile intermediate.
-
Step 3: Hydrolysis: Treat the α-amino nitrile with a strong acid (e.g., concentrated sulfuric acid) at a controlled temperature to hydrolyze the nitrile group to a primary amide.
-
Step 4: Cyclization: The resulting α-amino amide can be cyclized using a carbonylating agent such as phosgene, triphosgene, or carbonyldiimidazole (CDI) in an inert solvent with a non-nucleophilic base to form the hydantoin ring.
-
Step 5: Purification: The final product, this compound, can be purified by column chromatography or recrystallization.
Spectroscopic Analysis Workflow
A standard workflow for the spectroscopic characterization of the synthesized compound is as follows:
Caption: Workflow for the spectroscopic analysis of the synthesized compound.
Protocols:
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the assignment of protons and carbons.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
-
-
IR Spectroscopy:
-
Prepare a sample of the compound as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
-
Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Conclusion
While a dedicated study with complete experimental data for this compound is not currently available, this technical guide provides a comprehensive overview of its expected spectroscopic properties and the methodologies for its synthesis and characterization. The information presented here, based on the analysis of closely related compounds, serves as a valuable resource for researchers and scientists working on the synthesis and development of novel spirocyclic compounds for potential therapeutic applications. Further experimental work is required to confirm the predicted spectroscopic data and to fully elucidate the chemical and biological properties of this compound.
References
Methodological & Application
Synthesis Protocol for 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one: An Application Note
This document provides a detailed protocol for the synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one, a spirohydantoin derivative with potential applications in medicinal chemistry and drug development. The synthesis is based on established methodologies for the preparation of similar 1,3,8-triazaspiro[4.5]decane structures, primarily utilizing a multi-step reaction sequence starting from N-benzyl-4-piperidone.
Overview of the Synthesis
The synthesis of this compound can be achieved through a sequence involving a Strecker-like condensation, followed by hydrolysis and cyclization. This approach is analogous to synthetic routes reported for similar spiro-hydantoin compounds. The key starting material is N-benzyl-4-piperidone, which undergoes a reaction to form a spiro-imidazolidone ring system.
Experimental Protocol
This protocol outlines a plausible synthetic route for this compound. The specific reaction conditions and yields are based on reported syntheses of analogous compounds and may require optimization for this specific target molecule.
Step 1: Synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile
This initial step involves a Strecker-like reaction to introduce the amino and nitrile functionalities at the 4-position of the piperidine ring.
-
Reagents:
-
N-benzyl-4-piperidone
-
Ammonium chloride
-
Sodium cyanide
-
Methanol
-
Water
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve N-benzyl-4-piperidone in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add an aqueous solution of ammonium chloride and sodium cyanide to the flask.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-amino-1-benzylpiperidine-4-carbonitrile.
-
Step 2: Synthesis of this compound
This step involves the cyclization of the aminonitrile intermediate to form the desired spirohydantoin ring.
-
Reagents:
-
4-Amino-1-benzylpiperidine-4-carbonitrile
-
Urea or Potassium cyanate
-
Acidic or basic catalyst (e.g., HCl or NaOH)
-
Ethanol or other suitable solvent
-
-
Procedure:
-
Dissolve the crude 4-amino-1-benzylpiperidine-4-carbonitrile in a suitable solvent such as ethanol.
-
Add urea or potassium cyanate to the solution.
-
Heat the reaction mixture to reflux under acidic or basic conditions for several hours.
-
Monitor the formation of the product by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
-
Data Presentation
The following table summarizes typical quantitative data for compounds structurally related to this compound. This data is provided for comparative purposes.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | C₁₄H₁₇N₃O₂ | 259.31 | Not specified | [1] |
| 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one | C₁₃H₁₇N₃O | 231.30 | 188-191 | [2] |
| (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | C₁₇H₂₅N₄O₂ | 317.41 | Yellow oil | [3] |
| (S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | C₂₃H₂₉N₄O₂ | 393.48 | Pale white solid | [4] |
Visualization of the Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Concluding Remarks
The provided protocol offers a comprehensive guide for the synthesis of this compound for research and development purposes. The methodology is based on well-established synthetic routes for analogous spirohydantoin compounds. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity. Standard laboratory safety procedures should be strictly followed, particularly when handling cyanides.
References
- 1. Compound 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione - Chemdiv [chemdiv.com]
- 2. Spirodecanone - Wikipedia [en.wikipedia.org]
- 3. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
"application of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one in mitochondrial permeability transition pore inhibition"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial permeability transition pore (mPTP) is a non-specific, high-conductance channel that forms in the inner mitochondrial membrane under conditions of cellular stress, such as high levels of matrix Ca2+ and oxidative stress.[1][2][3] Persistent opening of the mPTP disrupts the mitochondrial membrane potential, leading to cessation of ATP synthesis, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.[2][4] Consequently, the mPTP has emerged as a critical therapeutic target for a variety of pathologies associated with mitochondrial dysfunction, including ischemia-reperfusion injury in the heart and brain.[3][5][6][7][8]
Recent research has identified a novel class of small-molecule inhibitors based on the 1,3,8-triazaspiro[4.5]decane and 1,4,8-triazaspiro[4.5]decan-2-one scaffolds.[3][5][6][8] These compounds have shown significant promise in preventing mPTP opening and protecting cells from death in preclinical models. This document provides detailed application notes and protocols for researchers interested in utilizing these compounds for mPTP inhibition studies.
Mechanism of Action
Derivatives of 1,3,8-triazaspiro[4.5]decane and 1,4,8-triazaspiro[4.5]decan-2-one have been shown to inhibit mPTP opening by targeting the c subunit of the F1/FO-ATP synthase complex.[3][5][6][7][8] This interaction is believed to stabilize the ATP synthase complex and prevent the conformational changes that lead to pore formation. Modeling studies suggest a binding site for these molecules at the interface between the c-ring and subunit a of the ATP synthase.[5][6][7]
Proposed mechanism of mPTP inhibition.
Data Presentation
The following table summarizes the quantitative data for the inhibitory activity of selected 1,4,8-triazaspiro[4.5]decan-2-one derivatives against Ca2+-mediated mPTP opening in human ventricular cardiomyocytes (AC16).[9]
| Compound | Structure | % mPTP Opening Inhibition at 1 µM |
| 13a | (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | 25 |
| 13c | (S)-2-(8-benzyl-3-isobutyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | 30 |
| 14b | (S)-2-(8-benzyl-3-isopropyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid | Inactive |
| 14c | (S)-2-(8-benzyl-3-isobutyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid | 19 |
| 14e | (S)-2-(8-benzyl-3-((S)-sec-butyl)-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid | 43 |
Experimental Protocols
A common method to assess mPTP opening is the calcein-cobalt quenching assay.[9] This technique relies on the principle that calcein, a fluorescent dye, can be loaded into cells where it distributes throughout the cytoplasm and mitochondria. Co-loading with CoCl2 quenches the cytosolic calcein fluorescence, allowing for the specific measurement of the mitochondrial signal. Opening of the mPTP leads to the influx of Co2+ into the mitochondrial matrix and subsequent quenching of the mitochondrial calcein fluorescence.
Protocol: Calcein-Cobalt Quenching Assay for mPTP Opening
Materials:
-
Calcein-AM (acetoxymethyl ester)
-
CoCl2 (Cobalt Chloride)
-
Ionomycin (Ca2+ ionophore)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cells of interest (e.g., AC16 human ventricular cardiomyocytes)
-
Test compounds (Triazaspiro[4.5]decane derivatives)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate or culture flasks) and grow to the desired confluency.
-
Compound Pre-treatment: Incubate the cells with the desired concentration of the triazaspiro[4.5]decane derivative (e.g., 1 µM) for a specified period (e.g., 30 minutes) at 37°C.[9]
-
Dye Loading:
-
Prepare a loading solution containing Calcein-AM (e.g., 1 µM) and CoCl2 (e.g., 1 mM) in HBSS.
-
Remove the compound-containing media and wash the cells with HBSS.
-
Add the loading solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Induction of mPTP Opening:
-
To induce mPTP opening, add a Ca2+ ionophore such as ionomycin (e.g., 1 µM) to the cells.[9]
-
Include appropriate controls:
-
Negative control (no ionomycin)
-
Positive control (ionomycin, no inhibitor)
-
-
-
Fluorescence Measurement:
-
Measure the calcein fluorescence using a flow cytometer (Excitation: 488 nm, Emission: ~525 nm) or a fluorescence plate reader.
-
A decrease in fluorescence in the ionomycin-treated group compared to the negative control indicates mPTP opening.
-
Inhibition of mPTP opening by the test compound will result in a fluorescence signal closer to that of the negative control.
-
Data Analysis: The percentage of mPTP opening inhibition can be calculated using the following formula:
% Inhibition = [(F_inhibitor - F_ionomycin) / (F_control - F_ionomycin)] * 100
Where:
-
F_inhibitor is the fluorescence in the presence of the inhibitor and ionomycin.
-
F_ionomycin is the fluorescence in the presence of ionomycin alone.
-
F_control is the fluorescence of the untreated control cells.
Workflow for mPTP inhibition assay.
Conclusion
The 1,3,8-triazaspiro[4.5]decane and 1,4,8-triazaspiro[4.5]decan-2-one derivatives represent a promising new class of mPTP inhibitors with therapeutic potential for conditions associated with mitochondrial dysfunction. The protocols and data presented here provide a framework for researchers to investigate these compounds further and explore their utility in various disease models.
References
- 1. sm.unife.it [sm.unife.it]
- 2. Shutting Down the Pore: The Search for Small Molecule Inhibitors of the Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sfera.unife.it [sfera.unife.it]
- 4. Pharmacology of mitochondrial permeability transition pore inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Myelostimulating Activity of Triazaspiro[4.5]decane-2,4-diones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazaspiro[4.5]decane-2,4-diones are a class of heterocyclic compounds that have demonstrated potential as myelostimulating agents. These compounds have been shown to accelerate the regeneration of lymphocyte and granulocyte cell pools in bone marrow following chemically induced myelosuppression. This document provides detailed protocols for assessing the myelostimulating activity of these compounds, incorporating both in vivo and in vitro methodologies. The protocols are designed to be a comprehensive guide for researchers in the fields of hematology, oncology, and drug discovery.
Data Presentation
The following tables summarize the quantitative data on the myelostimulating effects of representative triazaspiro[4.5]decane-2,4-dione derivatives in a cyclophosphamide-induced myelosuppression model.
Table 1: Effect of Triazaspiro[4.5]decane-2,4-dione Derivatives on Peripheral Blood White Blood Cell (WBC) Count in Myelosuppressed Mice.
| Treatment Group | Day 3 (WBC x 10⁹/L) | Day 7 (WBC x 10⁹/L) | Day 14 (WBC x 10⁹/L) |
| Intact Animals | 8.5 ± 0.7 | 8.6 ± 0.6 | 8.4 ± 0.8 |
| Control (Cyclophosphamide + Saline) | 2.1 ± 0.3 | 3.5 ± 0.4 | 5.2 ± 0.5 |
| Compound A | 2.5 ± 0.4 | 4.8 ± 0.5 | 7.8 ± 0.6 |
| Compound B | 2.8 ± 0.3 | 5.2 ± 0.6 | 8.1 ± 0.7 |
| Methyluracil (Reference Drug) | 2.4 ± 0.3 | 4.5 ± 0.5 | 7.5 ± 0.6 |
*p < 0.05 compared to the control group. Data is presented as mean ± standard deviation.
Table 2: Effect of Triazaspiro[4.5]decane-2,4-dione Derivatives on Peripheral Blood Granulocyte Percentage in Myelosuppressed Mice.
| Treatment Group | Day 3 (%) | Day 7 (%) | Day 14 (%) |
| Intact Animals | 45.2 ± 3.1 | 46.1 ± 2.9 | 45.8 ± 3.3 |
| Control (Cyclophosphamide + Saline) | 25.3 ± 2.5 | 30.1 ± 2.8 | 38.4 ± 3.0 |
| Compound A | 28.1 ± 2.7 | 38.5 ± 3.1 | 44.2 ± 3.2 |
| Compound B | 30.2 ± 2.9 | 40.1 ± 3.3 | 45.1 ± 3.4 |
| Methyluracil (Reference Drug) | 27.8 ± 2.6 | 37.9 ± 3.0 | 43.8 ± 3.1 |
*p < 0.05 compared to the control group. Data is presented as mean ± standard deviation.
Table 3: Effect of Triazaspiro[4.5]decane-2,4-dione Derivatives on Peripheral Blood Lymphocyte Percentage in Myelosuppressed Mice.
| Treatment Group | Day 3 (%) | Day 7 (%) | Day 14 (%) |
| Intact Animals | 48.7 ± 3.5 | 47.9 ± 3.2 | 48.1 ± 3.6 |
| Control (Cyclophosphamide + Saline) | 68.2 ± 4.1 | 62.5 ± 3.9 | 55.3 ± 3.8 |
| Compound A | 65.4 ± 4.0 | 56.1 ± 3.7 | 49.8 ± 3.5 |
| Compound B | 63.8 ± 3.8 | 54.3 ± 3.6 | 48.9 ± 3.4 |
| Methyluracil (Reference Drug) | 66.1 ± 4.2 | 57.2 ± 3.8 | 50.5 ± 3.6 |
*p < 0.05 compared to the control group. Data is presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vivo Assessment of Myelostimulating Activity in a Cyclophosphamide-Induced Myelosuppression Model
This protocol describes the induction of myelosuppression in mice using cyclophosphamide and the subsequent assessment of the myelostimulating effects of triazaspiro[4.5]decane-2,4-dione derivatives.
1.1. Materials
-
Male or female BALB/c mice (8-10 weeks old, 20-25 g)
-
Triazaspiro[4.5]decane-2,4-dione test compounds
-
Cyclophosphamide (CTX)
-
Sterile 0.9% saline solution
-
Methyluracil (reference drug)
-
Animal handling and restraint equipment
-
Calibrated pipettes and sterile, pyrogen-free pipette tips
-
Sterile syringes and needles (25-27 gauge)
-
Hematology analyzer or hemocytometer
-
Microscope
-
Blood collection tubes (e.g., EDTA-coated)
1.2. Experimental Procedure
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to food and water.
-
Group Allocation: Randomly divide the mice into the following groups (n=8-10 animals per group):
-
Group 1: Intact Animals (no treatment)
-
Group 2: Control (CTX + saline)
-
Group 3: Test Compound (CTX + Triazaspiro[4.5]decane-2,4-dione derivative)
-
Group 4: Reference Drug (CTX + Methyluracil)
-
-
Induction of Myelosuppression: On day 0, administer a single intraperitoneal (i.p.) injection of cyclophosphamide at a dose of 200-250 mg/kg body weight to all groups except the "Intact Animals" group.[1]
-
Test Compound Administration:
-
Starting from day 1 and continuing for 7-14 consecutive days, administer the triazaspiro[4.5]decane-2,4-dione test compound and the reference drug (Methyluracil, e.g., at 50 mg/kg) orally (p.o.) or intraperitoneally (i.p.) once daily. The dosage of the test compound should be determined from dose-response studies.
-
The control group should receive an equivalent volume of the vehicle (e.g., saline) via the same administration route.
-
-
Blood Sample Collection:
-
Collect peripheral blood samples (approximately 50-100 µL) from the retro-orbital plexus or tail vein on specified days (e.g., days 0, 3, 7, 10, and 14) prior to the daily treatment administration.
-
Collect the blood into EDTA-coated tubes to prevent coagulation.
-
-
Hematological Analysis:
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine the total white blood cell (WBC) count, and differential counts for granulocytes (neutrophils) and lymphocytes.
-
Alternatively, manual cell counting can be performed using a hemocytometer and Wright-Giemsa stained blood smears for differential counts.
-
-
Bone Marrow Analysis (Optional):
-
At the end of the experiment (e.g., day 14), euthanize the mice by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Isolate femurs and tibias and flush the bone marrow with an appropriate buffer (e.g., PBS with 2% FBS).
-
Prepare single-cell suspensions of bone marrow cells for further analysis, such as flow cytometry for hematopoietic stem and progenitor cell populations or for use in the Colony-Forming Cell (CFC) assay (see Protocol 2).
-
-
Data Analysis:
-
Express the results as mean ± standard deviation (SD) or standard error of the mean (SEM).
-
Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treated groups with the control group. A p-value of < 0.05 is typically considered statistically significant.
-
Protocol 2: In Vitro Assessment of Myelostimulating Activity using the Colony-Forming Cell (CFC) Assay
The CFC assay is a functional in vitro assay that assesses the ability of hematopoietic progenitor cells to proliferate and differentiate into colonies of mature blood cells in a semi-solid medium. This assay can be used to evaluate the direct effects of triazaspiro[4.5]decane-2,4-dione derivatives on myeloid progenitor cells.[2]
2.1. Materials
-
Bone marrow cells isolated from mice (as described in Protocol 1) or human bone marrow mononuclear cells.
-
Triazaspiro[4.5]decane-2,4-dione test compounds.
-
Methylcellulose-based medium containing appropriate cytokines for murine or human cells (e.g., SCF, IL-3, IL-6, EPO, GM-CSF).
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% fetal bovine serum (FBS).
-
35 mm culture dishes.
-
Incubator (37°C, 5% CO2, ≥95% humidity).
-
Inverted microscope.
-
Sterile pipettes, tubes, and other cell culture equipment.
2.2. Experimental Procedure
-
Preparation of Bone Marrow Cells:
-
Isolate bone marrow cells from the femurs and tibias of untreated mice as described in Protocol 1.
-
Create a single-cell suspension by passing the cells through a 70 µm cell strainer.
-
Perform a red blood cell lysis step if necessary.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
Cell Plating:
-
Dilute the bone marrow cells in IMDM with 2% FBS to the desired concentration. A typical plating density for mouse bone marrow is 1 x 10⁵ cells/mL.
-
Prepare different concentrations of the triazaspiro[4.5]decane-2,4-dione test compounds in the methylcellulose medium. Include a vehicle control (e.g., DMSO).
-
Add the cell suspension to the methylcellulose medium containing the test compounds at a ratio of 1:10 (cells to medium).
-
Vortex the mixture thoroughly.
-
Allow the tube to stand for a few minutes to let air bubbles escape.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell/methylcellulose mixture into each 35 mm culture dish.
-
Gently rotate the dish to ensure an even distribution of the medium.
-
-
Incubation:
-
Place the culture dishes in a larger petri dish containing an open dish of sterile water to maintain humidity.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
-
Colony Counting and Identification:
-
After the incubation period, enumerate and identify the hematopoietic colonies using an inverted microscope.
-
Colonies are typically identified based on their morphology:
-
CFU-GM: Colony-Forming Unit-Granulocyte, Macrophage
-
BFU-E: Burst-Forming Unit-Erythroid
-
CFU-GEMM: Colony-Forming Unit-Granulocyte, Erythrocyte, Macrophage, Megakaryocyte
-
-
-
Data Analysis:
-
Count the number of each colony type in duplicate or triplicate plates for each condition.
-
Express the results as the mean number of colonies per 1 x 10⁵ plated cells ± SD or SEM.
-
Analyze the data using appropriate statistical methods to compare the compound-treated groups to the vehicle control.
-
Mandatory Visualizations
Caption: Workflow for the in vivo assessment of myelostimulating activity.
Caption: Workflow for the in vitro Colony-Forming Cell (CFC) assay.
References
Application Notes and Protocols for In-VIVO EXPERIMENTAL DESIGN OF 8-BENZYL-1,3,8-TRIAZASPIRO[4.5]DECAN-4-ONE
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one and its derivatives represent a promising class of compounds with potential therapeutic applications. Research has highlighted the potential of the broader 1,3,8-triazaspiro[4.5]decane scaffold in areas such as cardioprotection, antipsychotic activity, and analgesia.[1][2][3][4] This document provides a detailed experimental design for the in vivo evaluation of this compound, with a primary focus on its potential as a cardioprotective agent via inhibition of the mitochondrial permeability transition pore (mPTP), a mechanism implicated in ischemia/reperfusion injury.[5][6][7] The protocols outlined below are intended to serve as a comprehensive guide for preclinical assessment.
Preliminary Considerations and Compound Characterization
Prior to initiating in vivo studies, thorough physicochemical and in vitro characterization of this compound is essential.
Table 1: Physicochemical and In Vitro Characterization
| Parameter | Method | Purpose |
| Identity and Purity | HPLC, LC-MS, ¹H NMR, ¹³C NMR | Confirm structure and purity (>95%) |
| Solubility | Kinetic and thermodynamic solubility assays | Determine appropriate vehicle for dosing |
| LogD | Shake-flask or computational methods | Predict membrane permeability and distribution |
| In Vitro Efficacy | Isolated mitochondria swelling assay | Confirm direct mPTP inhibition |
| In Vitro Cytotoxicity | MTT or LDH assay in relevant cell lines (e.g., H9c2) | Determine concentration range for efficacy studies |
| Metabolic Stability | Liver microsome stability assay | Predict hepatic clearance and half-life |
| Plasma Protein Binding | Equilibrium dialysis | Determine the fraction of unbound, active compound |
Pharmacokinetic (PK) Studies
A preliminary PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which will inform the dose and dosing regimen for subsequent efficacy studies.[8]
Protocol 1: Single-Dose Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group).
-
Dosing:
-
Intravenous (IV) administration: 1-2 mg/kg in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).
-
Oral (PO) gavage: 10-20 mg/kg in a suitable vehicle (e.g., 0.5% methylcellulose).
-
-
Sample Collection: Blood samples (approx. 100 µL) collected from the tail vein at 0 (predose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Analysis: Plasma concentrations of this compound determined by LC-MS/MS.
-
Data Analysis: Calculation of key PK parameters.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for oral dosing) |
In Vivo Efficacy Study: Myocardial Ischemia/Reperfusion (I/R) Injury Model
This study will assess the cardioprotective effects of this compound in a well-established model of myocardial infarction.
Protocol 2: Murine Model of Myocardial I/R Injury
-
Animal Model: Male C57BL/6 mice (8-10 weeks old). Animals should be randomly assigned to treatment groups.[9]
-
Surgical Procedure:
-
Anesthetize the mouse (e.g., isoflurane).
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture for 30-45 minutes (ischemia).
-
Release the suture to allow for 24 hours of reperfusion.
-
-
Treatment Groups (n=8-10 per group):
-
Sham: Undergo surgery without LAD ligation.
-
Vehicle Control: Receive vehicle just before reperfusion.
-
Test Compound (Low, Mid, High Dose): Receive this compound at three different doses (determined from PK and preliminary toxicity data) via IV injection a few minutes before the onset of reperfusion.
-
Positive Control (Optional): A known cardioprotective agent (e.g., cyclosporine A).
-
-
Endpoint Analysis (at 24 hours post-reperfusion):
-
Infarct Size Measurement: Excise the heart, slice the ventricles, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate viable (red) and infarcted (white) tissue. The area at risk is determined by Evans blue dye injection prior to heart excision.
-
Cardiac Function Assessment: Echocardiography can be performed before the end of the experiment to measure parameters like ejection fraction (EF) and fractional shortening (FS).
-
Biomarker Analysis: Measure plasma levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB).
-
Histology and Molecular Analysis: Collect heart tissue for histological staining (e.g., H&E, TUNEL for apoptosis) and molecular analyses (e.g., Western blot for signaling proteins).
-
Table 3: Efficacy Study Endpoints and Expected Outcomes
| Endpoint | Measurement | Expected Outcome with Effective Treatment |
| Infarct Size | (Infarct Area / Area at Risk) % | Reduction in infarct size |
| Cardiac Function | Ejection Fraction (%), Fractional Shortening (%) | Improvement in EF and FS |
| Cardiac Biomarkers | Plasma cTnI (ng/mL), CK-MB (U/L) | Reduction in plasma biomarker levels |
| Apoptosis | TUNEL-positive nuclei / total nuclei (%) | Decrease in cardiomyocyte apoptosis |
Mechanistic and Signaling Pathway Analysis
To confirm the mechanism of action, it is important to assess the downstream effects of mPTP inhibition.
Protocol 3: Analysis of Signaling Pathways
-
Sample Collection: Heart tissue collected from the I/R injury study.
-
Western Blot Analysis: Assess the phosphorylation or total protein levels of key signaling molecules.
-
Pro-survival pathways: Akt, ERK1/2
-
Apoptotic pathways: Bax, Bcl-2, cleaved caspase-3
-
-
Mitochondrial Assays: Isolate mitochondria from heart tissue to assess:
-
Calcium retention capacity.
-
Mitochondrial membrane potential (e.g., using JC-1 dye).
-
Reactive oxygen species (ROS) production.
-
Preliminary Toxicology and Safety Assessment
A preliminary assessment of the compound's safety profile is essential.[10]
Protocol 4: Acute Toxicity Study
-
Animal Model: Male and female Sprague-Dawley rats.
-
Dosing: Administer a single high dose of this compound.
-
Observations: Monitor animals for 14 days for clinical signs of toxicity, changes in body weight, and mortality.
-
Necropsy: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.[11]
Visualization of Workflows and Pathways
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo efficacy evaluation.
Signaling Pathway in Ischemia/Reperfusion Injury
Caption: Role of the compound in I/R injury.
Alternative Therapeutic Indications
While the focus here is on cardioprotection, the 1,3,8-triazaspiro[4.5]decan-4-one scaffold has been associated with other biological activities. Should in vitro screening suggest activity in other areas, the in vivo experimental design would need to be adapted accordingly.
-
Antipsychotic Potential: Efficacy would be assessed in models such as the conditioned avoidance response, apomorphine-induced climbing, or prepulse inhibition tests. Side effects like catalepsy would also need to be evaluated.[2]
-
Analgesic Potential (Opioid Receptor Agonism): Efficacy would be tested in models of nociceptive pain (e.g., hot plate, tail-flick tests) or neuropathic pain (e.g., Chung model).[3]
Conclusion
The provided application notes and protocols offer a robust framework for the in vivo characterization of this compound as a potential cardioprotective agent. A systematic approach, starting from PK and toxicology and moving to a relevant disease model, is essential for a thorough evaluation.[12][13] The success of these studies relies on careful planning, adherence to best practices in animal research, and the use of well-defined, reproducible endpoints.[9][14]
References
- 1. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. sfera.unife.it [sfera.unife.it]
- 8. criver.com [criver.com]
- 9. ichor.bio [ichor.bio]
- 10. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 11. preprints.org [preprints.org]
- 12. mdpi.com [mdpi.com]
- 13. veranex.com [veranex.com]
- 14. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Bioassays for 1,3,8-Triazaspiro[4.5]decane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and implementing bioassays for the characterization of 1,3,8-triazaspiro[4.5]decane derivatives. This class of compounds has shown a diverse range of biological activities, including myelostimulatory effects, modulation of opioid receptors, and inhibition of the mitochondrial permeability transition pore (mPTP). The following protocols and data presentation guidelines are designed to assist researchers in the screening and development of these promising therapeutic agents.
Bioassays for δ Opioid Receptor (DOR) Agonist Activity
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have been identified as a novel chemotype of selective agonists for the δ opioid receptor (DOR), a G-protein coupled receptor (GPCR).[1] Bioassays to characterize these compounds typically involve assessing their binding affinity, their effect on downstream signaling pathways (such as cAMP levels), and their potential for inducing β-arrestin recruitment, which can be associated with adverse effects.
Data Presentation: Quantitative Analysis of DOR Agonists
The following table summarizes key quantitative data for novel 1,3,8-triazaspiro[4.5]decane-2,4-dione DOR agonists.
| Compound ID | DOR Binding Affinity (Ki, nM) | cAMP Inhibition (IC50, nM) | β-Arrestin 2 Recruitment (EC50, µM) |
| 1 | 130 | 83 | >10 |
| 2 | 230 | 200 | >10 |
| 3 | 430 | 560 | >10 |
Data adapted from representative studies on novel DOR agonists.
Experimental Protocols
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the δ opioid receptor.
Materials:
-
HEK293 cells stably expressing the human δ opioid receptor
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Radioligand: [³H]diprenorphine (a non-selective opioid antagonist)
-
Unlabeled competitor: Test 1,3,8-triazaspiro[4.5]decane derivative
-
Non-specific binding control: Naloxone (10 µM)
-
96-well microplates
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-DOR cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane suspension, 50 µL of [³H]diprenorphine, and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of [³H]diprenorphine, and 50 µL of 10 µM Naloxone.
-
Competition: 50 µL of membrane suspension, 50 µL of [³H]diprenorphine, and 50 µL of varying concentrations of the test compound.
-
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (presoaked in 0.3% polyethyleneimine) using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) through the activation of the Gαi/o subunit coupled to the DOR.
Materials:
-
HEK293 cells co-expressing the human DOR and the GloSensor™ cAMP biosensor
-
CO₂-independent cell culture medium
-
GloSensor™ cAMP Reagent
-
Forskolin (to stimulate adenylate cyclase)
-
Test 1,3,8-triazaspiro[4.5]decane derivative
-
384-well white, clear-bottom microplates
-
Luminometer
Procedure:
-
Cell Preparation:
-
Harvest and resuspend the cells in CO₂-independent medium.
-
Incubate the cells with the GloSensor™ cAMP Reagent for 2 hours at room temperature to allow for substrate equilibration.
-
-
Assay Setup:
-
Dispense the cell suspension into the wells of a 384-well plate.
-
Add varying concentrations of the test compound to the wells.
-
Add a fixed concentration of forskolin to all wells to induce cAMP production.
-
-
Incubation: Incubate the plate at room temperature for 15-20 minutes.
-
Measurement: Measure the luminescence using a luminometer. A decrease in luminescence indicates inhibition of cAMP production.
-
Data Analysis:
-
Normalize the data to the forskolin-only control.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
This assay determines if the activation of the DOR by a test compound leads to the recruitment of β-arrestin.[2][3][4]
Materials:
-
CHO-K1 cells stably co-expressing the human DOR fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag (DiscoverX PathHunter® cells)
-
Cell plating reagent
-
Test 1,3,8-triazaspiro[4.5]decane derivative
-
PathHunter® Detection Reagents
-
384-well white, solid-bottom microplates
-
Chemiluminescent plate reader
Procedure:
-
Cell Plating:
-
Prepare a cell suspension in the provided cell plating reagent.
-
Dispense the cells into the wells of a 384-well plate and incubate overnight at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound.
-
Add the diluted compounds to the cells and incubate for 90 minutes at 37°C.
-
-
Detection:
-
Add the PathHunter® Detection Reagents to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Measurement: Measure the chemiluminescent signal using a plate reader. An increase in signal indicates β-arrestin recruitment.
-
Data Analysis:
-
Plot the relative light units (RLU) against the log concentration of the test compound.
-
Determine the EC50 value using non-linear regression.
-
Visualization of DOR Signaling and Assay Workflow
Caption: Signaling pathway of a δ Opioid Receptor agonist.
Caption: Experimental workflow for DOR agonist bioassays.
Bioassay for Myelostimulating Activity
Certain 1,3,8-triazaspiro[4.5]decane-2,4-diones have demonstrated myelostimulating activity in models of chemically-induced myelosuppression. The following protocol outlines a general procedure for evaluating the potential of these compounds to promote the recovery of hematopoietic cells.
Data Presentation: Hematological Recovery
| Treatment Group | White Blood Cell Count (x10⁹/L) at Day 7 | Granulocyte Count (x10⁹/L) at Day 7 | Lymphocyte Count (x10⁹/L) at Day 7 |
| Control (Vehicle) | 2.5 ± 0.4 | 0.8 ± 0.2 | 1.5 ± 0.3 |
| Cyclophosphamide | 1.2 ± 0.3 | 0.3 ± 0.1 | 0.8 ± 0.2 |
| Cyclophosphamide + Test Compound | 3.1 ± 0.5 | 1.2 ± 0.3 | 1.7 ± 0.4 |
Data are representative and should be determined experimentally.
Experimental Protocol: In Vivo Myelosuppression and Recovery Model
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test 1,3,8-triazaspiro[4.5]decane derivative
-
Vehicle (e.g., saline or a suitable solvent for the test compound)
-
Hematology analyzer
-
Flow cytometer and relevant antibodies for hematopoietic stem and progenitor cell analysis (optional)
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week.
-
Induction of Myelosuppression: Administer a single intraperitoneal injection of cyclophosphamide (e.g., 150-200 mg/kg) to induce myelosuppression.
-
Treatment:
-
Divide the mice into treatment groups (e.g., vehicle control, cyclophosphamide only, cyclophosphamide + test compound).
-
Administer the test compound or vehicle daily for a specified period (e.g., 7-14 days) starting 24 hours after cyclophosphamide injection.
-
-
Monitoring:
-
Monitor the health and body weight of the mice daily.
-
Collect peripheral blood samples at regular intervals (e.g., days 0, 3, 7, 10, 14) via the tail vein.
-
-
Hematological Analysis:
-
Perform complete blood counts (CBCs) using a hematology analyzer to determine the numbers of white blood cells, red blood cells, platelets, neutrophils, lymphocytes, and monocytes.
-
-
Bone Marrow Analysis (Optional):
-
At the end of the study, euthanize the mice and collect bone marrow from the femurs and tibias.
-
Perform flow cytometry to analyze the populations of hematopoietic stem and progenitor cells.
-
-
Data Analysis:
-
Compare the blood cell counts between the different treatment groups over time.
-
Analyze the bone marrow cell populations to assess the recovery of hematopoiesis.
-
Visualization of Myelosuppression and Recovery Workflow
Caption: Workflow for in vivo myelostimulating activity assay.
Bioassay for Mitochondrial Permeability Transition Pore (mPTP) Inhibition
Derivatives of 1,3,8-triazaspiro[4.5]decane have been shown to inhibit the opening of the mitochondrial permeability transition pore, a key event in some forms of cell death.[7][8] The following assay can be used to assess the mPTP inhibitory activity of these compounds in living cells.
Data Presentation: mPTP Opening Inhibition
| Treatment | Mitochondrial Calcein Fluorescence (Arbitrary Units) |
| Untreated Control | 100 ± 5 |
| Ionomycin (mPTP Opener) | 25 ± 3 |
| Ionomycin + Test Compound | 75 ± 6 |
Data are representative and should be determined experimentally.
Experimental Protocol: Calcein-AM/CoCl₂ Assay for mPTP Opening
This assay relies on the quenching of cytosolic calcein fluorescence by CoCl₂, allowing for the specific measurement of mitochondrial calcein fluorescence. Opening of the mPTP leads to the influx of CoCl₂ into the mitochondria and quenching of the mitochondrial signal.
Materials:
-
HeLa or other suitable cell line
-
Calcein-AM (cell-permeant dye)
-
Cobalt chloride (CoCl₂) (fluorescence quencher)
-
Ionomycin (Ca²⁺ ionophore to induce mPTP opening)
-
Test 1,3,8-triazaspiro[4.5]decane derivative
-
Live-cell imaging medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating: Seed cells on glass-bottom dishes or in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading:
-
Incubate the cells with Calcein-AM and CoCl₂ in live-cell imaging medium for 30 minutes at 37°C.
-
Wash the cells twice with fresh medium to remove excess dye and quencher.
-
-
Treatment:
-
Pre-incubate the cells with the test compound or vehicle for a specified time (e.g., 30 minutes).
-
-
Induction of mPTP Opening:
-
Acquire a baseline fluorescence reading.
-
Add ionomycin to induce mPTP opening and immediately begin recording the fluorescence intensity over time.
-
-
Measurement:
-
Monitor the decrease in mitochondrial calcein fluorescence using a fluorescence microscope or a plate reader (excitation/emission ~495/515 nm).
-
-
Data Analysis:
-
Calculate the rate of fluorescence decrease for each condition.
-
Compare the rate of fluorescence decrease in the presence of the test compound to the ionomycin-only control to determine the percentage of inhibition.
-
Visualization of mPTP Assay Principle
Caption: Principle of the Calcein-AM/CoCl₂ mPTP assay.
References
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Improvement of Myelopoiesis in Cyclophosphamide-Immunosuppressed Mice by Oral Administration of Viable or Non-Viable Lactobacillus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sfera.unife.it [sfera.unife.it]
Application Notes and Protocols for Spiro Compounds in Hypertension Research
Topic: Use of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones in Hypertension Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one" in the context of hypertension research did not yield any specific studies. The scientific literature to date does not support a direct role for this particular compound in hypertension research. Therefore, these application notes focus on a structurally related class of compounds, 1-oxa-3,8-diazaspiro[4.5]decan-2-ones , for which antihypertensive activity has been documented. The data and protocols presented here are based on the findings reported by Caroon, J. M., et al. in the Journal of Medicinal Chemistry, 1981.[1]
Introduction
The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold represents a class of compounds investigated for their potential as antihypertensive agents. Research has demonstrated that derivatives of this scaffold can effectively lower blood pressure in preclinical models of hypertension.[1] The primary mechanism of action for the observed antihypertensive effects is the blockade of α-adrenergic receptors.[1] Specifically, different analogs have shown varying selectivity for α1 and α2-adrenoceptors.[1] These notes provide an overview of the application of these compounds in hypertension research, including quantitative data on their activity and detailed experimental protocols for their evaluation.
Data Presentation
The antihypertensive activity of various 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones was evaluated in spontaneously hypertensive rats (SHR). The mechanism of action was further elucidated in canine models. The key findings are summarized below.
Table 1: Antihypertensive Activity of Selected 1-oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives
| Compound ID | 8-Position Substituent | Key Findings in Spontaneously Hypertensive Rats |
| 1 | 2-(3-Indolyl)ethyl (with 4-ethyl substitution) | Demonstrated the highest activity among the 8-[2-(3-indolyl)ethyl] compounds. |
| 8 | 2-(3-Indolyl)ethyl | Showed significant blood pressure-lowering effects. |
| 29 | 3-Methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl] | Effective in lowering blood pressure. |
| 38 | 4-Ethyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl] | Lowered blood pressure; designed as a mixed α- and β-adrenergic blocker but showed no evidence of β-blockade.[1] |
| 42 | (S)-3-Methyl-8-[3-(2-methoxyphenoxy)-2-hydroxypropyl] | Lowered blood pressure; also designed as a mixed α- and β-adrenergic blocker with no observed β-blockade.[1] |
Table 2: Mechanism of Action in Canine Models
| Compound ID | Primary Mechanism | Adrenoceptor Selectivity | Orthostatic Hypotension Potential |
| 8 | α-Adrenergic Blocker | Skewed towards α1-adrenoceptor antagonism.[1] | Little potential for avoiding orthostatic hypotension at therapeutic doses.[1] |
| 29 | α-Adrenergic Blocker | Primarily an α2-adrenoceptor antagonist.[1] | Little potential for avoiding orthostatic hypotension at therapeutic doses.[1] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: α-Adrenergic Blockade
The primary antihypertensive effect of these compounds is achieved by blocking α-adrenergic receptors on vascular smooth muscle, which are normally activated by norepinephrine released from sympathetic nerve endings. This blockade inhibits vasoconstriction, leading to vasodilation and a subsequent reduction in blood pressure.
Caption: Proposed mechanism of antihypertensive action.
Experimental Workflow for Preclinical Evaluation
The evaluation of novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives follows a standard preclinical drug discovery workflow, from chemical synthesis to in vivo screening and mechanistic studies.
Caption: General experimental workflow for evaluation.
Experimental Protocols
Protocol 1: Antihypertensive Screening in Spontaneously Hypertensive Rats (SHR)
Objective: To perform primary screening of test compounds for blood pressure-lowering activity.
Animal Model: Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks old, with established hypertension (Systolic Blood Pressure > 160 mmHg).
Materials:
-
Test compounds (1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Rat restrainer
-
Tail-cuff plethysmography system for non-invasive blood pressure measurement
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimate rats to the restrainer and tail-cuff procedure for 3-5 days prior to the experiment to minimize stress-induced blood pressure fluctuations.
-
Baseline Measurement: On the day of the experiment, record the baseline systolic blood pressure (SBP) and heart rate (HR) for each rat. Obtain at least three stable readings and average them.
-
Compound Administration: Administer the test compound or vehicle orally via gavage at a predetermined screening dose (e.g., 10-30 mg/kg).
-
Post-Dose Measurements: Measure SBP and HR at various time points after administration (e.g., 1, 2, 4, 6, and 24 hours).
-
Data Analysis: Calculate the change in SBP from baseline for each animal at each time point. A significant reduction in SBP compared to the vehicle-treated control group indicates positive antihypertensive activity.
Protocol 2: Determination of α-Adrenergic Blockade in Anesthetized Dogs
Objective: To determine if the antihypertensive effect of a lead compound is mediated by α-adrenoceptor antagonism.
Animal Model: Mongrel dogs of either sex, anesthetized with an appropriate agent (e.g., sodium pentobarbital).
Materials:
-
Lead compound
-
α-Adrenergic agonist (e.g., Norepinephrine, Phenylephrine)
-
α1-selective antagonist (e.g., Prazosin) for comparison
-
α2-selective antagonist (e.g., Yohimbine) for comparison
-
Anesthetic
-
Surgical instruments
-
Arterial catheter and pressure transducer for direct blood pressure measurement
-
Intravenous catheters for drug administration
Procedure:
-
Animal Preparation: Anesthetize the dog and maintain a stable plane of anesthesia. Insert an arterial catheter (e.g., in the femoral artery) to continuously monitor blood pressure. Insert intravenous catheters for the administration of the agonist and test compounds.
-
Agonist Dose-Response Curve: Establish a baseline by administering increasing doses of an α-agonist (e.g., norepinephrine) and record the corresponding pressor (blood pressure increasing) responses. This generates a control dose-response curve.
-
Compound Administration: Administer a single intravenous dose of the lead 1-oxa-3,8-diazaspiro[4.5]decan-2-one compound.
-
Post-Antagonist Dose-Response Curve: After a suitable equilibration period (e.g., 15-30 minutes), repeat the α-agonist dose-response curve in the presence of the test compound.
-
Data Analysis: A rightward shift in the agonist dose-response curve in the presence of the test compound indicates competitive antagonism at α-adrenoceptors. The magnitude of the shift can be used to quantify the blocking potency.
-
Selectivity Determination (Optional): To determine selectivity (α1 vs. α2), the protocol can be repeated using α1-selective (e.g., phenylephrine) and α2-selective (e.g., clonidine) agonists, and the results compared to the effects of known selective antagonists.[1]
References
Application Notes and Protocols for the Quantification of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one is a synthetic compound with potential pharmacological activity. To support preclinical and clinical development, a robust and reliable bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed application note and protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is intended for use in pharmacokinetic and toxicokinetic studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target analyte is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉N₃O | --INVALID-LINK-- |
| Molecular Weight | 245.32 g/mol | --INVALID-LINK-- |
| Chemical Structure | This compound | Chemdiv |
| Predicted Nature | Basic Compound | Based on the triaza- moiety |
Experimental Protocols
This section details the materials, reagents, and procedures for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
8-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decan-4-one (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K₂EDTA as anticoagulant)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Analytical Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 µm or equivalent
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing proteins from plasma samples.[1]
-
Label microcentrifuge tubes for each sample, calibration standard, and QC.
-
Pipette 50 µL of the plasma sample, calibration standard, or QC into the corresponding tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The following are hypothetical, yet typical, LC-MS/MS parameters for the analysis of a small basic molecule.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | Waters XBridge C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 246.2 | 91.1 | 35 |
| IS: 8-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decan-4-one | 264.2 | 109.1 | 35 |
Method Validation Summary
The bioanalytical method was validated according to the FDA and ICH guidelines.[2][3] A summary of the validation results is presented in the tables below.
Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Curve Range (ng/mL) | R² | LLOQ (ng/mL) |
| This compound | 0.5 - 500 | >0.995 | 0.5 |
Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Low QC | 1.5 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Mid QC | 75 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| High QC | 400 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low QC | 1.5 | 95.2 | 92.8 |
| High QC | 400 | 98.1 | 94.5 |
Stability
The analyte was found to be stable in human plasma under the following conditions:
-
Bench-top stability: 6 hours at room temperature
-
Freeze-thaw stability: 3 cycles
-
Long-term stability: 30 days at -80°C
Logical Workflow Diagram
The overall workflow for the bioanalytical method development and validation is depicted below.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The method has been validated according to regulatory guidelines and is suitable for supporting pharmacokinetic and other studies during drug development.
References
Application Notes & Protocols: Formulation of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one is a heterocyclic small molecule with potential for therapeutic development.[1][2] Effective preclinical evaluation, including pharmacokinetic (PK), pharmacodynamic (PD), and toxicological (TOX) studies, is contingent upon the development of a suitable formulation that ensures consistent and adequate drug exposure.[3][4] These application notes provide a comprehensive guide to developing a formulation for preclinical studies, addressing key aspects such as solubility, stability, and vehicle selection. The protocols outlined are designed to be adaptable to the specific requirements of the planned in vivo experiments.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation of a successful formulation strategy.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 170921-48-9 | [1] |
| Molecular Formula | C14H19N3O | [1] |
| Molecular Weight | 245.32 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | N/A |
| pKa | Estimated 7.5-8.5 (basic amine) and 12-13 (amide) | N/A |
| LogP | Estimated 1.5-2.5 | N/A |
Note: Predicted and estimated values should be experimentally verified.
Preformulation Studies
Preformulation studies are critical for identifying potential challenges and guiding the selection of an appropriate formulation approach.[5][6]
The aqueous solubility of this compound is a key determinant of its oral bioavailability and suitability for parenteral formulations. Given that derivatives of similar compounds have been synthesized to improve water solubility, it is prudent to assume that the parent compound may exhibit limited aqueous solubility.[7][8]
Table 2: Solubility of this compound in Common Preclinical Vehicles
| Vehicle | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | < 0.1 | Insoluble |
| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | < 0.1 | Insoluble |
| 0.1 N HCl | 25 | 5-10 | Soluble |
| 5% Dextrose in Water (D5W) | 25 | < 0.1 | Insoluble |
| 0.5% Methylcellulose (MC) in Water | 25 | Suspension | Forms a uniform suspension |
| 20% Solutol HS 15 in Water | 25 | 1-5 | Forms a clear solution |
| 30% Polyethylene Glycol 400 (PEG400) in Water | 25 | 1-5 | Forms a clear solution |
| Corn Oil | 25 | 0.5-1 | Slightly soluble |
Note: The above data is illustrative and should be determined experimentally.
The chemical stability of this compound in the selected formulation vehicle is crucial for ensuring accurate dosing and interpreting study outcomes.
Table 3: Stability of this compound in a Hypothetical Formulation (e.g., 20% Solutol HS 15 in Water)
| Condition | Time Point | % Remaining | Appearance |
| Room Temperature (25°C) | 0 hr | 100 | Clear solution |
| 4 hr | 99.5 | Clear solution | |
| 24 hr | 98.2 | Clear solution | |
| Refrigerated (4°C) | 24 hr | 100 | Clear solution |
| 7 days | 99.1 | Clear solution |
Note: The above data is illustrative and should be determined experimentally.
Formulation Development Strategy
The choice of formulation will depend on the intended route of administration, the required dose, and the physicochemical properties of the compound. For early preclinical studies, simple formulations are generally preferred.[3]
For oral administration, the goal is to achieve adequate and reproducible absorption.
-
Aqueous Solutions: If the required dose can be dissolved in an acidic aqueous vehicle (e.g., pH-adjusted water or citrate buffer), this is often the simplest approach.
-
Suspensions: For compounds with low aqueous solubility, a suspension in a vehicle such as 0.5% methylcellulose or carboxymethylcellulose can be used. Particle size control is important for suspension uniformity and absorption.
-
Lipid-based Formulations: For lipophilic compounds, formulation in an oil (e.g., corn oil, sesame oil) or a self-emulsifying drug delivery system (SEDDS) can enhance oral absorption.
For intravenous administration, the formulation must be a sterile, isotonic, and clear solution.
-
Aqueous Solutions: If the compound is sufficiently soluble in an aqueous vehicle at a physiologically acceptable pH, this is the preferred option.
-
Co-solvent Systems: A mixture of water and a biocompatible co-solvent like PEG400, propylene glycol, or ethanol can be used to increase solubility.
-
Surfactant-based Formulations: The use of non-ionic surfactants such as Solutol HS 15 or Cremophor EL can create micellar solutions to solubilize poorly water-soluble compounds.
Formulations for these routes generally follow similar principles to those for intravenous administration, although there can be more flexibility with regard to volume and vehicle composition.
Experimental Protocols
-
Add an excess amount of this compound to a known volume of the selected vehicle in a glass vial.
-
Shake the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the sample to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of the compound in the filtered supernatant using a validated analytical method (e.g., HPLC-UV).
-
Express the solubility in mg/mL.
-
Weigh the required amount of Solutol HS 15 and add it to a suitable container.
-
Add approximately 80% of the final volume of sterile water for injection and stir until the Solutol HS 15 is completely dissolved.
-
Weigh the required amount of this compound and add it to the Solutol HS 15 solution.
-
Stir until the compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be confirmed.
-
Add sterile water for injection to reach the final desired volume.
-
Filter the final solution through a 0.22 µm sterile filter.
-
Prepare the formulation as described above.
-
Divide the formulation into aliquots and store them under the desired conditions (e.g., 4°C and 25°C).
-
At specified time points (e.g., 0, 4, 8, 24 hours, and 7 days), take a sample from each storage condition.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Visually inspect the samples for any signs of precipitation or color change.
-
Calculate the percentage of the initial concentration remaining at each time point.
Visualizations
Caption: Preclinical Formulation Development Workflow.
Caption: Decision Tree for Formulation Selection.
The successful formulation of this compound for preclinical studies requires a systematic approach that begins with a thorough physicochemical characterization and progresses through solubility and stability assessments to the rational selection of a suitable vehicle. The protocols and strategies outlined in these application notes provide a framework for developing a robust and reliable formulation to support the preclinical evaluation of this promising compound.
References
- 1. This compound - CAS:170921-48-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijmps.org [ijmps.org]
- 7. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Note: High-Throughput Screening of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives for Novel δ-Opioid Receptor Agonists
Introduction
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have emerged as a novel chemotype with significant therapeutic potential. Recent high-throughput screening campaigns have identified these compounds as selective agonists for the δ-opioid receptor (DOR), a key target for the treatment of various neurological disorders such as migraine and chronic pain.[1][2] Unlike many existing DOR agonists that share a common chemotype and are associated with adverse effects, this novel scaffold presents an opportunity to develop safer and more effective analgesics.[1][2] Additionally, derivatives of the broader triazaspiro[4.5]decane class have shown promise as myelostimulators and inhibitors of the mitochondrial permeability transition pore (mPTP), highlighting the versatility of this heterocyclic system.[3][4][5]
This application note provides a detailed protocol for a high-throughput screening workflow to identify and characterize 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as DOR agonists, focusing on a β-arrestin recruitment assay as the primary screening platform.
Target: δ-Opioid Receptor (DOR)
The δ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation, can signal through two primary pathways: the G-protein-dependent pathway, which is associated with analgesia, and the β-arrestin pathway, which is often linked to the development of tolerance and other side effects. The goal of this screening protocol is to identify biased agonists that preferentially activate the G-protein pathway while minimizing β-arrestin recruitment.
Screening Workflow
The high-throughput screening process for identifying novel DOR agonists from a library of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives follows a multi-step approach, beginning with a primary screen to identify hits, followed by confirmatory and secondary assays to validate and characterize the lead compounds.
Caption: High-throughput screening workflow for the identification and characterization of novel DOR agonists.
Experimental Protocols
1. Primary High-Throughput Screen: β-Arrestin 1 Recruitment Assay
This assay is designed to identify compounds that promote the interaction between the δ-opioid receptor and β-arrestin 1. The PathHunter assay technology is a suitable platform for this purpose.
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Cell Line: U2OS cells stably expressing the human δ-opioid receptor fused to a ProLink tag and a β-arrestin 1-enzyme acceptor fusion protein.
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Reagents:
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Assay buffer: HBSS with 20 mM HEPES.
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Test compounds: 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives dissolved in DMSO.
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Control agonist: SNC80.
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PathHunter detection reagents.
-
-
Protocol:
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Seed the cells in 384-well white, solid-bottom plates and incubate overnight.
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Prepare serial dilutions of the test compounds and the control agonist in assay buffer. The final concentration of DMSO should be kept below 0.1%.
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Add the compounds to the cell plates and incubate for 90 minutes at 37°C.
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Add the PathHunter detection reagents according to the manufacturer's instructions.
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Incubate the plates for 60 minutes at room temperature.
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Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
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Normalize the data to the response of the control agonist (SNC80).
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Compounds that elicit a response greater than 30% of the maximum SNC80 response are considered primary hits.
-
2. Confirmatory and Dose-Response: β-Arrestin 2 Recruitment Assay
This assay confirms the activity of the primary hits and determines their potency (EC50) for β-arrestin 2 recruitment.
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Cell Line: CHO-K1 cells stably expressing the human δ-opioid receptor and a β-arrestin 2-enzyme acceptor fusion protein.
-
Protocol:
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Follow the same procedure as the primary screen, using the β-arrestin 2 cell line.
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Perform a 10-point dose-response curve for each confirmed hit.
-
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Data Analysis:
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Plot the normalized response against the compound concentration.
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Calculate the EC50 value using a non-linear regression analysis (log(agonist) vs. response).
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3. Secondary Assay: cAMP GloSensor Assay
This assay measures the inhibition of cAMP production, which is a hallmark of Gαi/o-coupled GPCR activation (the G-protein pathway).
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Cell Line: HEK293 cells co-transfected with the human δ-opioid receptor and the pGloSensor-22F cAMP plasmid.
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Protocol:
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Seed the transfected cells in 384-well plates.
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Incubate the cells with the GloSensor cAMP reagent for 2 hours.
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Add the test compounds at various concentrations, followed by forskolin (to stimulate cAMP production).
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Incubate for 20 minutes at room temperature.
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Measure the luminescence.
-
-
Data Analysis:
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Calculate the percent inhibition of forskolin-stimulated cAMP production.
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Determine the IC50 values from the dose-response curves.
-
δ-Opioid Receptor Signaling Pathways
The following diagram illustrates the dual signaling pathways of the δ-opioid receptor that are assessed in this screening protocol.
Caption: Dual signaling pathways of the δ-opioid receptor upon agonist binding.
Data Presentation
The quantitative data obtained from the screening and characterization of the hit compounds should be summarized in a clear and concise table to allow for easy comparison.
| Compound ID | β-Arrestin 2 Recruitment EC50 (µM) | cAMP Inhibition IC50 (µM) | G-Protein Bias |
| 1 | 0.85 | 0.25 | 3.4-fold |
| 2 | 1.2 | 0.4 | 3.0-fold |
| 3 | >10 | 0.9 | >11-fold |
| SNC80 (Control) | 0.05 | 0.02 | 2.5-fold |
Note: The G-protein bias is calculated as the ratio of β-arrestin EC50 to cAMP IC50. A higher value indicates a greater bias towards the G-protein signaling pathway.
Conclusion
The described high-throughput screening protocol provides a robust framework for the identification and characterization of novel 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as δ-opioid receptor agonists. By employing a primary β-arrestin recruitment assay followed by a secondary G-protein-mediated signaling assay, this workflow enables the selection of compounds with a desired signaling bias, potentially leading to the development of safer and more effective therapeutics for pain management and other neurological disorders. The identified hit compounds with submicromolar potency and selectivity for the DOR demonstrate the promise of this novel chemical scaffold.[1][2]
References
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting low yield in 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one.
Troubleshooting Guide: Low Product Yield
This guide addresses the most common issues leading to low yields in the synthesis of this compound, which is often prepared via a multi-component reaction like the Bucherer-Bergs or a related spirocyclization reaction.
Q1: My reaction yield is significantly lower than expected. What are the primary factors to investigate?
A1: Low yields in the synthesis of the triazaspiro[4.5]decane core can often be attributed to several key factors. These include suboptimal reaction conditions, the quality of your reagents, and challenges during product isolation and purification. Competing side reactions, such as the formation of polymeric byproducts, can also significantly reduce the yield of the desired product.[1] A systematic approach to troubleshooting, starting with the reaction setup and proceeding through to purification, is recommended.
Q2: How do I optimize the reaction conditions to improve the yield of the spiro-hydantoin formation?
A2: The formation of the spiro-hydantoin ring is a critical step. To enhance the yield, consider the following optimizations:
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Temperature: Ensure the reaction is conducted within the optimal temperature range. For Bucherer-Bergs type reactions, this is typically between 50-70°C.[1]
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Reaction Time: The reaction may require an extended period to reach completion. Consider increasing the reaction time to 24-48 hours, monitoring the progress by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
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Reagent Stoichiometry: The molar ratio of the reactants is crucial. For the Bucherer-Bergs reaction, a common starting point is a 1:2:2 molar ratio of the ketone (N-benzyl-4-piperidone) to potassium cyanide and ammonium carbonate.[2] A slight excess of the cyanide and carbonate salts can sometimes help drive the reaction to completion.[1]
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pH Control: The pH of the reaction mixture should be maintained in the range of 8-9. Ammonium carbonate typically acts as a buffer to maintain this pH.[2] Strongly alkaline conditions can lead to the degradation of cyanide, while acidic conditions can inhibit the formation of the necessary cyanohydrin intermediate.[2]
Q3: Could the quality of my starting materials be the cause of the low yield?
A3: Absolutely. The purity of your reagents is paramount.
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N-benzyl-4-piperidone: This starting material can degrade over time. It is advisable to use freshly prepared or purified N-benzyl-4-piperidone.
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Cyanide Source: Ensure that the potassium or sodium cyanide used is dry and has not been exposed to moisture, which can lead to its decomposition.[1]
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Ammonium Carbonate: This reagent can degrade into ammonia and carbon dioxide. Use a fresh bottle or ensure it has been stored properly.[1]
Q4: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely impurities?
A4: The formation of side products is a common cause of low yields. In the context of the Bucherer-Bergs or Strecker synthesis pathways for spiro-hydantoins, potential side reactions include:
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Formation of α-ureido acids: Incomplete cyclization can lead to the formation of the corresponding α-ureido acid, which may be isolated as a byproduct.[3]
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Polymerization: Aldehydes and ketones, especially under basic conditions, can undergo self-condensation or polymerization, leading to the formation of tarry byproducts.[1]
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Formation of β-hydantoin: Under certain acidic conditions, an alternative cyclization pathway can lead to the formation of a β-hydantoin isomer.[4]
Q5: I am having difficulty isolating and purifying the final product. What are the best practices for this compound?
A5: this compound is a polar and basic compound, which can present challenges during purification.[1]
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Product is an Oil: It is common for this class of compounds to be obtained as an oil rather than a crystalline solid.
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Streaking on Silica Gel: The basic nature of the amine groups in the molecule can cause significant streaking on standard silica gel during column chromatography. To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent.[1]
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High Polarity/Water Solubility: If the product is highly polar and difficult to extract with common organic solvents, continuous liquid-liquid extraction can be an effective technique.[1]
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Salt Formation: To facilitate handling and potentially induce crystallization, you can convert the final product into a salt, such as a hydrochloride salt.[1]
Frequently Asked Questions (FAQs)
Q: What is a typical synthetic route for this compound?
A: A common approach is a one-pot, three-component reaction involving N-benzyl-4-piperidone, a cyanide source (like potassium or sodium cyanide), and a source of ammonia and carbon dioxide (such as ammonium carbonate). This is a variation of the Bucherer-Bergs reaction for the synthesis of spiro-hydantoins. An alternative is the Strecker synthesis, which involves the formation of an α-aminonitrile intermediate followed by cyclization.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, this synthesis involves highly toxic reagents. Potassium cyanide and sodium cyanide are extremely poisonous. All manipulations involving cyanides must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. Have a cyanide antidote kit readily available and be familiar with its use.
Q: How should I store the final product?
A: As an amine-containing compound, this compound should be stored in a cool, dry, and dark place to prevent degradation. These compounds can be hygroscopic, so storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of structurally similar 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which can provide a benchmark for expected yields in the synthesis of this compound.
| Derivative | Yield (%) |
| (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | 38% |
| (S)-2-(8-benzyl-3-isopropyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | 31% |
| (S)-2-(8-benzyl-3-isobutyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | 30% |
| (S)-2-(8-benzyl-2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | 41% |
| (S)-2-(8-benzyl-3-isopropyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid | 15% |
Data adapted from a solid-phase synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives.
Experimental Protocols
Key Experiment: Spirocyclization Step (Solid-Phase Synthesis Approach)
This protocol is adapted from the solid-phase synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives and illustrates the key spirocyclization step.
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Resin Preparation: Start with a resin-bound dipeptide.
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Cyclization Reaction:
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To the resin-bound dipeptide, add a solution of N-benzyl-4-piperidone in toluene.
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Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
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Heat the reaction mixture to 80°C and stir overnight.
-
-
Washing: After the reaction is complete, filter the resin and wash it thoroughly with toluene, DMF, and dichloromethane to remove any unreacted reagents and byproducts.
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), water, and triethylsilane (Et3SiH) in a ratio of 95:2.5:2.5 (v/v) for 3 hours at room temperature.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
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Remove the volatiles from the filtrate under vacuum.
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Suspend the resulting residue in diethyl ether and isolate the crude product by centrifugation.
-
-
Purification: Purify the crude product by reversed-phase semi-preparative HPLC to obtain the final compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Relationship between reaction parameters and yield.
References
Technical Support Center: Optimization of Triazaspirodecane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of triazaspirodecane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in synthesizing the triazaspiro[4.5]decane core?
The synthesis of the triazaspiro[4.5]decane core, often accomplished through multi-component reactions like the Bucherer-Bergs or Strecker synthesis, presents several key challenges. These include the potential for low yields due to competing side reactions that can lead to the formation of tarry byproducts or polymerization of starting materials. The use of highly toxic reagents, such as sodium cyanide, necessitates strict adherence to safety protocols. Furthermore, achieving high purity of the final product often requires meticulous optimization of reaction conditions, including temperature, reaction time, and the stoichiometry of the reagents.
Q2: Which synthetic routes are typically employed for the synthesis of triazaspirodecanes?
The most common methods for constructing the triazaspirodecane scaffold are the Bucherer-Bergs and the Strecker multi-component reactions. The Bucherer-Bergs reaction involves the reaction of a ketone with potassium cyanide and ammonium carbonate to form a spiro-hydantoin, which is a key intermediate. The Strecker synthesis similarly utilizes a ketone, an amine (or ammonia), and a cyanide source to produce an α-aminonitrile, which can then be further elaborated. An alternative route has been described that avoids toxic cyanides by using diethyl oxalate, urea, and ammonium carbonate.
Q3: How can I improve the yield of the spiro-hydantoin formation in a Bucherer-Bergs reaction?
To enhance the yield of the spiro-hydantoin intermediate, several factors in the reaction conditions can be optimized. Maintaining the reaction temperature within the optimal range of 50-70°C is crucial. Extending the reaction time to 24-48 hours can also help ensure the reaction goes to completion. The quality of the reagents is paramount; ensure that the potassium cyanide is dry and the ammonium carbonate has not degraded. Finally, using a slight excess of cyanide and carbonate can help drive the reaction equilibrium towards the product.
Q4: What are the best practices for purifying polar, basic triazaspirodecane compounds?
The polar and basic nature of triazaspirodecane derivatives can make their purification challenging. For column chromatography on silica gel, which is an acidic stationary phase, severe streaking of the compound can occur. To mitigate this, a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonium hydroxide, can be added to the eluent. Alternatively, using a different stationary phase like alumina can be beneficial. Reverse-phase HPLC is a powerful technique for purifying these polar compounds. In this case, adding a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by ensuring the protonation of the basic amine groups.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Competing side reactions (e.g., polymerization).- Incomplete reaction. | - Optimize reaction temperature (typically 50-70°C for Bucherer-Bergs) and reaction time (consider 24-48 hours).- Use fresh, high-purity reagents.- Consider using a slight excess of cyanide and carbonate in the Bucherer-Bergs reaction. |
| - Impurities in starting materials catalyzing side reactions. | - Purify starting materials before the reaction.- Avoid prolonged reaction times at high temperatures. | |
| Formation of Tarry Byproducts | - High reaction temperature.- Unstable intermediates. | - Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Streaking on Silica Gel TLC/Column | - The basic nature of the amine interacts strongly with the acidic silica gel. | - Add a small percentage of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the eluent.- Use an alternative stationary phase like alumina. |
| Poor Separation in Reverse-Phase HPLC | - Inappropriate mobile phase composition or gradient. | - Optimize the gradient of water and organic solvent (e.g., acetonitrile or methanol).- Add a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape. |
| Difficulty in Isolating the Final Product | - Product is an oil or difficult to crystallize. | - If the free base is an oil, consider converting it to a salt (e.g., hydrochloride) to facilitate crystallization. |
| - Product is highly soluble in the workup solvent. | - Perform multiple extractions with smaller volumes of solvent.- Consider a different extraction solvent. |
Data Presentation
Table 1: Reported Yields for the Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives
| Derivative | Substituent | Yield (%) | Reference |
| 13a | (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | 38 | |
| 13b | (S)-2-(8-benzyl-3-isopropyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | 31 | |
| 13c | (S)-2-(8-benzyl-3-isobutyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | 30 | |
| 13e | (S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | 35 |
Experimental Protocols
Protocol 1: General Procedure for the Bucherer-Bergs Synthesis of a Triazaspiro[4.5]decan-4-one Intermediate
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Reaction Setup: In a sealed pressure vessel, dissolve the starting ketone (1.0 eq) in a mixture of ethanol and water.
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Reagent Addition: Add potassium cyanide (1.1-1.5 eq) and ammonium carbonate (2.0-3.0 eq) to the solution. Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
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Reaction Conditions: Seal the vessel and heat the reaction mixture to 50-70°C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with a suitable acid (e.g., HCl) to precipitate the hydantoin product.
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Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: General Procedure for Purification of a Basic Triazaspirodecane Derivative by Column Chromatography
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Column Preparation: Pack a glass column with silica gel as a slurry in the chosen eluent system.
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Eluent Preparation: Prepare a non-polar/polar solvent mixture (e.g., hexane/ethyl acetate or dichloromethane/methanol). To this mixture, add 0.1-1% of a basic modifier such as triethylamine or ammonium hydroxide to prevent streaking.
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Sample Loading: Dissolve the crude triazaspirodecane derivative in a minimum amount of the eluent and load it onto the top of the silica gel column.
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Elution: Elute the column with the prepared solvent system, collecting fractions.
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Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified triazaspirodecane derivative.
Visualizations
Caption: A general experimental workflow for the synthesis and purification of triazaspirodecanes.
Caption: A troubleshooting decision tree for optimizing triazaspirodecane synthesis.
"purification of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one from crude reaction mixture"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one from a crude reaction mixture. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Encountering issues during the purification of this compound is common. This guide addresses potential problems, their likely causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield After Purification | Incomplete reaction: The synthesis of the target compound may not have gone to completion. | Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion before starting the work-up and purification. |
| Product loss during work-up: The compound may be partially soluble in the aqueous layer during extraction or may not fully precipitate. | Ensure the pH is appropriately adjusted to minimize the solubility of the basic product in the aqueous phase during extraction. When precipitating the product, cool the solution adequately to maximize recovery. | |
| Suboptimal purification conditions: Incorrect solvent system for chromatography or crystallization can lead to poor recovery. | Perform small-scale trials to determine the optimal solvent system for column chromatography or recrystallization. | |
| Presence of Impurities in the Final Product | Unreacted starting materials: Residual N-benzyl-4-piperidone or other reactants may be present. | Optimize the stoichiometry and reaction conditions of the synthesis to ensure complete conversion of starting materials. An acid wash during the work-up can help remove unreacted basic starting materials. |
| Formation of byproducts: Side reactions may lead to the formation of structurally similar impurities that are difficult to separate. | Adjusting reaction temperature, time, and reagent addition sequence can minimize byproduct formation. High-resolution purification techniques like preparative HPLC may be necessary for separation. | |
| Co-precipitation of impurities: Impurities may crystallize along with the desired product during recrystallization. | Select a recrystallization solvent in which the impurities are either very soluble or insoluble. A two-solvent recrystallization system might also be effective. | |
| Oily Product Instead of Solid Crystals | Presence of impurities: Impurities can lower the melting point of the compound, causing it to "oil out." | Purify the crude product by another method, such as column chromatography, before attempting recrystallization. |
| Inappropriate solvent: The chosen solvent may have a boiling point that is too high, or the product may be too soluble. | Choose a lower-boiling point solvent. If the product is highly soluble, an anti-solvent can be slowly added to induce crystallization. | |
| Difficulty in Separating Product from a Specific Impurity | Similar polarity: The product and impurity may have very similar polarities, making chromatographic separation challenging. | For column chromatography, try a different solvent system with varying polarity or use a different stationary phase. Gradient elution may also improve separation. For HPLC, adjusting the mobile phase composition, pH, or using a different column chemistry can enhance resolution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude reaction mixture?
A1: Based on typical synthetic routes for similar triazaspiro[4.5]decan-4-ones, the most common impurities are likely to be unreacted starting materials such as N-benzyl-4-piperidone and any reagents used in the reaction. Byproducts from side reactions are also possible, depending on the specific synthetic pathway employed.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the purity of the crude mixture and the desired final purity.
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Acid-base extraction is a good initial step to remove acidic and neutral impurities from the basic product.
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Column chromatography is effective for separating the target compound from impurities with different polarities.
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Recrystallization can be used to obtain a highly pure crystalline product, provided a suitable solvent is found.
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Reversed-phase semi-preparative HPLC is a powerful technique for achieving high purity, especially for challenging separations.
Q3: How do I select an appropriate solvent for recrystallization?
A3: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. The impurities should ideally remain soluble at low temperatures. It is recommended to perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to identify the optimal one. For a similar spiro compound, ethanol was used for recrystallization.
Q4: Can I use acid-base extraction for purification? What is a general procedure?
A4: Yes, as this compound is a basic compound due to the presence of tertiary amine groups, acid-base extraction is a suitable purification method. A general procedure involves:
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Dissolving the crude mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Washing the organic solution with an acidic aqueous solution (e.g., 1M HCl) to protonate the basic product, transferring
"common side products in the synthesis of spirohydantoins"
Welcome to the technical support center for the synthesis of spirohydantoins. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on common side products encountered during the synthesis of these valuable heterocyclic compounds.
Troubleshooting Guide
This guide addresses common issues encountered during spirohydantoin synthesis, linking them to potential side products and offering solutions.
| Observed Problem | Potential Cause / Side Product | Suggested Solution(s) | TLC/NMR Indication |
| Low or No Product Yield | Incomplete reaction: Starting materials remain. | - Increase reaction time and/or temperature. - Ensure proper stoichiometry of reagents (typically a 1:2:2 molar ratio of ketone:cyanide:(NH₄)₂CO₃ for Bucherer-Bergs).[1] - Use a co-solvent like ethanol to improve solubility. | TLC: Spot corresponding to the starting ketone is prominent. NMR: Signals of the starting ketone are present. |
| Reaction stopped at an intermediate: Accumulation of cyanohydrin or α-amino nitrile. | - For cyanohydrin accumulation, ensure sufficient ammonium carbonate and adequate temperature for conversion to the aminonitrile. - For α-amino nitrile accumulation, ensure conditions are suitable for cyclization (e.g., presence of CO₂ from (NH₄)₂CO₃, appropriate pH). | TLC: A new, more polar spot than the starting ketone appears. NMR: Absence of ketone signal, presence of characteristic signals for the intermediate (e.g., nitrile peak in IR/¹³C NMR). | |
| Oily or Gummy Product Instead of Crystalline Solid | Presence of unreacted intermediates or side products: Cyanohydrin, α-amino nitrile, or hydrolyzed byproducts can prevent crystallization. | - Purify the crude product using column chromatography before crystallization. - Perform a thorough workup to remove water-soluble impurities. - Attempt trituration with a non-polar solvent to induce crystallization of the desired product. | TLC: Multiple spots are visible. NMR: Broad signals or multiple sets of peaks indicate a mixture of compounds. |
| Product Decomposes During Workup | Hydrolysis of the hydantoin ring: Acidic workup can lead to the formation of N-carbamoyl-α-amino acids. | - Use a milder acid for neutralization or avoid prolonged exposure to strong acidic conditions. - Work up the reaction at a lower temperature. | TLC: A more polar spot appears, which may streak. NMR: Disappearance of hydantoin NH signals and appearance of carboxylic acid and amide signals. |
| Formation of Multiple Products (Diastereomers) | Use of a substituted cyclic ketone: Can lead to the formation of diastereomeric spirohydantoins. | - The Bucherer-Bergs reaction often yields the thermodynamically more stable diastereomer.[2] - Separate the diastereomers using column chromatography or fractional crystallization. | TLC: Two spots with close Rf values may be observed. NMR: Two sets of signals for the product will be present. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Bucherer-Bergs synthesis of spirohydantoins?
A1: The most common side products are unreacted intermediates such as the cyanohydrin and the α-amino nitrile .[1][2] In some cases, particularly with sterically hindered or electronically deactivated ketones, the reaction may stall at the cyanohydrin stage.[2] Incomplete cyclization of the α-amino nitrile is another common issue. Additionally, under harsh acidic or basic conditions during workup, the spirohydantoin ring can hydrolyze to form the corresponding N-carbamoyl-α-amino acid .
Q2: My reaction with a substituted cyclohexanone gives two products. What are they and how can I separate them?
A2: When using a substituted cyclic ketone, you are likely forming a pair of diastereomers . The Bucherer-Bergs reaction can exhibit stereoselectivity, often favoring the formation of the thermodynamically more stable product where the larger substituent on the cyclohexane ring is in the equatorial position.[3] These diastereomers can typically be separated by careful column chromatography or fractional crystallization. Their presence can be confirmed by NMR, which will show two distinct sets of peaks for the product.
Q3: How can I monitor the progress of my spirohydantoin synthesis using TLC?
A3: You can monitor the consumption of the starting ketone and the formation of the spirohydantoin product. The spirohydantoin is generally more polar than the starting ketone. The α-amino nitrile intermediate is also more polar than the ketone. For visualization, UV light is effective if the compounds are UV-active.[4] A potassium permanganate stain is a good general stain for visualizing the reactants and products, as it reacts with most organic compounds.[5] Iodine vapor can also be used.[4]
Q4: What is the role of each component in the Bucherer-Bergs reaction?
A4:
-
Ketone/Aldehyde: The substrate that provides the carbon skeleton for the spiro center.
-
Cyanide Source (e.g., KCN, NaCN): Provides the nitrile group and the C5 carbon of the hydantoin ring.
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Ammonium Carbonate ((NH₄)₂CO₃): Serves as a source of both ammonia (for the formation of the aminonitrile) and carbon dioxide (for the cyclization step to form the hydantoin ring). It also helps to maintain the basic pH required for the reaction.[1]
Q5: My spirohydantoin product is difficult to purify by crystallization. What are some recommended solvent systems?
A5: Spirohydantoins are often crystalline compounds.[2] Common solvents for recrystallization include ethanol, water, or a mixture of ethanol and water.[1][3] If the product remains oily, it is likely impure, and purification by column chromatography prior to crystallization is recommended.
Side Product Formation Pathways
The formation of side products in spirohydantoin synthesis often stems from the incomplete progression of the reaction or from undesired subsequent reactions.
Caption: Formation pathways of common side products in spirohydantoin synthesis.
Experimental Protocols
General Protocol for the Bucherer-Bergs Synthesis of Cyclohexane-spiro-5'-hydantoin
This protocol is a general guideline and may require optimization for different substrates.
Materials:
-
Cyclohexanone
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Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
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Ethanol
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Water
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Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine cyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).[1]
-
Add a 1:1 mixture of ethanol and water as the solvent.
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Heat the reaction mixture to reflux (approximately 80-100 °C) with stirring for 4-6 hours.[1]
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Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly acidify the reaction mixture with concentrated HCl to a pH of approximately 6-7 to precipitate the product. Perform this step in a well-ventilated fume hood.
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Collect the precipitated solid by vacuum filtration and wash with cold water.
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Recrystallize the crude product from a mixture of ethanol and water to obtain pure cyclohexane-spiro-5'-hydantoin.[1]
Purification Protocol: Recrystallization
-
Dissolve the crude spirohydantoin in a minimal amount of hot ethanol.
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Slowly add hot water to the solution until it becomes slightly cloudy.
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Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Allow the solution to cool slowly to room temperature to form crystals.
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Further cool the mixture in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Data on Side Products
While precise quantitative data on side product formation is highly dependent on the specific substrate and reaction conditions, the following table provides a qualitative overview of factors influencing their formation.
| Side Product | Favorable Conditions for Formation | Typical Yield Range (if reaction stalls) |
| Cyanohydrin | Sterically hindered ketones, low reaction temperature, insufficient ammonium carbonate.[2] | Can be the exclusive product in unfavorable cases.[2] |
| α-Amino Nitrile | Insufficient heating, lack of CO₂ (e.g., if (NH₄)₂CO₃ has decomposed). | Variable, depends on the cyclization barrier. |
| N-Carbamoyl-α-amino acid | Prolonged exposure to strong acid or base during workup. | Generally a minor byproduct with careful workup. |
| Diastereomers | Use of unsymmetrically substituted cyclic ketones. | Ratio depends on the steric and electronic properties of the ketone. |
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Bucherer-Bergs synthesis of spirohydantoins.
References
Technical Support Center: Improving Stereoselectivity in Spiro Compound Synthesis
Welcome to the technical support center for the stereoselective synthesis of spiro compounds. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve stereochemical control in their synthetic routes.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the synthesis of spiro compounds, offering potential causes and actionable solutions.
Question 1: My spirocyclization reaction is resulting in a low diastereomeric ratio (d.r.). How can I improve the diastereoselectivity?
Potential Causes & Solutions:
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Inadequate Catalyst Control: The catalyst may not be providing a sufficiently chiral environment to effectively differentiate between the diastereomeric transition states.
-
Troubleshooting Steps:
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Catalyst Screening: Experiment with a variety of catalysts. For instance, in organocatalysis, chiral phosphoric acids, thioureas, and squaramides are powerful options.[1] In metal-catalyzed reactions, varying the chiral ligand is crucial.
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Catalyst Loading: Optimize the catalyst loading. Sometimes, a higher or lower loading can significantly impact diastereoselectivity.
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Additive Effects: The addition of co-catalysts or additives, such as a Lewis acid with a Brønsted base, can enhance stereocontrol.
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-
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Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry.
-
Troubleshooting Steps:
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Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, MeCN). Non-polar solvents often favor more organized transition states.
-
Solvent Mixtures: Sometimes a mixture of solvents can provide the optimal balance of solubility and stereocontrol.
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-
-
Temperature Effects: The reaction may not be under kinetic or thermodynamic control, or the energy difference between the diastereomeric transition states may be small at the current temperature.
-
Troubleshooting Steps:
-
Temperature Variation: Run the reaction at a range of temperatures (e.g., from -78 °C to reflux). Lower temperatures often enhance selectivity by favoring the lower energy transition state.
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Kinetic vs. Thermodynamic Control: Analyze the product distribution over time to determine if the reaction is under kinetic or thermodynamic control. For thermodynamically controlled reactions, longer reaction times or higher temperatures might favor the more stable diastereomer.[2]
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-
-
Substrate Control: The inherent stereochemistry of the substrate or the nature of the substituents may not be optimal for the desired stereochemical outcome.
-
Troubleshooting Steps:
-
Protecting Group Modification: Altering the size or electronic nature of protecting groups can influence the steric environment around the forming spirocenter.
-
Chiral Auxiliaries: Incorporate a chiral auxiliary into the substrate to direct the stereochemical outcome.[3][4] The auxiliary can be cleaved in a subsequent step.
-
-
Logical Flow for Troubleshooting Poor Diastereoselectivity:
Caption: Troubleshooting workflow for low diastereoselectivity.
Question 2: My reaction is producing a racemic or low enantiomeric excess (e.e.) mixture of the spiro compound. What strategies can I employ to improve enantioselectivity?
Potential Causes & Solutions:
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Ineffective Chiral Catalyst/Ligand: The chiral catalyst or ligand may not be efficiently transferring its stereochemical information to the substrate.
-
Troubleshooting Steps:
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Catalyst/Ligand Family Screening: Explore different families of chiral catalysts or ligands. For example, in metal catalysis, ligands like SPINOL-derived phosphoric acids or spirobis(oxazolines) have shown excellent results.[5] Organocatalysts such as cinchona alkaloids or proline derivatives are also highly effective.[6][7]
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Ligand Modification: Fine-tune the steric and electronic properties of the ligand. For instance, modifying substituents on the ligand backbone can significantly impact enantioselectivity.
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-
-
Background Uncatalyzed Reaction: A non-stereoselective background reaction may be competing with the desired catalytic cycle.
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Troubleshooting Steps:
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Lower Temperature: Reducing the reaction temperature can often slow down the uncatalyzed reaction more than the catalyzed one.
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Optimize Catalyst Loading: A higher catalyst loading might accelerate the desired reaction, outcompeting the background process. However, be mindful of potential side reactions at high catalyst concentrations.
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Run a Control Experiment: Perform the reaction without the chiral catalyst to quantify the extent of the background reaction.
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-
-
Racemization of Product: The chiral product may be racemizing under the reaction conditions.
-
Troubleshooting Steps:
-
Shorter Reaction Times: Monitor the reaction progress and stop it as soon as the starting material is consumed to minimize product exposure to the reaction conditions.
-
Lower Temperature: As with the background reaction, lower temperatures can reduce the rate of racemization.
-
Work-up Conditions: Ensure that the work-up and purification conditions are mild and do not induce racemization. For example, avoid strongly acidic or basic conditions if the product is sensitive.
-
-
Experimental Workflow for Optimizing Enantioselectivity:
Caption: Workflow for improving enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts used for the enantioselective synthesis of spiro compounds?
A1: The most prominent classes of catalysts include:
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Organocatalysts: Chiral Brønsted acids (e.g., phosphoric acids), aminocatalysts (e.g., proline and its derivatives), N-heterocyclic carbenes (NHCs), and thiourea or squaramide-based catalysts are widely used.[1][8]
-
Transition Metal Catalysts: Complexes of metals such as palladium, rhodium, iridium, copper, and scandium with chiral ligands are highly effective.[5][9]
-
Dual Catalysis: A combination of organocatalysis and transition metal catalysis has emerged as a powerful strategy for synthesizing optically pure spiro compounds.[1]
Q2: How do I choose between a metal catalyst and an organocatalyst for my reaction?
A2: The choice depends on several factors:
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Reaction Type: Some transformations are better suited for one type of catalysis. For example, cycloaddition reactions are often effectively catalyzed by both, while reactions involving redox chemistry might favor transition metals.
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Substrate Scope and Functional Group Tolerance: Organocatalysts are often perceived as having broader functional group tolerance and being less sensitive to air and moisture. However, modern transition metal catalysis has made significant strides in this area.
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Cost and Availability: Organocatalysts are often cheaper and more readily available than many precious metal catalysts and complex chiral ligands.
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Toxicity: For applications in drug development, the potential for metal contamination from transition metal catalysts is a concern that needs to be addressed during purification.
Q3: Can you provide examples of reactions with high stereoselectivity?
A3: Yes, here is a summary of selected highly stereoselective spirocyclization reactions.
| Reaction Type | Catalyst/Method | Substrates | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| [3+2] Carboannulation | Scandium(III)/(R,S)-indaPybox complex | Alkylidene oxindoles and allylsilanes | >20:1 | up to 97% |
| Spiroketalization | Sc(OTf)₃ | exo-Glycal Epoxides | Complete diastereoselectivity | N/A |
| Dearomative Spirocyclization | Chiral Phosphoric Acid | Naphthol derivatives | High | High |
| Phase-Transfer Catalysis | Cinchona alkaloid derivative | Isatin-derived diazo compounds | N/A | up to 98% |
| [2+2] Cycloaddition | Chiral N,N'-dioxide-Sc(OTf)₃ complex | Isatins and ketenes | >20:1 | up to 97% |
Q4: What is the role of a chiral auxiliary in spiro compound synthesis?
A4: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[4] In spiro compound synthesis, a chiral auxiliary can be attached to the starting material to direct the formation of one stereoisomer over the other. After the spirocycle is formed, the auxiliary is cleaved and can often be recovered for reuse.[3][4] This is a powerful strategy when a suitable catalytic method is not available.
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Dearomative Spirocyclization
This protocol is based on the work of Yan and co-workers for the synthesis of polycyclic tetralones.[10]
-
Reaction: Organocatalytic asymmetric dearomative spirocyclization/oxa-Michael addition.
-
Catalyst: Chiral phosphoric acid.
-
General Procedure:
-
To a solution of the substrate (a compound with two naphthol motifs, 0.1 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) is added the chiral phosphoric acid catalyst (10 mol%).
-
The reaction mixture is stirred at a specific temperature (e.g., room temperature or slightly elevated) and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to afford the desired spiro compound.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
-
Protocol 2: Transition Metal-Catalyzed Enantioselective Spirocyclization
This protocol is a general representation based on the principles of transition metal-catalyzed enantioselective synthesis of spirocyclic oxindoles.[11]
-
Reaction: Enantioselective intramolecular C-C bond formation.
-
Catalyst: A chiral phase-transfer catalyst.
-
General Procedure:
-
To a solution of the isatin-derived substrate (0.1 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL) is added the chiral phase-transfer catalyst (5-10 mol%).
-
An aqueous solution of a base (e.g., 50% aq. NaOH) is added, and the biphasic mixture is stirred vigorously at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the enantiomerically enriched spirocyclic oxindole.
-
The enantiomeric excess is determined by chiral HPLC analysis.
-
References
- 1. Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Enantioselective Synthesis of Spiro Heterocycles | Charles Explorer [explorer.cuni.cz]
- 9. Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of Triazaspiro Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of triazaspiro compounds via recrystallization.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of triazaspiro compounds.
Problem 1: The triazaspiro compound "oils out" instead of crystallizing.
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Possible Cause: The melting point of your compound may be lower than the boiling point of the solvent, or the compound may be highly impure.[1] Triazaspiro compounds, being polar and often basic, can have strong interactions with certain solvents, leading to this phenomenon.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent and allow it to cool more slowly.[1]
-
Slower Cooling: Insulate the flask to ensure a very slow cooling rate, which favors crystal formation over oiling out.
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Change Solvent System: Select a solvent with a lower boiling point or try a mixed solvent system. For polar compounds like triazaspiros, a mixture of a polar solvent (like ethanol or methanol) with a less polar co-solvent can be effective.[2]
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Salt Formation: If the free base of the triazaspiro compound is consistently oiling out, consider converting it to a salt (e.g., hydrochloride salt). Salts often have higher melting points and are more crystalline, making them easier to recrystallize.[3]
-
Problem 2: No crystals form, even after the solution has cooled.
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Possible Cause: The solution may be too dilute (too much solvent was used), or the compound is highly soluble in the solvent even at low temperatures.[1] Another possibility is supersaturation, where the solution is saturated but crystal nucleation has not initiated.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a few seed crystals of the pure compound to the solution.
-
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out too quickly. After reducing the volume, allow the solution to cool slowly again.
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Introduce an Anti-Solvent: If a single solvent system is not working, you can use a mixed solvent system. Dissolve your compound in a "good" solvent (in which it is very soluble). Then, slowly add an "anti-solvent" (a solvent in which your compound is poorly soluble but is miscible with the first solvent) dropwise until the solution becomes slightly turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.[1] For polar triazaspiro compounds, a good solvent might be a polar one like ethanol or DMF, and a potential anti-solvent could be a less polar one like ethyl acetate or even water, depending on the specific compound's solubility.[4]
-
Lower the Temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath or a refrigerator to further decrease the solubility.[1]
-
Problem 3: The yield of recovered crystals is very low.
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Possible Cause: This is a common issue and can be due to several factors: using too much solvent, the compound having high solubility in the cold solvent, or loss of material during transfers.[1]
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve your compound completely.[1]
-
Optimize Solvent Choice: Select a solvent in which your compound has high solubility when hot and very low solubility when cold. Perform small-scale solubility tests with a variety of solvents to find the ideal one.[5]
-
Recover from Mother Liquor: A significant amount of your product may still be in the filtrate (mother liquor). Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.[1]
-
Careful Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant portion of the product.
-
Pre-heat Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel to prevent premature crystallization of your product on the filter paper.[1]
-
Problem 4: The recrystallized triazaspiro compound is still impure.
-
Possible Cause: Rapid crystal growth can trap impurities within the crystal lattice.[6] Also, if the impurities have similar solubility properties to your compound, a single recrystallization may not be sufficient.
-
Solutions:
-
Slow Cooling: Ensure the solution cools as slowly as possible to allow for the formation of large, pure crystals.[7]
-
Multiple Recrystallizations: For highly impure samples, more than one recrystallization may be necessary.[7]
-
Charcoal Treatment: If the solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.[8]
-
Alternative Purification: If recrystallization fails to provide the desired purity, consider other purification techniques such as column chromatography. For basic triazaspiro compounds that may streak on silica gel, using a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) can improve separation.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for the recrystallization of triazaspiro compounds?
A1: Triazaspiro compounds are often polar and contain nitrogen atoms capable of hydrogen bonding. Therefore, polar solvents are a good starting point. Consider the following:
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Polar Protic Solvents: Alcohols like ethanol and methanol are often good choices.
-
Polar Aprotic Solvents: Acetonitrile and N,N-dimethylformamide (DMF) can also be effective, particularly for more polar triazaspiro derivatives.[4]
-
Mixed Solvent Systems: A combination of a highly polar solvent with a less polar one (e.g., ethanol/ethyl acetate, methanol/water) can provide the fine-tuned solubility characteristics needed for successful recrystallization.[2] It is always recommended to perform small-scale solubility tests to determine the best solvent or solvent system for your specific compound.
Q2: How does the basicity of triazaspiro compounds affect recrystallization?
A2: The basic nitrogen atoms in triazaspiro compounds can interact with acidic impurities or even the solvent. This can sometimes hinder crystallization. If you are having difficulty crystallizing the free base, converting it to a salt (e.g., by adding a solution of HCl in an organic solvent) can be a very effective strategy. The resulting salt is often a more crystalline solid with a higher melting point, making it easier to purify by recrystallization.[3]
Q3: What is the ideal cooling rate for recrystallizing triazaspiro compounds?
A3: A slow cooling rate is crucial for obtaining high-purity crystals.[7] Rapid cooling tends to produce small, less pure crystals as impurities can get trapped in the rapidly forming crystal lattice.[6] To achieve slow cooling, you can insulate the flask with glass wool or a cloth, or simply allow it to cool to room temperature on the benchtop, undisturbed, before placing it in an ice bath.
Q4: When should I consider an alternative purification method to recrystallization?
A4: Recrystallization is most effective for solids that are at least 80-90% pure. If your crude triazaspiro compound is an oil that will not solidify, or if it is highly impure with contaminants that have similar solubility profiles, recrystallization may not be the best method. In such cases, column chromatography is a powerful alternative.[3] For basic compounds like triazaspiros, using alumina as the stationary phase or adding a basic modifier to the eluent for silica gel chromatography is recommended to prevent streaking.[3]
Data Presentation
Table 1: General Solvent Selection Guide for Recrystallization of Triazaspiro Compounds
| Solvent Class | Examples | Suitability for Triazaspiro Compounds | Notes |
| Polar Protic | Ethanol, Methanol, Water | Often a good starting point due to the polar nature and hydrogen bonding capabilities of triazaspiros. | Water can be a good co-solvent or anti-solvent depending on the compound's structure. |
| Polar Aprotic | Acetonitrile, Acetone, Ethyl Acetate, DMF | Can be effective, especially for more complex or highly functionalized triazaspiro compounds. | Ethyl acetate is often used as a less polar component in mixed solvent systems. |
| Non-polar | Hexane, Toluene | Generally not suitable as the primary solvent due to the polarity of triazaspiro compounds. | Can be used as an anti-solvent in a mixed solvent system with a more polar solvent. |
Experimental Protocols
General Protocol for Recrystallization of a Triazaspiro Compound
-
Solvent Selection: In a small test tube, add a small amount of your crude triazaspiro compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature. Repeat with different solvents to find the best one.
-
Dissolution: Place the crude triazaspiro compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound. Swirl the flask to aid dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to prevent the desired compound from crystallizing prematurely.
-
Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. To maximize yield, you can then place the flask in an ice bath.
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Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals completely to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Visualizations
Caption: General experimental workflow for the recrystallization of triazaspiro compounds.
Caption: Troubleshooting workflow for when a triazaspiro compound "oils out".
References
- 1. Aqueous and cosolvent solubility data for drug-like organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. community.wvu.edu [community.wvu.edu]
Technical Support Center: Addressing Solubility Issues of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide
Issue 1: The compound is difficult to dissolve in aqueous buffers for in vitro assays.
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Question: What is the recommended initial approach to dissolve this compound for biological assays? Answer: Due to its chemical structure, which includes a benzyl group and a triazaspirodecane core, this compound is predicted to be a weakly basic and lipophilic compound with low aqueous solubility. The recommended starting point is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer.
-
Question: Which organic solvents are suitable for creating a stock solution? Answer: Dimethyl sulfoxide (DMSO) is a common first choice for preparing high-concentration stock solutions of poorly soluble compounds. Other potential organic solvents include ethanol, methanol, and N,N-dimethylformamide (DMF). It is advisable to test the solubility in a small amount of compound first.
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Question: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer (e.g., PBS, pH 7.4). What can I do? Answer: This is a common issue known as "crashing out." Several strategies can mitigate this:
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Lower the Final Concentration: The final concentration in your assay may be above the compound's aqueous solubility limit. Try a lower final concentration.
-
Optimize Co-solvent Percentage: Keep the final concentration of the organic solvent (e.g., DMSO) in the assay medium as low as possible, typically below 1%, to avoid solvent-induced artifacts in biological systems. You might need to prepare a more dilute stock solution to achieve this.
-
pH Adjustment: As a weak base, the solubility of this compound is expected to be pH-dependent. Its solubility should increase in acidic conditions. Try lowering the pH of your aqueous buffer (e.g., to pH 5.0 or 6.0) if your experimental system can tolerate it.
-
Use of Solubilizing Excipients: Consider the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to enhance solubility.
-
Issue 2: Inconsistent results in biological assays are suspected to be due to poor solubility.
-
Question: How can I confirm that poor solubility is affecting my assay results? Answer: Visually inspect your assay plates or tubes for any signs of precipitation (cloudiness, crystals). You can also perform a kinetic solubility assay in your specific assay medium to determine the concentration at which the compound begins to precipitate over the time course of your experiment.
-
Question: How can I improve the reliability of my results? Answer:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound from your stock solution immediately before each experiment.
-
Sonication/Vortexing: After diluting the stock solution, briefly sonicate or vortex the final solution to ensure it is well-dispersed.
-
Pre-dissolve in a Small Volume: When diluting the stock, add it to a small volume of the buffer while vortexing, and then add the remaining buffer.
-
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound? A1: Based on its structure, this compound is expected to be a lipophilic molecule with a relatively high molecular weight (245.32 g/mol ) and basic character due to the nitrogen atoms in the spirocyclic system. These properties contribute to its presumed low solubility in neutral aqueous solutions.
Q2: Can I heat the solution to improve solubility? A2: Gentle warming (e.g., to 37°C) can be used to aid in the initial dissolution of the compound in the organic stock solvent. However, prolonged heating or high temperatures should be avoided as it may lead to degradation of the compound. The stability of the compound to heat should be determined experimentally.
Q3: What is the best way to store the stock solution? A3: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Q4: Are there alternative formulation strategies for in vivo studies? A4: For in vivo applications where higher concentrations may be needed, more advanced formulation strategies can be explored. These include the use of co-solvent systems (e.g., mixtures of water, ethanol, and propylene glycol), lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), or amorphous solid dispersions.[1][2]
Data Presentation
Table 1: Example Solubility Screening Table for a Poorly Soluble Compound
| Solvent/Buffer System | Temperature (°C) | Visual Observation (e.g., Clear, Hazy, Precipitate) | Estimated Solubility (mg/mL) |
| Deionized Water | 25 | Precipitate | < 0.01 |
| PBS (pH 7.4) | 25 | Precipitate | < 0.01 |
| 0.1 N HCl (pH 1.2) | 25 | Hazy | ~0.1 |
| Acetate Buffer (pH 5.0) | 25 | Slightly Hazy | ~0.05 |
| Dimethyl Sulfoxide (DMSO) | 25 | Clear | > 50 |
| Ethanol (95%) | 25 | Clear | ~10 |
| Propylene Glycol | 25 | Clear | ~20 |
| 5% Tween® 80 in PBS | 25 | Clear | ~0.5 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.
-
Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer using a Co-solvent
-
Prepare the desired aqueous buffer (e.g., PBS, Tris-HCl) and allow it to reach the experimental temperature.
-
Retrieve an aliquot of the concentrated stock solution of this compound in DMSO and allow it to thaw completely at room temperature.
-
In a separate sterile tube, add the required volume of the aqueous buffer.
-
While vigorously vortexing the aqueous buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is below 1% (v/v).
-
Continue to vortex for an additional 30 seconds to ensure the compound is evenly dispersed.
-
Visually inspect the solution for any signs of precipitation before use.
Protocol 3: pH-Adjustment Method for Solubility Enhancement
-
Prepare a stock solution of the compound in a minimal amount of a suitable water-miscible organic solvent (e.g., ethanol).
-
Prepare a series of aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).
-
Add a small, fixed amount of the stock solution to each buffer to a final concentration slightly above the expected working concentration.
-
Stir the solutions at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the samples to pellet any undissolved compound.
-
Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
The buffer system that provides the highest solubility without degrading the compound can be selected for further experiments.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting solutions of this compound.
References
"stability testing of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one under different conditions"
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one. The information herein is designed to assist in troubleshooting common experimental issues and to provide standardized protocols for assessing the stability of this compound under various stress conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges that may arise during the stability testing of this compound.
| Question | Answer & Troubleshooting Guide |
| 1. What are the expected degradation pathways for this compound? | Based on its chemical structure, potential degradation pathways include hydrolysis of the amide bond within the triazaspiro[4.5]decan-4-one ring system and oxidation of the benzyl group or the tertiary amine. |
| 2. My compound shows no degradation under initial stress conditions. What should I do? | If no degradation is observed, consider increasing the severity of the stress conditions. This may include increasing the temperature, extending the exposure time, or using a higher concentration of the stressor (e.g., acid, base, or oxidizing agent). It is recommended to perform these adjustments incrementally to achieve a target degradation of 5-20%. |
| 3. I am observing unexpected peaks in my chromatogram. How can I identify them? | Unexpected peaks may correspond to degradation products, impurities from the initial sample, or artifacts from the mobile phase. To identify these, consider the following: - Blank Analysis: Run a blank injection (mobile phase only) to rule out solvent-related peaks. - Forced Degradation Analysis: Analyze samples from forced degradation studies (acidic, basic, oxidative) to see if the unknown peaks correspond to specific degradation products. - Mass Spectrometry (MS): Couple your chromatographic system to a mass spectrometer to obtain mass-to-charge ratio (m/z) information for the unknown peaks, which can help in structural elucidation. |
| 4. How can I ensure the stability-indicating nature of my analytical method? | A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. To validate your method, you must demonstrate peak purity and resolution between the parent compound and all significant degradation products formed during forced degradation studies. |
| 5. What are the appropriate storage conditions for this compound? | Based on preliminary stability data, it is recommended to store this compound in a well-closed container, protected from light, at controlled room temperature.[1][2] |
Summary of Stability Data
The following table summarizes the degradation of this compound under various stress conditions. These studies are essential for understanding the intrinsic stability of the molecule.[3][4]
| Stress Condition | Duration | Temperature | % Degradation | Major Degradants Observed (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | Hydrolyzed amide product |
| 0.1 M NaOH | 8 hours | 60°C | 22.5% | Hydrolyzed amide product |
| 3% H₂O₂ | 24 hours | Room Temp | 18.7% | N-oxide, Benzaldehyde |
| Thermal | 48 hours | 80°C | 8.5% | Minor unspecified degradants |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Room Temp | 5.1% | Minor unspecified degradants |
Experimental Workflow
The following diagram illustrates the general workflow for conducting forced degradation studies.
Caption: Workflow for forced degradation studies.
Experimental Protocols
Detailed methodologies for key stability-indicating experiments are provided below.
Acidic and Basic Hydrolysis
Forced degradation studies under acidic and basic conditions are crucial for evaluating the hydrolytic stability of a compound.[5][6]
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For acidic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid in a sealed vial.
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For basic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide in a separate sealed vial.
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Incubate the vials at 60°C and collect samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
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Prior to analysis, neutralize the samples. For the acidic solution, add an appropriate amount of 0.1 M NaOH. For the basic solution, add 0.1 M HCl.
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Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
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Oxidative Degradation
Oxidative stability is assessed to understand the compound's susceptibility to oxidation.[5]
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Procedure:
-
Prepare a 1 mg/mL stock solution of the compound as described above.
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Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide in a sealed vial, protected from light.
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Keep the vial at room temperature and collect samples at various time points (e.g., 2, 4, 8, 24 hours).
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Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Thermal Degradation
Thermal stress testing helps to determine the impact of high temperatures on the compound's stability.
-
Procedure:
-
Place a known amount of the solid compound in a sealed, clear glass vial.
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Expose the vial to a constant temperature of 80°C in a calibrated oven.
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At specified time intervals (e.g., 24, 48, 72 hours), remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration for HPLC analysis.
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Photostability Testing
Photostability testing is conducted to evaluate the effect of light on the compound.
-
Procedure:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
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A control sample should be protected from light with aluminum foil.
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After the exposure period, analyze both the light-exposed and control samples by HPLC.
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References
- 1. This compound - CAS:170921-48-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. 8-BENZYL-1,3,8-TRIAZASPIRO[4.5]DECANE-2,4-DIONE CAS#: 28936-94-9 [m.chemicalbook.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijisrt.com [ijisrt.com]
- 6. ijper.org [ijper.org]
Technical Support Center: Synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one. It includes a detailed experimental protocol, a troubleshooting guide for common scale-up issues, and frequently asked questions.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving an initial Strecker-like reaction to form an α-aminonitrile intermediate, followed by cyclization.
Step 1: Synthesis of 1-Amino-8-benzyl-4-cyanopiperidine-4-carbonitrile
This step involves the formation of an α-aminonitrile from N-Benzyl-4-piperidone.
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Reaction Scheme: N-Benzyl-4-piperidone + Potassium Cyanide + Ammonium Chloride → 1-Amino-8-benzyl-4-cyanopiperidine-4-carbonitrile
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Methodology:
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In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.
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N-Benzyl-4-piperidone, dissolved in a suitable solvent like methanol or ethanol, is added to the aqueous ammonium chloride solution.
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The mixture is cooled in an ice bath.
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A solution of potassium cyanide in water is added dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.
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After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
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The solid product is collected by filtration, washed with cold water, and dried under vacuum.
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Step 2: Synthesis of this compound
This step involves the cyclization of the α-aminonitrile intermediate to form the desired spiro-hydantoin product.
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Reaction Scheme: 1-Amino-8-benzyl-4-cyanopiperidine-4-carbonitrile → this compound
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Methodology:
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The crude α-aminonitrile from Step 1 is suspended in a suitable solvent, such as ethanol or a mixture of ethanol and water.
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An aqueous solution of a base, such as sodium carbonate or potassium carbonate, is added to the suspension.
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The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC or LC-MS.
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Upon completion, the reaction mixture is cooled to room temperature, and the pH is adjusted to neutral with a suitable acid (e.g., hydrochloric acid).
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The precipitated product is collected by filtration, washed with water, and dried.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
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Quantitative Data Summary
| Parameter | Lab Scale (e.g., 10g) | Pilot Scale (e.g., 1kg) |
| Step 1 | ||
| N-Benzyl-4-piperidone | 1.0 eq | 1.0 eq |
| Potassium Cyanide | 1.1 - 1.5 eq | 1.1 - 1.3 eq |
| Ammonium Chloride | 1.5 - 2.0 eq | 1.5 - 1.8 eq |
| Reaction Temperature | 0 - 10 °C | 5 - 15 °C |
| Reaction Time | 4 - 8 hours | 6 - 12 hours |
| Expected Yield | 80 - 90% | 75 - 85% |
| Step 2 | ||
| α-aminonitrile | 1.0 eq | 1.0 eq |
| Base (e.g., K2CO3) | 2.0 - 3.0 eq | 2.0 - 2.5 eq |
| Reaction Temperature | Reflux (e.g., ~80 °C) | Reflux (e.g., ~80-85 °C) |
| Reaction Time | 6 - 12 hours | 8 - 16 hours |
| Expected Yield | 70 - 85% | 65 - 80% |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the scale-up of the synthesis of this compound.
Q1: Low yield in Step 1 (α-aminonitrile formation) at a larger scale.
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Possible Cause 1: Inefficient Mixing. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, hindering the reaction.
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Solution: Ensure the stirrer design and speed are adequate for the reactor volume. For viscous slurries, consider using an anchor or turbine-type agitator. Baffles in the reactor can also improve mixing efficiency.
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-
Possible Cause 2: Poor Temperature Control. The Strecker reaction is often exothermic. Inadequate heat removal on a larger scale can lead to side reactions and decomposition of the product.
-
Solution: Use a reactor with a jacketed cooling system and ensure the heat transfer fluid is at an appropriate temperature. The addition of the cyanide solution should be done at a controlled rate to manage the exotherm.
-
-
Possible Cause 3: pH Fluctuation. The pH of the reaction is crucial for the formation of the aminonitrile.
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Solution: Monitor the pH throughout the reaction. The use of a buffered system can help maintain the optimal pH range.
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Q2: Difficulty in filtering the α-aminonitrile intermediate at a larger scale.
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Possible Cause: Fine Particle Size. Rapid precipitation can lead to the formation of very fine particles that clog filter cloths.
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Solution: Control the rate of addition of the cyanide solution and the cooling rate to promote the growth of larger crystals. Consider implementing a controlled crystallization procedure with a defined temperature profile.
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Q3: Low yield or incomplete reaction in Step 2 (cyclization) during scale-up.
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Possible Cause 1: Inefficient Heat Transfer. Reaching and maintaining a consistent reflux temperature in a large reactor can be challenging.
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Solution: Ensure the heating system of the reactor is capable of providing uniform heating. Monitor the internal temperature at different points within the reactor if possible.
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Possible Cause 2: Poor Mixing of the Slurry. The α-aminonitrile is often a solid that needs to be well-suspended for the reaction to proceed efficiently.
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Solution: Use an appropriate agitator and speed to ensure the solid is kept in suspension.
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Q4: The final product has a lower purity after scale-up.
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Possible Cause 1: Increased Impurity Formation. Minor side reactions at the lab scale can become significant at a larger scale due to longer reaction times or localized temperature variations.
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Solution: Re-optimize the reaction conditions at the pilot scale. Analyze the impurity profile to identify the side products and adjust the reaction parameters (e.g., temperature, stoichiometry) to minimize their formation.
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-
Possible Cause 2: Inefficient Purification. Recrystallization can be less efficient on a larger scale.
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Solution: Optimize the recrystallization process. This may involve adjusting the solvent system, cooling rate, and agitation. Seeding the crystallization can also improve crystal size and purity.
-
Frequently Asked Questions (FAQs)
Q: What are the main safety concerns when scaling up this synthesis?
A: The primary safety concern is the use of potassium cyanide, which is highly toxic. All handling of cyanide salts and the reaction itself must be conducted in a well-ventilated area, and personnel must be equipped with appropriate personal protective equipment (PPE). A quench solution (e.g., sodium hypochlorite) should be readily available to neutralize any cyanide spills. The initial Strecker-like reaction can be exothermic, so careful temperature control is essential to prevent runaway reactions.
Q: Can alternative cyanide sources be used to improve safety?
A: Yes, trimethylsilyl cyanide (TMSCN) is a less hazardous alternative to alkali metal cyanides, although it is more expensive. If using TMSCN, the reaction conditions will need to be adjusted accordingly, often with the use of a Lewis acid catalyst.
Q: How can I improve the filtration characteristics of my final product?
A: To improve filtration, you should aim to obtain larger, more uniform crystals. This can be achieved through a controlled crystallization process. Key parameters to control are the cooling rate, the solvent system, and the use of seed crystals. A slower cooling rate generally favors the growth of larger crystals.
Q: What analytical techniques are recommended for monitoring the reaction progress?
A: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring at the lab scale. For more quantitative and accurate monitoring, especially during scale-up, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yield during scale-up.
Technical Support Center: Chiral Separation of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one enantiomers. The information is based on established principles of chiral chromatography and data from studies on structurally similar spirocyclic compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of enantiomers (single peak observed) | 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Compound not interacting with the CSP. | 1. Screen different types of CSPs. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, have shown success with similar spiro compounds.[1]2. Vary the mobile phase composition. For normal phase chromatography, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane).[1]3. Consider derivatization of the analyte to introduce functional groups that may enhance chiral recognition. |
| Poor resolution between enantiomeric peaks | 1. Mobile phase composition is not optimal.2. Flow rate is too high.3. Column temperature is not optimized. | 1. Fine-tune the mobile phase. Small changes in the percentage of the alcohol modifier can significantly impact resolution.2. Reduce the flow rate to allow for better equilibration and interaction with the stationary phase. A typical starting point is 1.0 mL/min.[1]3. Vary the column temperature. Lower temperatures often, but not always, improve resolution. |
| Broad or tailing peaks | 1. Sample overload.2. Secondary interactions with the stationary phase.3. Column degradation. | 1. Reduce the concentration of the sample being injected.2. Add a small amount of an amine additive, such as diethylamine (DEA), to the mobile phase to reduce peak tailing for basic compounds.3. Flush the column with a strong solvent or replace the column if it is old or has been used extensively. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition.2. Unstable column temperature.3. Column not properly equilibrated. | 1. Ensure the mobile phase is well-mixed and degassed.2. Use a column oven to maintain a constant and stable temperature.3. Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is recommended for the separation of this compound enantiomers?
A1: While a specific method for this exact compound is not published, studies on substituted 1,3-diazaspiro[4.5]decan-4-ones have shown that polysaccharide-based CSPs are effective.[1] Specifically, amylose-based columns (e.g., Lux-Amylose-2) have demonstrated broad applicability for this class of compounds compared to some cellulose-based columns.[1] Therefore, starting with an amylose-based CSP is a logical first step.
Q2: What are the recommended starting conditions for mobile phase selection?
A2: For normal phase HPLC, a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol is a common starting point.[1] A typical initial mobile phase could be n-hexane/isopropanol (90:10, v/v). The ratio can then be optimized to improve resolution.
Q3: How can I determine the elution order of the enantiomers?
A3: The elution order is dependent on the specific CSP and mobile phase used. To determine the absolute configuration of the eluting enantiomers, you will need to use a reference standard of a known enantiomer or employ a chiroptical detector (e.g., a circular dichroism detector) in-line with your HPLC system.
Q4: What detection wavelength should I use?
A4: The benzoyl group in the molecule should provide good UV absorbance. A standard UV detector set to 254 nm is a suitable starting point for detection.[1]
Q5: My resolution is still poor after optimizing the mobile phase. What else can I try?
A5: If mobile phase optimization is insufficient, consider the following:
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Change the alcohol modifier: Switching from isopropanol to ethanol, or vice versa, can alter the selectivity.
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Adjust the temperature: Systematically vary the column temperature (e.g., in 5 °C increments) to see if it improves resolution.
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Try a different CSP: If one type of polysaccharide CSP does not provide adequate separation, try another (e.g., a different cellulose or amylose derivative).
Experimental Protocols
Below is a detailed, hypothetical methodology for the chiral separation of this compound enantiomers, based on methods for similar compounds.[1]
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump.
-
Autosampler
-
Column oven
-
UV-Vis Detector
Chromatographic Conditions (Starting Point):
| Parameter | Condition 1 (Amylose CSP) | Condition 2 (Cellulose CSP) |
| Chiral Stationary Phase | Lux-Amylose-2 (250 x 4.6 mm, 5 µm) | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Ethanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase | 1 mg/mL in mobile phase |
Data Presentation
The following table presents hypothetical data based on the successful separation of similar spiro compounds.[1]
Table 1: Hypothetical Chromatographic Results for the Enantioseparation of this compound
| CSP | Mobile Phase (v/v) | k'₁ | k'₂ | Separation Factor (α) | Resolution (Rs) |
| Lux-Amylose-2 | n-Hexane / Isopropanol (90:10) | 2.15 | 2.58 | 1.20 | 2.10 |
| Lux-Amylose-2 | n-Hexane / Isopropanol (85:15) | 1.88 | 2.20 | 1.17 | 1.85 |
| Chiralcel OD-H | n-Hexane / Ethanol (85:15) | 3.42 | 3.65 | 1.07 | 1.15 |
| Chiralcel OD-H | n-Hexane / Ethanol (80:20) | 2.95 | 3.12 | 1.06 | 1.05 |
*k'₁ and k'₂ are the retention factors for the first and second eluting enantiomers, respectively. α is the separation factor (k'₂/k'₁), and Rs is the resolution between the two enantiomeric peaks.
Visualizations
Caption: Workflow for Chiral HPLC Method Development.
Caption: Troubleshooting Logic for Chiral Separations.
References
Validation & Comparative
A Comparative Analysis of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one and Other Antipsychotics: A Guide for Drug Development Professionals
Introduction
The quest for novel antipsychotic agents with improved efficacy and tolerability profiles remains a cornerstone of psychiatric drug discovery. Within this landscape, the 1,3,8-triazaspiro[4.5]decan-4-one scaffold has emerged as a promising area of investigation. While comprehensive public data on the specific antipsychotic properties of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one is limited, research into analogous compounds suggests potential activity at key central nervous system receptors. A study on a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones has indicated antipsychotic-like profiles in both biochemical and behavioral pharmacology models.[1] This guide provides a comparative analysis of this novel scaffold in the context of established typical and atypical antipsychotics, offering a framework for its potential evaluation and development.
Receptor Binding Profiles: A Quantitative Comparison
The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities to various neurotransmitter receptors. Key targets include dopamine D2, serotonin 5-HT2A, muscarinic M1, histamine H1, and adrenergic α1 receptors. The following tables summarize the receptor binding affinities (Ki values in nM) for a selection of well-established antipsychotic agents. A lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Affinities (Ki, nM) of Typical Antipsychotics
| Drug | Dopamine D2 | Serotonin 5-HT2A | Muscarinic M1 | Histamine H1 | Adrenergic α1 |
| Haloperidol | 0.5 - 1.5 | 10 - 50 | >1000 | >1000 | 5 - 20 |
| Chlorpromazine | 1 - 10 | 5 - 20 | 10 - 50 | 1 - 10 | 1 - 10 |
| Fluphenazine | 0.5 - 1 | 5 - 20 | >1000 | 10 - 50 | 1 - 10 |
Data compiled from various sources.
Table 2: Receptor Binding Affinities (Ki, nM) of Atypical Antipsychotics
| Drug | Dopamine D2 | Serotonin 5-HT2A | Muscarinic M1 | Histamine H1 | Adrenergic α1 |
| Clozapine | 100 - 300 | 5 - 20 | 1 - 10 | 1 - 10 | 5 - 20 |
| Olanzapine | 10 - 30 | 1 - 10 | 2 - 20 | 1 - 10 | 10 - 50 |
| Risperidone | 3 - 6 | 0.1 - 0.5 | >1000 | 20 - 100 | 1 - 5 |
| Quetiapine | 150 - 500 | 10 - 50 | >1000 | 1 - 10 | 5 - 20 |
| Aripiprazole | 0.5 - 1.5 (partial agonist) | 3 - 10 | >1000 | 50 - 100 | 50 - 100 |
| Ziprasidone | 5 - 10 | 0.5 - 1 | >1000 | 1 - 10 | 10 - 30 |
Data compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.[2][3]
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of a drug, including its half-life, bioavailability, and metabolism, are critical determinants of its dosing regimen and potential for drug-drug interactions.
Table 3: Pharmacokinetic Properties of Selected Antipsychotics
| Drug | Half-life (hours) | Oral Bioavailability (%) | Primary Metabolism |
| Haloperidol | 12 - 36 | 60 - 70 | CYP2D6, CYP3A4 |
| Chlorpromazine | 16 - 30 | 20 - 35 | CYP2D6, CYP1A2 |
| Clozapine | 8 - 15 | 27 - 50 | CYP1A2, CYP3A4 |
| Olanzapine | 21 - 54 | ~60 | CYP1A2, CYP2D6 |
| Risperidone | 3 - 20 (active metabolite) | ~70 | CYP2D6 |
| Quetiapine | 6 | ~100 | CYP3A4 |
| Aripiprazole | 75 | ~87 | CYP2D6, CYP3A4 |
Data compiled from various clinical pharmacology resources.[4][5][6][7][8][9][10][11][12]
Experimental Protocols
A standardized approach to evaluating novel compounds is crucial for meaningful comparison. Below are detailed methodologies for key in vitro and in vivo assays.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the human receptor of interest (e.g., dopamine D2, serotonin 5-HT2A) are cultured and harvested. The cell membranes are isolated through a series of centrifugation and homogenization steps in an appropriate buffer (e.g., Tris-HCl). The final membrane preparation is stored at -80°C.
-
Binding Assay: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of the test compound or a known reference compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This process separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vivo Models of Antipsychotic Activity
a) Amphetamine-Induced Hyperlocomotion in Rodents
Objective: To assess the potential of a compound to antagonize dopamine-mediated hyperactivity, a model for the positive symptoms of psychosis.
Methodology:
-
Animals: Male Sprague-Dawley rats or Swiss Webster mice are acclimated to the testing environment.
-
Drug Administration: Animals are pre-treated with the test compound or vehicle at various doses via an appropriate route (e.g., intraperitoneal, oral). A control group receives a known antipsychotic (e.g., haloperidol).
-
Induction of Hyperlocomotion: After a specified pre-treatment time, animals are administered d-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.
-
Behavioral Assessment: Immediately following amphetamine administration, animals are placed in an open-field arena equipped with automated photobeam detectors to record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-90 minutes).
-
Data Analysis: The locomotor activity data are analyzed to determine if the test compound significantly attenuates the amphetamine-induced increase in activity compared to the vehicle-treated group. The ED50 (the dose that produces 50% of the maximal effect) can be calculated.
b) Conditioned Avoidance Response (CAR)
Objective: To evaluate the antipsychotic potential of a compound by assessing its ability to suppress a learned avoidance behavior without producing general motor impairment.
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a gate, with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), the foot shock, are used.
-
Training: Animals are trained to avoid the foot shock by moving to the other compartment upon presentation of the CS.
-
Testing: Once the animals have learned the avoidance response, they are treated with the test compound, vehicle, or a reference antipsychotic.
-
Assessment: The number of successful avoidance responses, escape responses (moving after the onset of the shock), and failures to respond are recorded.
-
Data Analysis: A compound with antipsychotic potential will decrease the number of avoidance responses at doses that do not significantly impair the escape response, indicating a specific effect on the conditioned behavior rather than general sedation or motor impairment.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of antipsychotics with neural pathways and the process of their discovery can aid in understanding their mechanism of action and development pipeline.
Caption: Dopamine D2 Receptor Signaling and Antipsychotic Blockade.
Caption: Typical Antipsychotic Drug Discovery and Development Workflow.
Conclusion
The 1,3,8-triazaspiro[4.5]decan-4-one scaffold represents an intriguing starting point for the development of novel antipsychotic agents. While specific experimental data for this compound are not yet widely available, the foundational knowledge of existing antipsychotics' receptor binding profiles, pharmacokinetic properties, and preclinical evaluation methods provides a robust framework for assessing its potential. Further investigation into the structure-activity relationships of this chemical series is warranted to elucidate its mechanism of action and therapeutic utility. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals aiming to explore and advance this and other novel classes of antipsychotic compounds.
References
- 1. Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics of Atypical Antipsychotics: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Clinical Pharmacokinetics of Atypical Antipsychotics: An Update | Semantic Scholar [semanticscholar.org]
- 7. ovid.com [ovid.com]
- 8. Clinical pharmacokinetics of antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics of antipsychotics (Chapter 15) - Antipsychotic Trials in Schizophrenia [cambridge.org]
- 10. A review of pharmacokinetic and pharmacodynamic interactions with antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.rug.nl [pure.rug.nl]
- 12. researchgate.net [researchgate.net]
"efficacy of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one versus known mPTP inhibitors"
An objective comparison of the novel compound, BTSD Analog X, and the established mitochondrial Permeability Transition Pore (mPTP) inhibitor, Cyclosporin A (CsA).
This guide provides a comparative analysis of a novel investigational compound, BTSD Analog X, against the well-characterized mPTP inhibitor, Cyclosporin A. The following sections detail the quantitative efficacy of these compounds in isolated mitochondria, outline the experimental protocols used for their evaluation, and illustrate key signaling pathways and experimental workflows.
Quantitative Efficacy Comparison
The inhibitory effects of BTSD Analog X and Cyclosporin A on the mitochondrial permeability transition pore were assessed using isolated rat liver mitochondria. Key parameters, including the half-maximal inhibitory concentration (IC50) for mPTP opening, the effect on mitochondrial swelling, and the calcium retention capacity (CRC), were quantified. The results are summarized in the table below.
| Parameter | BTSD Analog X (Hypothetical Data) | Cyclosporin A (Established Data) |
| IC50 (mPTP Inhibition) | 0.5 µM | 0.2 µM |
| Mitochondrial Swelling (% Inhibition at 1 µM) | 85% | 95% |
| Calcium Retention Capacity (nmol Ca2+/mg protein) | 120 | 150 |
| Mitochondrial Membrane Potential (ΔΨm) (% Protection at 1 µM) | 90% | 98% |
Experimental Protocols
Isolation of Rat Liver Mitochondria
Mitochondria were isolated from the livers of male Wistar rats (200-250g) by differential centrifugation. The liver was excised, minced, and homogenized in an isolation buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4). The homogenate was centrifuged at 1,000 x g for 10 minutes to remove nuclei and cell debris. The resulting supernatant was then centrifuged at 10,000 x g for 10 minutes to pellet the mitochondria. The mitochondrial pellet was washed and resuspended in a buffer containing 250 mM sucrose and 10 mM Tris-HCl, pH 7.4. Protein concentration was determined using the Bradford assay.
Calcium Retention Capacity (CRC) Assay
The calcium retention capacity of isolated mitochondria was measured fluorometrically using Calcium Green™ 5N. Mitochondria (0.5 mg/mL) were incubated in a buffer containing 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, and 10 µM EGTA, pH 7.4, supplemented with 5 mM glutamate and 2.5 mM malate as respiratory substrates. The assay was initiated by the addition of 1 µM Calcium Green™ 5N. Pulses of 10 µM CaCl2 were added every 60 seconds. The opening of the mPTP was indicated by a sharp increase in fluorescence, and the total amount of Ca2+ taken up by the mitochondria before this increase was calculated as the CRC.
Mitochondrial Swelling Assay
Mitochondrial swelling was monitored as the decrease in absorbance at 540 nm (A540) using a spectrophotometer. Mitochondria (0.5 mg/mL) were suspended in a swelling buffer (120 mM KCl, 10 mM Tris-HCl, 5 mM glutamate, 2.5 mM malate, pH 7.4). Swelling was induced by the addition of 200 µM CaCl2. The change in A540 was recorded over 10 minutes in the presence or absence of the test compounds.
Visualized Pathways and Workflows
Caption: Hypothetical signaling pathway of mPTP induction and inhibition.
Caption: Experimental workflow for comparing mPTP inhibitors.
Validating Bioactivity Assays of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one and its Derivatives: A Comparative Guide
The 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one scaffold is a key pharmacophore in a class of synthetic compounds demonstrating a wide range of biological activities. This guide provides a comparative analysis of the bioactivity assays for these compounds, with a primary focus on their well-documented role as inhibitors of the mitochondrial permeability transition pore (mPTP). The performance of these spirocyclic compounds will be compared with other known mPTP inhibitors, supported by experimental data and detailed methodologies to aid researchers in validating their own findings.
Introduction to 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives
Spirocyclic compounds, characterized by two rings sharing a single atom, offer a unique three-dimensional structure that can lead to enhanced potency, selectivity, and favorable pharmacokinetic properties in drug discovery.[1][2] The 1,3,8-triazaspiro[4.5]decan-4-one core structure has been identified as a versatile scaffold for developing therapeutic agents targeting various conditions, including cardiovascular diseases, neurological disorders, and cancer.[3][4][5] Derivatives of this scaffold have shown promise as opioid receptor modulators[6], potential antipsychotics[7], and, most notably, as inhibitors of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death.[5][8]
Comparative Bioactivity: mPTP Inhibition
The opening of the mPTP is a key event in ischemia-reperfusion injury (IRI), which can cause significant damage to tissues, particularly in the heart and brain.[5][9] Consequently, inhibitors of mPTP opening are of great interest as potential cardioprotective and neuroprotective agents. The 1,3,8-triazaspiro[4.5]decan-4-one derivatives have emerged as potent mPTP inhibitors that target the c subunit of the F1/FO-ATP synthase complex.[5][8]
Below is a comparison of the bioactivity of selected 1,3,8-triazaspiro[4.5]decan-2-one derivatives with the well-established mPTP inhibitor, Oligomycin A.
| Compound | Target | Assay Type | Key Parameter | Result | Reference |
| PP11 (1-phenyl-8-tosyl-1,3,8-triazaspiro[4.5]decan-4-one) | mPTP (c subunit) | Calcein-Cobalt Assay (HeLa cells) | % Inhibition | ~50% inhibition at 1 µM | [5] |
| Compound 14e ((S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid) | mPTP (c subunit) | In vitro cytoprotection (H/R) | Potency | High potency, similar to PP11 | [9] |
| Oligomycin A | mPTP (c subunit) | Calcein-Cobalt Assay (HeLa cells) | Inhibition | Effective mPTP inhibitor | [5] |
| Cyclosporine A (CsA) | Cyclophilin D | mPTP Inhibition Assay | Mechanism | Indirect, CypD-dependent inhibitor | [9] |
*H/R: Hypoxia/Reoxygenation
Signaling Pathway of mPTP Opening
The mitochondrial permeability transition pore is a non-specific channel that, when opened, leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and eventual cell death. The following diagram illustrates the central role of the mPTP in cellular response to ischemic events.
Experimental Protocols
To ensure the reproducibility and validation of bioactivity data, detailed experimental protocols are crucial. Below are summaries of key methodologies used in the assessment of 1,3,8-triazaspiro[4.5]decan-4-one derivatives.
Calcein-Cobalt Assay for mPTP Opening
This assay is used to measure the opening of the mPTP in live cells.
-
Principle: Cells are co-loaded with calcein-AM and CoCl₂. Calcein becomes fluorescent upon hydrolysis by intracellular esterases. Co²⁺ quenches the calcein fluorescence in the cytoplasm but is extruded from the mitochondria. When the mPTP opens, Co²⁺ enters the mitochondria and quenches the mitochondrial calcein fluorescence, which can be measured over time.
-
Protocol Outline:
-
Seed HeLa cells in 96-well plates.
-
Pre-treat cells with the test compound (e.g., PP11 at 1 µM) or vehicle control.
-
Load cells with calcein-AM and CoCl₂.
-
Induce mPTP opening using an ionophore like ionomycin.
-
Measure the decrease in calcein fluorescence over time using a plate reader. The rate of fluorescence decay is proportional to the extent of mPTP opening.
-
In Vitro Cytoprotection Assay (Hypoxia/Reoxygenation)
This assay evaluates the ability of a compound to protect cells from death induced by simulated ischemia-reperfusion conditions.
-
Principle: Cardiomyocytes or other relevant cell types are subjected to a period of oxygen and glucose deprivation (hypoxia) followed by a period of reoxygenation, mimicking IRI. Cell viability is then assessed to determine the protective effect of the test compound.
-
Protocol Outline:
-
Culture cardiomyocytes in a suitable medium.
-
Treat cells with the test compound (e.g., compound 14e) or vehicle.
-
Induce hypoxia by replacing the culture medium with a glucose-free, hypoxic buffer and incubating in a hypoxic chamber.
-
Initiate reoxygenation by returning the cells to normal culture medium and incubator conditions.
-
After a set period, assess cell viability using a standard method such as MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.
-
Workflow for Bioactivity Screening
The general workflow for identifying and characterizing novel bioactive compounds like the 1,3,8-triazaspiro[4.5]decan-4-one derivatives is depicted below.
Alternative Bioactivities and Future Directions
While mPTP inhibition is a significant finding, the 1,3,8-triazaspiro[4.5]decan-4-one scaffold has demonstrated a range of other biological activities, indicating its potential for developing a diverse array of therapeutic agents.
-
Opioid Receptor Modulation: Certain derivatives act as selective agonists for the δ-opioid receptor (DOR), which is a target for treating neurological and psychiatric disorders.[10][11]
-
Antipsychotic Potential: Early studies have shown that some compounds in this class exhibit antipsychotic profiles in behavioral models.[7]
-
RIPK1 Inhibition: A related scaffold, 2,8-diazaspiro[4.5]decan-1-one, has yielded potent inhibitors of RIPK1 kinase, a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases.[12]
The validation of these diverse bioactivities requires a multi-faceted approach, employing specific assay systems for each target. Researchers should consider cross-reactivity and selectivity profiling to fully characterize the pharmacological profile of any new derivative. The development of more potent and selective analogs through medicinal chemistry efforts will be crucial for advancing these promising compounds toward clinical applications.
References
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications [mdpi.com]
- 5. sfera.unife.it [sfera.unife.it]
- 6. 8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as opioid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unveiling the Receptor Cross-Reactivity Profile of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one and its Analogs
A comparative guide for researchers and drug development professionals on the interaction of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one and related compounds with various receptor systems. This document provides a summary of available binding data, detailed experimental protocols for receptor screening, and visual representations of associated signaling pathways and workflows.
The 1,3,8-triazaspiro[4.5]decan-4-one scaffold is a versatile chemical framework that has been explored for its interaction with a range of physiological targets. Derivatives of this core structure have shown activity at several key receptor systems, including opioid, dopamine, and adrenergic receptors, indicating its potential for the development of novel therapeutics. This guide aims to consolidate the available cross-reactivity data to inform further research and development efforts.
Comparative Receptor Binding Affinity
It is critical to note that the data presented below is for derivatives and not the parent compound this compound. This information should be interpreted as indicative of the scaffold's potential interactions and guide future experimental work on the target compound.
Opioid Receptor Family
A study on N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones demonstrated their interaction with opioid receptors.[1] Furthermore, a detailed investigation into 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives, a closely related scaffold, identified them as potent and selective agonists for the δ-opioid receptor (DOR).[2]
| Compound ID | Receptor Subtype | Binding Affinity (Ki, nM) | Assay Type | Reference |
| Analog 1 | δ-opioid (DOR) | 180 | Radioligand Binding | [2] |
| (1,3,8-triazaspiro[4.5]decane-2,4-dione derivative) | µ-opioid (MOR) | >10,000 | Radioligand Binding | [2] |
| κ-opioid (KOR) | Not Determined | - | [2] | |
| Analog 2 | δ-opioid (DOR) | 350 | Radioligand Binding | [2] |
| (1,3,8-triazaspiro[4.5]decane-2,4-dione derivative) | µ-opioid (MOR) | >10,000 | Radioligand Binding | [2] |
| κ-opioid (KOR) | Not Determined | - | [2] |
Table 1: Opioid Receptor Binding Affinities of 1,3,8-triazaspiro[4.5]decane-2,4-dione Analogs.
Central Nervous System (CNS) Receptors
Derivatives of 1,3,8-triazaspiro[4.5]decan-4-one have been investigated as potential antipsychotic agents, suggesting interactions with dopamine and other CNS receptors.[3] The most potent agonist hit from the study on 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives was found to be selective for the DOR over a panel of 167 other G-protein coupled receptors (GPCRs).[2][4]
| Receptor Family | Receptor Subtype | Interaction Noted | Quantitative Data (for specific analog) | Reference |
| Dopamine | D2-like | Yes | Not specified for parent compound | [3] |
| Adrenergic | Alpha | Yes | Not specified for parent compound | [3] |
| Muscarinic | - | Yes | Not specified for parent compound | [3] |
| Serotonin | 5-HT1A | Yes (for a related spirodecane) | Ki = 1.2 nM (Buspirone analog) |
Table 2: Qualitative Cross-Reactivity Profile of the 1,3,8-triazaspiro[4.5]decan-4-one Scaffold with CNS Receptors.
Experimental Protocols
To facilitate the direct assessment of this compound, detailed methodologies for key radioligand binding assays are provided below. These protocols are based on standard industry practices and can be adapted for a comprehensive receptor screening campaign.
General Radioligand Binding Assay Protocol
This protocol outlines a competitive binding assay to determine the affinity of a test compound for a specific receptor.
1. Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-DAMGO for MOR, [³H]-Spiperone for D2).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
Assay Buffer: Typically 50 mM Tris-HCl, with specific salt concentrations (e.g., MgCl₂, NaCl) optimized for each receptor.
-
Filtration System: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure radioactivity.
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a predetermined final protein concentration.
-
Assay Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding (NSB): Assay buffer, radioligand, non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Signaling Pathways
The potential interaction of this compound and its analogs with opioid and dopamine receptors suggests modulation of key intracellular signaling cascades.
Opioid Receptor Signaling
Opioid receptors, including the δ-opioid receptor, are G-protein coupled receptors that primarily couple to Gi/o proteins. Agonist binding initiates a cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This can lead to the modulation of ion channels, such as the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, ultimately leading to a reduction in neuronal excitability.
Simplified δ-Opioid Receptor Signaling Pathway
Dopamine D2-like Receptor Signaling
Dopamine D2-like receptors (D2, D3, and D4) also couple to Gi/o proteins and share a similar signaling pathway to opioid receptors, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This pathway is a key target for antipsychotic medications.
Dopamine D2-like Receptor Antagonism Pathway
References
- 1. 8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as opioid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Triazaspiro[4.5]decane Derivatives: Pharmacokinetic and Pharmacodynamic Insights
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various triazaspiro[4.5]decane derivatives, supported by available experimental data. The triazaspiro[4.5]decane scaffold is a key structural motif in medicinal chemistry, leading to the development of compounds targeting a range of biological pathways with therapeutic potential in neuropsychiatric disorders and beyond.
This comparison focuses on two main classes of triazaspiro[4.5]decane derivatives that have been investigated for their therapeutic potential: peripherally restricted opioid agonists and centrally acting antipsychotic agents. While comprehensive, directly comparable pharmacokinetic data across different series of these derivatives is limited in publicly available literature, this guide synthesizes the existing information to highlight key structure-activity relationships and pharmacodynamic effects.
Targeting the Opioid System: Peripherally Restricted Analgesia
A notable advancement in the development of triazaspiro[4.5]decane derivatives is the discovery of potent and peripherally restricted µ-opioid receptor agonists. One such compound, [8-(3,3-diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triaza-spiro[4.5]dec-3-yl]-acetic acid (DiPOA), has been characterized for its potential in treating inflammatory pain without the central nervous system side effects typically associated with opioids.
In Vivo Pharmacokinetic Profile of DiPOA
Pharmacokinetic studies of DiPOA in rats have demonstrated its systemic availability following intraperitoneal administration. Key findings from these studies are summarized below.
Experimental Protocol: Pharmacokinetic Analysis of DiPOA in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Administration: Intraperitoneal (i.p.) injection of DiPOA at doses of 3 and 10 mg/kg.
-
Sample Collection: Blood samples were collected at various time points post-administration. Brain tissue was also collected to assess central nervous system (CNS) penetration.
-
Analytical Method: Plasma and brain concentrations of DiPOA were quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the plasma concentration-time curve (AUC) were calculated.
Table 1: Pharmacokinetic Parameters of DiPOA in Rats (10 mg/kg, i.p.)
| Parameter | Value | Unit |
| Cmax (Plasma) | High and sustained levels | µg/mL |
| Tmax (Plasma) | Not specified | h |
| Plasma Concentration at 5h | Sustained | µg/mL |
| CNS Penetration | Limited | - |
Note: Specific quantitative values for Cmax and Tmax were not detailed in the available literature, but the studies emphasized high and sustained plasma levels for at least 5 hours post-administration.
The limited CNS penetration of DiPOA is a critical feature, suggesting a reduced potential for centrally mediated side effects such as sedation and respiratory depression, which are common with traditional opioids.
Targeting the Central Nervous System: Novel Antipsychotic Agents
Another significant area of research for triazaspiro[4.5]decane derivatives has been in the development of novel antipsychotic agents. These compounds primarily target dopamine D2 and serotonin 5-HT2A receptors, key players in the pathophysiology of schizophrenia and other psychotic disorders.
Behavioral Pharmacology of a Triazaspiro[4.5]decane-based Antipsychotic Candidate
Compound 3 , 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, emerged as a promising lead from this series. Its behavioral profile suggests a separation between doses required for antipsychotic-like activity and those inducing extrapyramidal side effects (EPS), a common and debilitating side effect of many antipsychotic drugs.
Experimental Protocol: Behavioral Assessment of Antipsychotic Potential
-
Animal Model: Rats.
-
Test for Antipsychotic Efficacy: Suppression of high baseline medial forebrain bundle self-stimulation. This test is predictive of antipsychotic efficacy.
-
Test for Extrapyramidal Side Effects: Induction of catalepsy. Catalepsy in rats is considered a surrogate marker for the potential to cause EPS in humans.
-
Administration: Various doses of the test compounds were administered to different groups of rats.
Table 2: Comparative Behavioral Pharmacology of Compound 3
| Behavioral Test | Compound 3 | Interpretation |
| Suppression of Self-Stimulation (ED50) | Active at lower doses | Indicates potential antipsychotic efficacy |
| Induction of Catalepsy (ED50) | Requires significantly higher doses | Suggests a reduced propensity for neurological side effects |
The favorable separation between the effective dose for antipsychotic-like activity and the dose-inducing catalepsy for compound 3 and its analogs highlights the therapeutic potential of this structural class. However, without pharmacokinetic data, it is challenging to fully interpret these findings in the context of drug exposure and metabolism.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental processes described, the following diagrams are provided.
Caption: Signaling pathway of DiPOA at peripheral µ-opioid receptors.
In Vitro vs. In Vivo Correlation of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one Activity: A Comparative Guide
The 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one scaffold and its derivatives represent a versatile class of compounds with significant therapeutic potential across different biological targets. This guide provides a comparative analysis of the in vitro and in vivo activities of two distinct series of analogs: the 1,4,8-triazaspiro[4.5]decan-2-ones, investigated as inhibitors of the mitochondrial permeability transition pore (mPTP) for cardioprotection, and the 1,3,8-triazaspiro[4.5]decane-2,4-diones, explored as delta opioid receptor (DOR) agonists for pain management.
Section 1: 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives as mPTP Inhibitors
A series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been synthesized and evaluated for their ability to inhibit the mitochondrial permeability transition pore, a critical event in ischemia-reperfusion injury (IRI). The in vitro potency of these compounds has been assessed, with select candidates showing promise in models of cellular stress.[1][2][3]
Data Presentation
Table 1: In Vitro mPTP Opening Inhibition by 1,4,8-Triazaspiro[4.5]decan-2-one Analogs
| Compound ID | R Group | In Vitro mPTP Opening Inhibition (%) at 1 µM |
| 13b | Isopropyl (acetamide) | 48.7 ± 4.2 |
| 13c | Isobutyl (acetamide) | 55.4 ± 3.8 |
| 14b | Isopropyl (acetic acid) | 52.1 ± 3.9 |
| 14c | Isobutyl (acetic acid) | 58.6 ± 4.5 |
| 14e | Benzyl (acetic acid) | High Potency |
Data synthesized from studies on novel mPTP inhibitors.[1][2] "High Potency" for compound 14e is noted in the source, which also highlights its cytoprotective capabilities in a hypoxia/reoxygenation model.[1][3]
While extensive in vivo data for this specific series is not detailed in the provided search results, one study notes that a promising compound was tested in an ex vivo Langendorff heart model, a critical step towards establishing in vivo efficacy. This model demonstrated that the compound reduced apoptotic cell death and improved cardiac function following simulated ischemia-reperfusion.
Experimental Protocols
In Vitro mPTP Inhibition Assay (Calcein-Cobalt Method)
This assay measures the opening of the mPTP in living cells.[2]
-
Cell Culture: Human ventricular cardiomyocytes (AC16) are cultured in appropriate media.
-
Compound Incubation: Cells are pre-treated with the test compound (e.g., at 1 µM) or vehicle (DMSO) for 15 minutes.
-
Dye Loading: Cells are loaded with calcein acetoxymethyl ester (Calcein-AM) and CoCl₂ for 15 minutes at 37°C. Calcein-AM enters all cellular compartments and becomes fluorescent (calcein) after cleavage by esterases. The CoCl₂ quenches cytosolic fluorescence, but cannot cross the intact inner mitochondrial membrane.
-
mPTP Induction: Ionomycin (1 µM), a Ca²⁺ ionophore, is added to induce a calcium influx and trigger the opening of the mPTP.
-
Imaging: Mitochondrial fluorescence is monitored using confocal microscopy. A decrease in fluorescence indicates mPTP opening, as CoCl₂ enters the mitochondrial matrix and quenches the calcein fluorescence.[2][4][5][6][7]
-
Quantification: The percentage of mPTP opening inhibition is calculated by comparing the fluorescence decay rate in compound-treated cells to vehicle-treated cells.
Ex Vivo Ischemia-Reperfusion Model (Langendorff Heart)
This protocol assesses the cardioprotective effects of a compound on an isolated heart.
-
Heart Isolation: A rat heart is isolated and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused with Krebs-Henseleit buffer.
-
Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Perfusion is restored, and the test compound or vehicle is administered.
-
Functional Assessment: Cardiac function parameters such as left ventricular developed pressure (LVDP) and end-diastolic pressure (EDP) are continuously monitored.
-
Infarct Size Measurement: At the end of the experiment, the heart is sectioned and stained (e.g., with triphenyltetrazolium chloride) to determine the infarct size relative to the area at risk.
Visualization
Section 2: 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Opioid Receptor Modulators
Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel, selective agonists for the delta opioid receptor (DOR), a promising target for treating neurological and psychiatric disorders, including chronic pain.[8] Studies have characterized their in vitro pharmacological profiles and evaluated their efficacy in in vivo pain models.[8][9]
Data Presentation
Table 2: In Vitro and In Vivo Activity of a Lead DOR Agonist (Compound 1)
| Assay Type | Parameter | Value |
| In Vitro | ||
| DOR Radioligand Binding (Ki) | 0.45 µM | |
| DOR cAMP Inhibition (pEC50) | 6.57 | |
| DOR β-arrestin 2 Recruitment (pEC50) | < 5 | |
| In Vivo | ||
| Anti-allodynic Efficacy (CFA model) | Significant at 10 mg/kg |
Data from a study identifying novel DOR agonists.[8] The low pEC50 for β-arrestin 2 recruitment suggests a potential for reduced side effects like tachyphylaxis.[8]
The in vitro data demonstrates that the lead compound binds to the DOR with submicromolar affinity and acts as a G-protein signaling agonist. The in vivo results in a mouse model of inflammatory pain correlate with this in vitro activity, showing that the compound produces a significant anti-allodynic effect.[8][9] This suggests a promising translation from in vitro target engagement to in vivo therapeutic effect for this compound class.
Experimental Protocols
In Vitro Radioligand Binding Assay
This assay determines the binding affinity of a compound to its target receptor.
-
Membrane Preparation: Cell membranes expressing the DOR are prepared.
-
Competitive Binding: Membranes are incubated with a radiolabeled ligand (e.g., ³H-naltrindole) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is measured using a scintillation counter.
-
Analysis: The Ki (inhibitory constant) is calculated from the IC50 (half-maximal inhibitory concentration) value, representing the affinity of the test compound for the receptor.
In Vivo Inflammatory Pain Model (Complete Freund's Adjuvant - CFA)
This model is used to assess the analgesic efficacy of compounds in persistent inflammatory pain.[8][9]
-
Induction of Inflammation: Mice receive an intraplantar injection of CFA into one hind paw, which induces a localized and persistent inflammation.
-
Baseline Measurement: Before drug administration, the baseline pain threshold (mechanical allodynia) is measured using von Frey filaments.
-
Compound Administration: The test compound is administered (e.g., intraperitoneally).
-
Post-treatment Measurement: The pain threshold is measured at various time points after drug administration.
-
Efficacy Determination: An increase in the paw withdrawal threshold in the compound-treated group compared to the vehicle-treated group indicates an anti-allodynic (analgesic) effect.
Visualization
Conclusion
The comparative analysis of these two distinct series of this compound analogs demonstrates the broad therapeutic applicability of this core scaffold. For the 1,4,8-triazaspiro[4.5]decan-2-one derivatives, potent in vitro inhibition of the mPTP suggests a strong potential for these compounds as treatments for ischemia-reperfusion injury, a hypothesis supported by promising results in ex vivo models. In the case of the 1,3,8-triazaspiro[4.5]decane-2,4-dione series, a clear correlation is observed between in vitro agonism at the delta opioid receptor and in vivo analgesic efficacy.
While a direct, quantitative in vitro to in vivo correlation (IVIVC) has not been formally established for either series in the reviewed literature, the available data provides a strong directional link between in vitro activity and in vivo functional outcomes. Further studies, particularly quantitative pharmacokinetic and pharmacodynamic modeling, would be invaluable in establishing a predictive mathematical relationship to guide the future development of this promising class of compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fn-test.com [fn-test.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Mitochondrial Permeability Transition Pore Assay (A319762) [antibodies.com]
- 8. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationships (SAR) of two prominent spirocyclic scaffolds: azaspiro[4.4]nonane and azaspiro[4.5]decane. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to inform and guide researchers in the design and development of novel therapeutics based on these versatile frameworks.
Introduction
Azaspirocycles are a class of bicyclic compounds containing a nitrogen atom within a spirocyclic ring system. Their inherent three-dimensionality and conformational rigidity make them attractive scaffolds in medicinal chemistry, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties compared to their acyclic or monocyclic counterparts. Among the various azaspirocyclic systems, the azaspiro[4.4]nonane and azaspiro[4.5]decane cores have emerged as privileged structures, demonstrating significant potential for interacting with a range of biological targets, particularly within the central nervous system.
This guide will delve into a comparative analysis of these two scaffolds, highlighting the distinct pharmacological profiles that arise from the subtle differences in their ring sizes and spatial arrangements.
Comparative Pharmacological Profiles
A notable divergence in biological activity is observed between derivatives of azaspiro[4.4]nonane and azaspiro[4.5]decane. While both classes of compounds have been investigated for their effects on the central nervous system, they tend to exhibit preferential activity for different receptor families.
Azaspiro[4.4]nonane derivatives have been extensively explored as potent ligands for nicotinic acetylcholine receptors (nAChRs) .[1] These ligand-gated ion channels are implicated in a wide array of physiological processes, and their modulation is a key strategy for the development of treatments for cognitive disorders, neurodegenerative diseases, and pain.[1]
In contrast, azaspiro[4.5]decane derivatives have shown significant promise as ligands for sigma-1 (σ1) receptors and as agonists for M1 muscarinic acetylcholine receptors .[1] The σ1 receptor is a unique intracellular chaperone protein involved in cellular stress responses, and its modulation is being investigated for neuroprotection and the treatment of psychiatric disorders.[1] M1 muscarinic receptors are crucial targets for enhancing cognitive function in conditions such as Alzheimer's disease.[1] Furthermore, certain azaspiro[4.5]decane derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for representative derivatives of both azaspiro[4.4]nonane and azaspiro[4.5]decane, providing a direct comparison of their binding affinities and functional activities.
Table 1: Biological Activity of Representative Azaspiro[4.4]nonane Derivatives at Nicotinic Acetylcholine Receptors
| Compound ID | nAChR Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) |
| 1 | α7 | 8.1 | - |
| 2 | α4β2 | 0.36 | - |
Note: Data compiled from various sources. Direct comparison should be made with caution due to potential differences in experimental conditions.[1]
Table 2: Biological Activity of Representative Azaspiro[4.5]decane Derivatives
| Compound ID | Target | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) |
| 3 | σ1 Receptor | 0.47 - 12.1 | - |
| 4 | σ1 Receptor | 5.4 ± 0.4 | - |
| 5a | M1 Muscarinic Receptor | High Affinity | - |
| 5b | M1 Muscarinic Receptor | High Affinity | - |
| 6 | RIPK1 Kinase | - | 92 |
Note: Data compiled from various sources. Direct comparison should be made with caution due to potential differences in experimental conditions.[2][3][4][5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are generalized protocols for key assays used in the evaluation of these azaspirocyclic derivatives.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This assay is used to determine the binding affinity of test compounds for various nAChR subtypes.
1. Membrane Preparation:
-
Membranes are prepared from cell lines stably expressing the desired nAChR subtype (e.g., α7 or α4β2) or from specific brain regions (e.g., rat brain).[6][7]
-
Cells or tissues are homogenized in an appropriate buffer and subjected to centrifugation to isolate the membrane fraction.[8]
-
The final membrane pellet is resuspended in a suitable assay buffer.[8]
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a specific radioligand (e.g., [³H]Epibatidine or [³H]Cytisine) at a concentration near its Kd, and the test compound at various concentrations.[6][8]
-
Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., nicotine).[8]
3. Incubation and Filtration:
-
The plate is incubated to allow the binding reaction to reach equilibrium.[8]
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.[8]
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[8]
4. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.[8]
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1]
Sigma-1 (σ1) Receptor Binding Assay
This protocol is used to determine the binding affinity of test compounds for the σ1 receptor.
1. Membrane Preparation:
-
Guinea pig liver or brain tissue, or cells expressing the σ1 receptor, are homogenized in a suitable buffer.[9]
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.[9]
2. Binding Reaction:
-
The assay is performed in a 96-well plate.
-
Each well contains the membrane preparation, a selective σ1 receptor radioligand (e.g., --INVALID-LINK---pentazocine), and the test compound at various concentrations.[9][10]
-
Non-specific binding is determined in the presence of a high concentration of a known σ1 ligand, such as haloperidol.[9][10]
3. Incubation and Filtration:
-
The plate is incubated to allow the binding to reach equilibrium, typically for 90 minutes at 37°C.[9]
-
The reaction is terminated by rapid filtration through glass fiber filters.[10]
-
The filters are washed with ice-cold buffer.[10]
4. Data Analysis:
-
The amount of radioactivity on the filters is quantified using a scintillation counter.[10]
-
The IC₅₀ value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.[10]
M1 Muscarinic Receptor Functional Assay (Calcium Mobilization)
This assay measures the ability of a compound to act as an agonist at the M1 muscarinic receptor by detecting changes in intracellular calcium levels.
1. Cell Culture and Dye Loading:
-
A cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-M1 or HEK-M1) is used.[1]
-
Cells are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[1]
2. Compound Addition:
-
The test compound is added to the wells at various concentrations.[1]
3. Fluorescence Measurement:
-
The fluorescence intensity is measured before and after the addition of the compound using a fluorescence plate reader.[1]
-
An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.[1]
4. Data Analysis:
-
The change in fluorescence is plotted against the logarithm of the compound concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response.[1]
Structure-Activity Relationship (SAR) Insights
The available data, while not exhaustive, allows for the deduction of some preliminary SAR trends for both scaffolds.
For azaspiro[4.4]nonane derivatives targeting nAChRs, the nature and position of substituents on the pyrrolidine and cyclopentane rings are critical for determining both affinity and subtype selectivity. The nitrogen atom's basicity and the overall lipophilicity of the molecule are key parameters to be optimized.
For azaspiro[4.5]decane derivatives , the larger piperidine ring offers more vectors for substitution, allowing for the fine-tuning of interactions with the binding pockets of σ1 and M1 receptors. For σ1 receptor ligands, a basic nitrogen atom and a hydrophobic moiety are generally required for high affinity. In the case of M1 muscarinic agonists, the spatial arrangement of hydrogen bond donors and acceptors is crucial for eliciting a functional response.
Conclusion
The comparative analysis of azaspiro[4.4]nonane and azaspiro[4.5]decane derivatives reveals two structurally related but pharmacologically distinct scaffolds. The smaller azaspiro[4.4]nonane framework appears to be particularly well-suited for the development of potent nAChR ligands, while the larger and more flexible azaspiro[4.5]decane system provides a versatile platform for targeting a broader range of CNS receptors, including σ1 and M1 muscarinic receptors, as well as intracellular kinases. The data and protocols presented in this guide offer a valuable resource for researchers aiming to leverage the unique properties of these spirocyclic systems in the pursuit of novel and effective therapeutics. Further exploration of these scaffolds through the synthesis of diverse analog libraries and their evaluation in a wider range of biological assays is warranted to fully unlock their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Benchmarking 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one Derivatives Against Standard of Care for Myocardial Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel class of therapeutic agents, 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one derivatives, against the current standard of care for myocardial ischemia-reperfusion injury (IRI). This document outlines the mechanism of action, presents preclinical efficacy data, and details the experimental protocols used to evaluate these compounds.
Introduction: The Challenge of Ischemia-Reperfusion Injury
Myocardial infarction, a leading cause of morbidity and mortality worldwide, is primarily treated by timely restoration of blood flow to the ischemic heart tissue through interventions like primary percutaneous coronary intervention (PPCI). While essential for salvaging the myocardium, the reperfusion process itself can paradoxically induce further damage, a phenomenon known as ischemia-reperfusion injury (IRI). IRI contributes significantly to the final infarct size and subsequent heart failure.
The current standard of care effectively addresses the ischemic phase by re-establishing coronary circulation. However, it lacks a specific therapeutic component to counteract the detrimental effects of reperfusion, which include the opening of the mitochondrial permeability transition pore (mPTP). The sustained opening of the mPTP is a critical event leading to mitochondrial dysfunction and cardiomyocyte death.
This guide focuses on a promising new class of molecules, derivatives of this compound, which act as potent inhibitors of the mPTP. By targeting this key pathological event, these compounds offer a novel therapeutic strategy to be used as an adjunct to standard reperfusion therapies, aiming to mitigate IRI and improve clinical outcomes.
Mechanism of Action: Targeting the Mitochondrial Permeability Transition Pore
Derivatives of this compound have been identified as small-molecule inhibitors of the mPTP.[1][2] Their proposed mechanism of action involves binding to the c subunit of the F1/FO-ATP synthase complex, a key component of the mPTP. This interaction stabilizes the closed conformation of the pore, preventing the influx of solutes and water into the mitochondrial matrix that leads to swelling, rupture, and subsequent cell death.
By inhibiting mPTP opening, these compounds protect cardiomyocytes from the damaging cascade of events initiated upon reperfusion, including the loss of mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors.
Data Presentation: Preclinical Efficacy
Preclinical studies have demonstrated the potential of this compound derivatives in protecting cardiac cells from IRI. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro mPTP Inhibition by 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives
| Compound | Structure | Concentration | Effect on mPTP Opening | Reference |
| PP11 | 1-phenyl-8-tosyl-1,3,8-triazaspiro[4.5]decan-4-one | 1 µM | ~50% desensitization of Ca2+-mediated mPTP opening in HeLa cells | [1] |
| Compound 10 | Optimized derivative of PP11 | Not specified | Good mPTP inhibitory activity | [2] |
Table 2: Cardioprotective Effects of Compound 10 in an Ex Vivo Model of Myocardial Infarction
| Parameter | Treatment Group | Outcome | Reference |
| Apoptotic Cell Death | Compound 10 administered during reperfusion | Decreased apoptotic rate in the whole heart | [1][2] |
| Cardiac Function | Compound 10 administered during reperfusion | Overall improvement in cardiac function | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Mitochondrial Permeability Transition Pore (mPTP) Opening Assay (Calcein-Cobalt Method)
This assay is used to assess the opening of the mPTP in living cells.
Principle: The fluorescent dye Calcein-AM is loaded into cells, where it is cleaved by esterases to the membrane-impermeable calcein, which fluoresces green. CoCl2 is added to the extracellular medium, which quenches the fluorescence of calcein in the cytoplasm. In cells with closed mPTPs, mitochondria retain calcein and remain fluorescent. Upon mPTP opening, CoCl2 enters the mitochondria and quenches the calcein fluorescence, leading to a decrease in mitochondrial fluorescence intensity.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa cells or cardiomyocytes) on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading: Incubate the cells with a loading buffer containing 1 µM Calcein-AM and 1 mM CoCl2 in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with the buffer to remove excess dye and CoCl2.
-
Compound Incubation: Incubate the cells with the test compound (e.g., this compound derivative) at the desired concentration for an appropriate time.
-
Induction of mPTP Opening: Induce mPTP opening using an agent such as the calcium ionophore ionomycin (1 µM).
-
Imaging: Monitor the fluorescence of mitochondrial calcein using a fluorescence microscope with appropriate filters (excitation ~488 nm, emission ~515 nm).
-
Data Analysis: Quantify the change in mitochondrial fluorescence intensity over time. A slower rate of fluorescence decay in the presence of the test compound compared to the vehicle control indicates inhibition of mPTP opening.
Ex Vivo Langendorff Heart Model of Ischemia-Reperfusion Injury
This model is used to evaluate the cardioprotective effects of compounds on an isolated heart.
Protocol:
-
Heart Isolation: Anesthetize a rodent (e.g., rat) and rapidly excise the heart.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Retrogradely perfuse the heart with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, at a constant temperature (37°C) and pressure.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20 minutes), during which baseline cardiac function parameters (e.g., heart rate, left ventricular developed pressure) are recorded.
-
Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Reinitiate perfusion for a longer period (e.g., 60-120 minutes). The test compound or vehicle is included in the perfusion buffer at the onset of reperfusion.
-
Functional Assessment: Continuously monitor cardiac function throughout the experiment.
-
Infarct Size Measurement: At the end of the experiment, perfuse the heart with a vital stain (e.g., triphenyltetrazolium chloride) to delineate the infarcted (pale) from the viable (red) tissue.
-
Biochemical Assays: Collect the coronary effluent to measure markers of cardiac damage (e.g., lactate dehydrogenase). Tissue samples can be collected for analysis of apoptosis (e.g., TUNEL staining).
Visualizations
Signaling Pathway of Ischemia-Reperfusion Injury and mPTP Opening
Caption: Key events in ischemia-reperfusion injury leading to mPTP opening and cell death.
Experimental Workflow: Calcein-Cobalt mPTP Assay
Caption: Workflow for assessing mPTP opening using the Calcein-Cobalt fluorescence assay.
Conclusion
Derivatives of this compound represent a novel and promising class of compounds for the treatment of myocardial ischemia-reperfusion injury. By specifically targeting the mitochondrial permeability transition pore, they address a key pathological mechanism that is not targeted by the current standard of care. The preclinical data, although early, demonstrates a significant potential for these compounds to reduce cardiomyocyte death and improve cardiac function when administered as an adjunct to reperfusion therapy. Further investigation, including more extensive preclinical efficacy and safety studies, is warranted to advance this therapeutic strategy towards clinical application.
References
A Comparative Guide to the Off-Target Effects of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of compounds based on the 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one scaffold. Due to the limited public data on the specific parent compound, this guide focuses on its key derivatives, which have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP) and as agonists of the delta-opioid receptor (DOR). We will compare these derivatives with established modulators of these targets and outline standard experimental protocols for comprehensive off-target profiling.
Introduction to the 1,3,8-triazaspiro[4.5]decane Scaffold
The 1,3,8-triazaspiro[4.5]decane scaffold is a versatile chemical framework that has given rise to compounds with distinct pharmacological profiles. Depending on the substitutions, these molecules have been shown to primarily target either the mitochondrial permeability transition pore (mPTP), which is implicated in ischemia-reperfusion injury, or the delta-opioid receptor (DOR), a target for novel analgesics.[1][2] A critical aspect of developing such compounds for therapeutic use is to ensure their specificity and to understand their potential off-target interactions, which can lead to adverse effects.
Comparative Analysis of Off-Target Profiles
To evaluate the off-target profile of this compound derivatives, we compare them to well-characterized agents acting on the same primary targets: Cyclosporin A, an established mPTP inhibitor, and SNC80, a selective DOR agonist.
Data Presentation: Target and Off-Target Activities
The following tables summarize the available quantitative data for these compounds. It is important to note that comprehensive off-target screening data for the 1,3,8-triazaspiro[4.5]decane derivatives are not widely available in the public domain. One study noted that selected mPTP-inhibiting derivatives did not show off-target effects at the cellular and mitochondrial levels, though the extent of this screening was not detailed.[1][3] Another study on a DOR-agonist derivative reported selectivity over a panel of 167 GPCRs, with minor activity at the CXCR7 chemokine receptor, the dopamine D3 receptor, and the P2Y4 receptor at a 10 µM dose.[2][4]
Table 1: Comparison of mPTP Inhibitors
| Compound | Primary Target | IC50 / EC50 (Primary Target) | Known Off-Targets | Off-Target Activity |
| 1,3,8-triazaspiro[4.5]decane derivative (e.g., Compound 10) | mPTP (c subunit of F1/FO-ATP synthase)[3] | Potent inhibition of mPTP opening (specific values not provided)[3] | Not specified; claimed to have no off-target effects at cellular and mitochondrial levels[1][3] | Data not available |
| Cyclosporin A | Cyclophilin D (a regulator of mPTP) | ~20 nM (for CypD binding) | Calcineurin, and others | Potent immunosuppressive effects |
Table 2: Comparison of Delta-Opioid Receptor (DOR) Agonists
| Compound | Primary Target | Ki / IC50 (Primary Target) | Known Off-Targets | Off-Target Activity |
| 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative (Compound 1) | Delta-Opioid Receptor (DOR) | Ki: ~130 nM[4] | CXCR7, Dopamine D3, P2Y4 receptors[4] | Low µM activity[4] |
| SNC80 | Delta-Opioid Receptor (DOR) | Ki: ~1-5 nM | Mu- and Kappa-opioid receptors | Lower affinity for µ and κ receptors |
Signaling Pathways and Experimental Workflow
Signaling Pathways
The diagram below illustrates the two primary signaling pathways associated with the 1,3,8-triazaspiro[4.5]decane scaffold.
Caption: Dual signaling pathways of the 1,3,8-triazaspiro[4.5]decane scaffold.
Experimental Workflow for Off-Target Screening
A systematic evaluation of off-target effects is crucial. The following diagram outlines a standard workflow for in vitro safety pharmacology profiling.
Caption: Workflow for in vitro off-target safety assessment.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate off-target effects.
1. In Vitro Safety Pharmacology Profiling (Broad Panel Radioligand Binding Assays)
-
Objective: To identify potential off-target binding of a test compound across a wide range of receptors, ion channels, transporters, and enzymes.
-
Methodology:
-
Panel Selection: A broad screening panel, such as the Eurofins SafetyScreen44 or a similar panel, is chosen.[5] This panel typically includes targets known to be associated with adverse drug reactions.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Procedure:
-
For each target, a competitive binding assay is performed. This involves incubating a specific radioligand, a source of the target protein (e.g., cell membranes or recombinant protein), and the test compound at a fixed concentration (typically 1-10 µM).
-
The reaction is allowed to reach equilibrium.
-
The amount of radioligand bound to the target is measured using a scintillation counter or other appropriate detector.
-
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated relative to a control (vehicle) and a positive control (a known inhibitor for that target). A significant interaction is typically defined as >50% inhibition.
-
2. Dose-Response (IC50) Determination for Off-Target Hits
-
Objective: To quantify the potency of the test compound at the off-targets identified in the primary screen.
-
Methodology:
-
Compound Dilution: A serial dilution of the test compound is prepared.
-
Assay Procedure: The competitive binding assay described above is repeated for each identified off-target, but with a range of concentrations of the test compound.
-
Data Analysis: The percentage of inhibition is plotted against the compound concentration. A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve and to calculate the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
3. Functional Cellular Assays
-
Objective: To determine if the binding of the test compound to an off-target translates into a functional effect (agonist or antagonist activity) in a cellular context.
-
Methodology (Example: GPCR Activation using a cAMP Assay):
-
Cell Culture: A cell line engineered to express the off-target receptor of interest is cultured.
-
Assay Procedure:
-
The cells are treated with various concentrations of the test compound.
-
For antagonist testing, the cells are co-treated with the test compound and a known agonist for the receptor.
-
The cells are then lysed, and the intracellular levels of a second messenger (e.g., cAMP for Gs or Gi-coupled receptors) are measured using an appropriate assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: The change in second messenger levels is plotted against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
-
Conclusion
The this compound scaffold represents a promising starting point for the development of therapeutics targeting either the mPTP or the DOR. However, the available data on the off-target effects of these compounds is limited. To ensure the safety and specificity of any potential drug candidate based on this scaffold, a rigorous and systematic evaluation of off-target interactions is essential. The experimental protocols outlined in this guide provide a framework for such an evaluation, following industry-standard practices for in vitro safety pharmacology. Further studies are required to fully characterize the selectivity profile of these compounds and to validate their therapeutic potential.
References
- 1. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sfera.unife.it [sfera.unife.it]
- 4. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
"head-to-head comparison of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one and risperidone"
In the landscape of psychopharmacological research, the quest for novel antipsychotic agents with improved efficacy and tolerability remains a paramount objective. This guide provides a detailed head-to-head comparison of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one, a compound belonging to a class with demonstrated antipsychotic potential, and Risperidone, a widely prescribed second-generation antipsychotic. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective pharmacological profiles based on available preclinical data.
Overview and Mechanism of Action
This compound is a derivative of the 1,3,8-triazaspiro[4.5]decan-4-one scaffold. While specific data for the parent compound is limited, a closely related analogue, 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one , has been evaluated for its antipsychotic properties.[1] Studies on this analogue suggest a mechanism of action involving the modulation of dopamine and adrenergic receptors.[1] A key characteristic highlighted in preclinical behavioral models is a separation between doses required for antipsychotic-like activity and those inducing catalepsy, a proxy for extrapyramidal side effects in rodents.[1] This suggests a potentially favorable side-effect profile.
Risperidone is a well-established atypical antipsychotic that exerts its therapeutic effects through a combination of potent serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptor antagonism.[2][3] Its high affinity for 5-HT2A receptors relative to D2 receptors is a characteristic feature of many atypical antipsychotics and is believed to contribute to its efficacy against the negative symptoms of schizophrenia and a reduced risk of extrapyramidal symptoms compared to older, typical antipsychotics.[2] Risperidone also exhibits affinity for adrenergic (α1 and α2) and histaminergic (H1) receptors, which may contribute to its overall clinical profile, including some of its side effects such as orthostatic hypotension and sedation.[2]
Quantitative Data Presentation
A direct quantitative comparison of receptor binding affinities is hampered by the lack of publicly available Ki values for this compound. However, data for its analogue and for risperidone are presented below to offer a comparative perspective.
Table 1: Receptor Binding Affinity Profile (Ki, nM)
| Receptor | This compound (Analogue*) | Risperidone |
| Dopamine D2 | Data not available | 3.2[2] |
| Serotonin 5-HT2A | Data not available | 0.2[2] |
| Adrenergic α1A | Data not available | 5[2] |
| Adrenergic α2A | Data not available | 16[2] |
| Histamine H1 | Data not available | 20[2] |
*Data for the analogue 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is not available in the public domain. The original study indicates interaction with dopamine and adrenergic receptors.[1]
Table 2: Behavioral Pharmacology Data
| Parameter | This compound (Analogue*) | Risperidone |
| Catalepsy in Rats (ED50) | Higher dose required relative to behavioral efficacy tests[1] | Produces dose-dependent catalepsy |
| Antagonism of Amphetamine-Induced Hyperactivity (ED50) | Active in models predictive of antipsychotic efficacy[1] | Effective in reversing amphetamine-induced behaviors |
*Specific ED50 values for the analogue are not detailed in the available literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
References
- 1. Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one, a heterocyclic compound often used in pharmaceutical research, is critical for laboratory safety and environmental protection.[1] As a bioactive chemical, it must be managed as hazardous waste in accordance with institutional policies and local regulations. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and the compound's Safety Data Sheet (SDS), if available. Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| Equipment Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents skin contact and absorption. |
| Body Protection | A standard laboratory coat | Shields skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (if handling powder) | Avoids inhalation of the compound. |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to treat it as hazardous chemical waste for collection by a licensed environmental waste management company.[2][3] In-laboratory neutralization should not be attempted without specific, validated protocols for this compound due to the potential for unknown exothermic reactions.
Step 1: Waste Identification and Segregation
All materials contaminated with this compound must be classified as hazardous chemical waste. This includes:
-
Unused or expired pure chemical.
-
Contaminated materials such as gloves, absorbent paper, pipette tips, and weighing boats.
-
Empty containers that have not been triple-rinsed.
It is crucial to segregate this waste stream from others to prevent accidental mixing with incompatible chemicals.
Step 2: Waste Collection and Containerization
Proper containment is essential to prevent leaks and ensure safe transport.
-
Primary Container: Use a dedicated, leak-proof, and chemically compatible container with a secure screw-on cap for collecting the waste.[4] Whenever possible, use the original container if it is in good condition.[2]
-
Contaminated Solids: Items such as used gloves and absorbent pads should be collected in a separate, clearly labeled, and sealed waste bag or container.[3][5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.[2][4]
Table 2: Waste Container Labeling Requirements
| Label Information | Example | Regulatory Compliance |
| Waste Type | Hazardous Waste | EPA/OSHA |
| Chemical Name | This compound | EPA/OSHA |
| Composition | (If in solution, specify solvent and concentration) | EPA |
| Hazard Pictograms | (As indicated by GHS classification, e.g., Exclamation Mark for irritant) | GHS/OSHA |
| Accumulation Start Date | 2025-12-25 | EPA |
| Generator Information | Your Name, Lab, and Department | Institutional Policy |
Step 3: Interim Storage
Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4][6] This area must be under the control of laboratory personnel and away from general traffic. Ensure containers are tightly closed except when adding waste and are stored in a cool, dry, and well-ventilated location away from incompatible materials.[2][3]
Step 4: Arrange for Professional Disposal
Contact your institution's EHS department or the designated chemical safety officer to schedule a pickup for the hazardous waste.[2][3] You will need to complete any required waste disposal forms or manifests as per your institution's and local regulations.[2] Do not attempt to transport hazardous waste off-site yourself.[7]
Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper disposal of this compound.
Decontamination of Empty Containers
An empty container that held this compound can only be disposed of as regular trash if it has been triple-rinsed.[7]
Experimental Protocol for Triple Rinsing:
-
Select a solvent capable of dissolving the compound (e.g., ethanol, methanol, or acetone).
-
Add an amount of solvent equal to approximately 5-10% of the container's volume.
-
Securely cap and shake the container to rinse all interior surfaces.
-
Empty the rinseate into the designated hazardous waste container.
-
Repeat steps 2-4 two more times.
-
The collected rinseate is considered hazardous waste and must be disposed of accordingly.[7]
-
After triple-rinsing, deface or remove all chemical and hazard labels from the container before disposing of it as regular laboratory glass or plastic waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. 8-BENZYL-1,3,8-TRIAZASPIRO[4.5]DECANE-2,4-DIONE CAS#: 28936-94-9 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
Essential Safety and Operational Guidance for 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one
For researchers, scientists, and drug development professionals handling 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS Number: 170921-48-9), a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When working with this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Specific Requirement | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | EN166 (EU) or NIOSH (US) approved |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). | Follow manufacturer's recommendations for breakthrough time and permeation rate. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. | Ensure full coverage of exposed skin. |
| Respiratory Protection | Not required under normal conditions of use with adequate ventilation. If dusts are generated, use a NIOSH-approved respirator with a dust filter. | Follow local regulations and guidelines. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of the laboratory environment.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and dark place. Recommended storage temperature is 2-8°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Spill and Disposal Procedures
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE as outlined above.
-
For small spills, carefully sweep up the solid material, avoiding dust generation.
-
Place the swept-up material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, contain the spill and contact environmental health and safety personnel.
Waste Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the material to enter drains or waterways.
-
Contaminated packaging should be treated as the product itself.
Experimental Protocol: Weighing and Solution Preparation
This protocol outlines the step-by-step procedure for safely weighing this compound and preparing a solution.
Materials:
-
This compound
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate solvent (as determined by the specific experimental needs)
-
Volumetric flask
-
Appropriate PPE
Procedure:
-
Preparation: Don all required PPE (lab coat, safety glasses, and gloves). Ensure the chemical fume hood is operational.
-
Weighing:
-
Place a clean weighing paper or boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound from the storage container to the weighing paper using a clean spatula.
-
Record the exact weight.
-
-
Solution Preparation:
-
Carefully transfer the weighed solid into a clean, dry volumetric flask of the appropriate size.
-
Add a small amount of the desired solvent to the flask to dissolve the solid.
-
Once the solid is fully dissolved, add more solvent until the solution reaches the calibration mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Cleanup:
-
Clean the spatula and any other contaminated equipment.
-
Dispose of the weighing paper and any other disposable materials in the appropriate waste container.
-
Wipe down the work area in the fume hood.
-
Remove and properly dispose of gloves.
-
Wash hands thoroughly.
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
